Product packaging for Hpk1-IN-9(Cat. No.:)

Hpk1-IN-9

Cat. No.: B15141917
M. Wt: 523.6 g/mol
InChI Key: HOCZDMHZECLMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HPK1-IN-9 is a small molecule inhibitor designed to target Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1), a serine/threonine kinase recognized as a promising intracellular target for cancer immunotherapy . HPK1 functions as a key negative regulator within the immune system, particularly in T cells . Upon T-cell receptor (TCR) engagement, HPK1 becomes activated and phosphorylates the adaptor protein SLP76 at serine 376. This phosphorylation event triggers the dissociation and degradation of the TCR signaling complex, ultimately dampening the T-cell immune response . By inhibiting HPK1's kinase activity, this compound is postulated to block this negative feedback loop, thereby potentiating TCR signaling, enhancing T-cell activation and proliferation, and promoting a more robust anti-tumor immune response . Preclinical studies using HPK1-knockout or HPK1 kinase-dead models have demonstrated enhanced anti-tumor immunity and synergistic effects when combined with anti-PD-1 checkpoint blockade, highlighting the therapeutic potential of HPK1 inhibition . With a molecular weight of 523.63, this compound offers researchers a valuable chemical tool to further investigate the role of HPK1 in immune cell signaling and to explore novel immunotherapeutic strategies for oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H33N7O2 B15141917 Hpk1-IN-9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H33N7O2

Molecular Weight

523.6 g/mol

IUPAC Name

[3-(dimethylamino)azetidin-1-yl]-[4-[2-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-5H-pyrrolo[2,3-b]pyrazin-7-yl]phenyl]methanone

InChI

InChI=1S/C30H33N7O2/c1-34(2)22-16-36(17-22)30(38)20-6-4-19(5-7-20)24-13-31-29-28(24)33-25(14-32-29)21-8-9-26-27(12-21)39-18-23-15-35(3)10-11-37(23)26/h4-9,12-14,22-23H,10-11,15-18H2,1-3H3,(H,31,32)

InChI Key

HOCZDMHZECLMJQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=CN=C5C(=N4)C(=CN5)C6=CC=C(C=C6)C(=O)N7CC(C7)N(C)C

Origin of Product

United States

Foundational & Exploratory

Hpk1-IN-9: A Technical Guide to its Mechanism of Action in T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of Hpk1-IN-9 and other potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) in T-lymphocytes. This document provides a comprehensive overview of the HPK1 signaling pathway, the biochemical and cellular consequences of its inhibition, and detailed protocols for key experimental assays.

Introduction: HPK1 as a Negative Regulator of T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] Within the immune system, HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and subsequently dampens the T-cell response, thereby acting as an intracellular immune checkpoint.[4][5][6] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[3][6]

The HPK1 Signaling Pathway in T-Cells

Upon antigen presentation to the T-cell receptor (TCR), a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. HPK1 plays a crucial role in attenuating this signal.

The key molecular events are as follows:

  • TCR Activation and HPK1 Recruitment: Following TCR engagement with an antigen-MHC complex, HPK1 is recruited to the TCR signaling complex.[5]

  • HPK1 Activation: Within this complex, HPK1 is phosphorylated and activated by upstream kinases.

  • SLP-76 Phosphorylation: Activated HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue (pSLP-76).[2][5][7]

  • Signal Dampening: Phosphorylation of SLP-76 at Ser376 leads to the recruitment of the 14-3-3 protein, which results in the ubiquitination and subsequent proteasomal degradation of SLP-76.[5] This destabilizes the TCR signaling complex and attenuates downstream signaling.[5]

The inhibition of HPK1 with small molecules like this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and leading to enhanced T-cell effector functions.

HPK1_Signaling_Pathway cluster_downstream Downstream Effects TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 Inhibits pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) SLP76->T_Cell_Activation Degradation Ubiquitination & Degradation pSLP76->Degradation Signal_Attenuation Signal Attenuation Degradation->Signal_Attenuation

HPK1 Signaling Pathway in T-Cells

Quantitative Data on HPK1 Inhibitors

The following tables summarize the in vitro potency of various HPK1 inhibitors.

InhibitorAssay TypeTarget/Cell LineIC50/EC50Reference
KHK-6 Kinase Activity AssayRecombinant HPK120 nM[7]
Compound 1 Kinase Activity AssayRecombinant HPK10.0465 nM[6]
pSLP-76 ELISAHuman T-cells< 0.02 µM[6]
HPK1-IN-3 Kinase Activity AssayRecombinant HPK10.5 nM[7]
GNE-1858 Kinase Activity AssayRecombinant HPK11.9 nM[1]
XHS Kinase Activity AssayRecombinant HPK12.6 nM[1]
pSLP-76 PBMC AssayHuman PBMCs0.6 µM[1]
Compound 22 Kinase Activity AssayRecombinant HPK10.061 nM[1]
Compound K Kinase Activity AssayRecombinant HPK12.6 nM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of HPK1 inhibitors in T-cells.

Western Blot Analysis of SLP-76 Phosphorylation

This protocol details the detection of phosphorylated SLP-76 in Jurkat T-cells following TCR stimulation and treatment with an HPK1 inhibitor.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Cell Culture & Treatment: Jurkat T-cells are cultured and treated with HPK1 inhibitor or vehicle control. B 2. TCR Stimulation: Cells are stimulated with anti-CD3/CD28 antibodies. A->B C 3. Cell Lysis: Cells are lysed to extract proteins. B->C D 4. SDS-PAGE: Protein lysates are separated by gel electrophoresis. C->D E 5. Protein Transfer: Proteins are transferred to a PVDF membrane. D->E F 6. Immunoblotting: Membrane is probed with primary antibodies (anti-pSLP-76, anti-SLP-76, anti-HPK1, anti-tubulin). E->F G 7. Detection: Secondary HRP-conjugated antibodies and ECL substrate are used for visualization. F->G H 8. Analysis: Band intensities are quantified. G->H

Western Blot Experimental Workflow

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • HPK1 inhibitor (e.g., this compound)

  • Anti-human CD3/CD28 antibodies

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-SLP-76, Rabbit anti-HPK1, Mouse anti-alpha-tubulin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • ECL Western Blotting Substrate

  • PVDF membrane

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS.

    • Pre-treat cells with the desired concentration of HPK1 inhibitor or vehicle control for 1-2 hours.

  • TCR Stimulation:

    • Stimulate the T-cells with anti-human CD3/CD28 antibodies (e.g., Dynabeads) for 30 minutes at 37°C.[1]

    • Include an unstimulated control.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-12% SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated SLP-76 to total SLP-76 and a loading control like tubulin.[1]

T-Cell Proliferation Assay (CFSE)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.

CFSE_Assay_Workflow cluster_protocol CFSE Proliferation Assay Protocol A 1. T-Cell Isolation: Isolate primary human T-cells from PBMCs. B 2. CFSE Staining: Label T-cells with CFSE dye. A->B C 3. Cell Culture & Treatment: Culture CFSE-labeled T-cells with HPK1 inhibitor or vehicle. B->C D 4. TCR Stimulation: Stimulate cells with anti-CD3/CD28 antibodies. C->D E 5. Incubation: Incubate for 3-5 days to allow for cell division. D->E F 6. Flow Cytometry: Acquire data on a flow cytometer. E->F G 7. Data Analysis: Analyze the dilution of CFSE fluorescence to determine proliferation. F->G

CFSE Proliferation Assay Workflow

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit

  • CFSE staining solution

  • RPMI-1640 medium with 10% FBS

  • HPK1 inhibitor

  • Anti-human CD3/CD28 antibodies

  • Flow cytometer

Procedure:

  • T-Cell Isolation:

    • Isolate primary human T-cells from PBMCs using a negative selection kit.

  • CFSE Staining:

    • Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled T-cells in complete RPMI-1640.

    • Plate the cells in a 96-well plate and add the HPK1 inhibitor or vehicle control.

  • TCR Stimulation:

    • Add anti-human CD3/CD28 antibodies to stimulate T-cell proliferation.

  • Incubation:

    • Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry:

    • Harvest the cells and acquire data on a flow cytometer using a 488 nm laser for excitation and a 530/30 nm filter for emission.

  • Data Analysis:

    • Analyze the CFSE fluorescence histograms. Each peak of successively halved fluorescence intensity represents a round of cell division.

    • Quantify the percentage of divided cells and the proliferation index.

Cytokine Secretion Assay (ELISA)

This protocol outlines the quantification of IL-2 and IFN-γ secreted by T-cells into the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • T-cell culture supernatants (from the proliferation assay or a separate experiment)

  • Human IL-2 and IFN-γ ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Add T-cell culture supernatants and a serial dilution of the cytokine standard to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection Antibody Incubation:

    • Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Streptavidin-HRP Incubation:

    • Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate seven times with wash buffer.

  • Substrate Development:

    • Add the TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of IL-2 and IFN-γ in the samples.[8]

Conclusion

This compound and other potent HPK1 inhibitors represent a promising class of immunomodulatory agents. By targeting a key negative regulator of TCR signaling, these compounds can significantly enhance T-cell effector functions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the mechanism of action of novel HPK1 inhibitors and to advance their development as potential cancer immunotherapies. The provided diagrams and quantitative data serve as a valuable resource for understanding the critical role of HPK1 in T-cell biology.

References

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune responses.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening signaling pathways in various immune cells, including T cells, B cells, and dendritic cells (DCs).[1][3][4][5] Its role in attenuating anti-tumor immunity has positioned it as a promising therapeutic target in immuno-oncology.[2][3][6] This technical guide provides an in-depth overview of the core mechanisms of HPK1-mediated immune suppression, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

HPK1 Signaling and Mechanism of Action

HPK1 is a serine/threonine kinase that integrates signals from various immune receptors to curtail excessive activation.[2][6] Its inhibitory functions are primarily mediated through its kinase activity, which leads to the phosphorylation of key downstream adapter proteins.[1][4][6]

T Cell Regulation

In T cells, upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex where it becomes activated.[1][7] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[1][4][8][9][10] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signalosome, subsequent ubiquitination and proteasomal degradation of SLP-76, and ultimately, the attenuation of downstream signaling cascades, including the Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK) pathways.[1][8][11][12] This results in reduced T cell activation, proliferation, and cytokine production.[1][6]

HPK1_T_Cell_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates HPK1 HPK1 LAT->HPK1 Recruits SLP76 SLP-76 LAT->SLP76 Recruits HPK1->SLP76 Phosphorylates (S376) PLCg1 PLCγ1 HPK1->PLCg1 Inhibits 14-3-3 14-3-3 SLP76->14-3-3 Binds Ub Ubiquitin SLP76->Ub Ubiquitination SLP76->PLCg1 Activates 14-3-3->SLP76 Dissociates from LAT complex Proteasome Proteasome Ub->Proteasome Degradation ERK ERK PLCg1->ERK Activates Proliferation T Cell Proliferation ERK->Proliferation Cytokines Cytokine Production (IL-2, IFN-γ) ERK->Cytokines

B Cell Regulation

HPK1 also negatively regulates B-cell receptor (BCR) signaling.[1][13][14] The mechanism is analogous to that in T cells, with HPK1 phosphorylating the B-cell linker protein (BLNK), the B-cell homolog of SLP-76.[8][13][14] This leads to BLNK degradation and subsequent dampening of downstream signaling pathways, including ERK, p38, JNK, and NF-κB, resulting in reduced B cell proliferation and activation.[13][14]

HPK1_B_Cell_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR Syk Syk BCR->Syk Engagement Lyn Lyn BCR->Lyn Engagement BLNK BLNK Syk->BLNK Recruits Lyn->BLNK Recruits HPK1 HPK1 HPK1->BLNK Phosphorylates Downstream Downstream Signaling (ERK, p38, JNK, NF-κB) HPK1->Downstream Inhibits BLNK->HPK1 Recruits 14-3-3 14-3-3 BLNK->14-3-3 Binds Ub Ubiquitin BLNK->Ub Ubiquitination BLNK->Downstream Activates Proteasome Proteasome Ub->Proteasome Degradation Proliferation B Cell Proliferation Downstream->Proliferation Activation B Cell Activation Downstream->Activation

Dendritic Cell Regulation

HPK1 acts as a negative regulator of dendritic cell (DC) activation and maturation.[15][16] HPK1-deficient DCs exhibit higher expression of co-stimulatory molecules such as CD80 and CD86, as well as MHC class II molecules.[15][17] They also produce more pro-inflammatory cytokines like IL-12, IL-1β, TNF-α, and IL-6, and are more resistant to apoptosis.[15] This enhanced activation state makes them more potent in stimulating T cell proliferation and anti-tumor responses.[15][16]

Regulatory T Cell (Treg) Modulation

HPK1 also plays a role in the function of regulatory T cells (Tregs).[18][19][20] While HPK1 knockout mice have an increased number of Tregs, these Tregs are functionally impaired and have a reduced ability to suppress the proliferation of effector T cells.[18][20][21][22] HPK1-deficient Tregs also show an aberrant cytokine profile, producing pro-inflammatory cytokines such as IFN-γ and IL-2 upon stimulation.[18][19][20]

Quantitative Effects of HPK1 Inhibition

The inhibition of HPK1, either genetically or pharmacologically, leads to a significant enhancement of immune cell function. The following tables summarize key quantitative data from various studies.

Table 1: Effect of HPK1 Inhibition on T Cell Cytokine Production

Cell TypeTreatmentCytokineFold Increase (vs. Control)Reference
Human CD8+ T Cells1 µM HPK1 inhibitorIFN-γ~2-4[17]
Human CD8+ T Cells1 µM HPK1 inhibitorIL-2~3-6[17]
HPK1-/- Mouse T CellsAnti-CD3/CD28 stimulationIL-2~2-3[23]
HPK1-/- Mouse T CellsAnti-CD3/CD28 stimulationIFN-γ~2-3[21]

Table 2: Effect of HPK1 Inhibition on Dendritic Cell Maturation Markers

Cell TypeTreatmentMarkerFold Increase in MFI (vs. Control)Reference
HPK1-/- Mouse BMDCsLPS stimulationCD80>1.5[17]
HPK1-/- Mouse BMDCsLPS stimulationCD86>1.5[17]
HPK1-/- Mouse BMDCsLPS stimulationI-A(b) (MHCII)>1.5[15]

Table 3: Effect of HPK1 Knockout on B Cell Proliferation

Cell TypeTreatmentAssay% Increase in Proliferation (vs. WT)Reference
HPK1-deficient Mouse Splenic B cellsAnti-IgM stimulation[3H]thymidine incorporation~50-100%[24]

Detailed Experimental Protocols

In Vitro HPK1 Kinase Assay

This protocol is for measuring the kinase activity of HPK1 and the inhibitory effect of compounds. A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Dilute the HPK1 enzyme, MBP substrate, ATP, and test inhibitors to their final desired concentrations in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µl of test inhibitor or DMSO (vehicle control).

    • 2 µl of diluted HPK1 enzyme.

    • 2 µl of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the HPK1 kinase activity.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (HPK1, Substrate, ATP, Inhibitor) Start->Prep Setup Set up Kinase Reaction in 384-well plate Prep->Setup Incubate1 Incubate at RT for 60 min Setup->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate at RT for 40 min Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate at RT for 30 min Add_Detection->Incubate3 Read Measure Luminescence Incubate3->Read End End Read->End

T Cell Proliferation Assay (CFSE)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure T cell proliferation by flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • CFSE staining solution (1-10 µM in PBS)

  • Complete RPMI medium

  • T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or specific antigen)

  • IL-2

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Resuspend cells at 10-100 x 10^6 cells/mL in pre-warmed CFSE staining solution.

    • Incubate for 10-20 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete medium.

    • Wash the cells twice with complete medium.

  • Cell Culture:

    • Resuspend the CFSE-labeled cells in complete medium supplemented with IL-2.

    • Plate the cells in a culture plate pre-coated with anti-CD3/anti-CD28 antibodies or with antigen-presenting cells and antigen.

    • Culture for 3-6 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • If desired, stain with antibodies against cell surface markers (e.g., CD4, CD8).

    • Acquire the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the live cell population and observing the sequential halving of CFSE fluorescence intensity, which corresponds to cell divisions.

T_Cell_Proliferation_Workflow Start Start Isolate_Cells Isolate PBMCs or T Cells Start->Isolate_Cells Stain_CFSE Stain cells with CFSE Isolate_Cells->Stain_CFSE Wash1 Wash cells Stain_CFSE->Wash1 Activate_Cells Activate cells with anti-CD3/CD28 or antigen Wash1->Activate_Cells Culture Culture for 3-6 days with IL-2 Activate_Cells->Culture Harvest Harvest cells Culture->Harvest Stain_Surface Optional: Stain for surface markers Harvest->Stain_Surface Acquire Acquire on flow cytometer Stain_Surface->Acquire Analyze Analyze CFSE dilution Acquire->Analyze End End Analyze->End

Quantification of Cytokine Secretion (ELISA)

This protocol describes a sandwich ELISA for measuring the concentration of a specific cytokine in cell culture supernatants.

Materials:

  • ELISA plate

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with assay buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.

  • Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Conclusion and Future Directions

HPK1 is a well-validated negative regulator of immune cell function, playing a pivotal role in suppressing anti-tumor immunity. Its inhibition enhances the activity of T cells, B cells, and dendritic cells, making it an attractive target for cancer immunotherapy. The development of potent and selective small molecule inhibitors of HPK1 holds great promise for monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors. Future research will likely focus on the clinical development of these inhibitors, the identification of biomarkers to predict patient response, and a deeper understanding of the non-kinase scaffolding functions of HPK1 in immune regulation.[25]

References

Hpk1-IN-9: A Technical Guide to a Novel MAP4K1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell activation and a promising target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cell-mediated tumor cell destruction. Hpk1-IN-9 is a novel, potent, and selective small molecule inhibitor of HPK1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization. The information presented herein is intended to enable researchers to effectively utilize this compound as a chemical probe to investigate HPK1 biology and as a lead compound for further drug development.

Introduction to MAP4K1 (HPK1)

MAP4K1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs).[1] It functions as a key intracellular immune checkpoint by negatively regulating T-cell receptor (TCR) signaling.[2] Upon TCR engagement, HPK1 is recruited to the immunological synapse where it phosphorylates and marks for degradation key signaling adaptors, such as SLP-76.[1] This action dampens the downstream signaling cascade, leading to attenuated T-cell proliferation, cytokine production, and effector function. Genetic or pharmacological inhibition of HPK1 has been shown to enhance T-cell responses and promote anti-tumor immunity in preclinical models, validating it as a compelling therapeutic target.[2]

This compound: A Potent MAP4K1 Inhibitor

This compound is a novel small molecule inhibitor of MAP4K1, identified as compound 112 in patent WO2021213317A1.[3] While extensive peer-reviewed publications detailing the biological characterization of this compound are not yet available, the patent literature and vendor information suggest it is a potent and selective inhibitor of HPK1.

Chemical Properties
PropertyValue
Molecular Formula C₃₀H₃₃N₇O₂
Molecular Weight 523.63 g/mol
CAS Number 2734168-78-4
Quantitative Biological Data

Quantitative data for this compound is primarily available from its patent disclosure. The following table summarizes the reported in vitro potency.

Assay TypeTargetIC₅₀ (nM)
Biochemical Kinase AssayHPK1< 100

Data is inferred from patent literature and may not represent peer-reviewed findings.

Signaling Pathways

HPK1 acts as a crucial negative regulator within the T-cell receptor (TCR) signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention by this compound.

MAP4K1_Signaling_Pathway MAP4K1 (HPK1) Signaling Pathway in T-Cells TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Activates HPK1 HPK1 (MAP4K1) SLP76->HPK1 Recruits Degradation Proteasomal Degradation SLP76->Degradation Leads to Downstream Downstream Signaling (e.g., NF-κB, AP-1, NFAT) PLCg1->Downstream HPK1->SLP76 Phosphorylates (Ser376) Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 Inhibits Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation

Caption: MAP4K1 (HPK1) signaling cascade in T-cells and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize MAP4K1 inhibitors like this compound.

Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a common method to determine the in vitro potency of an inhibitor against a purified kinase.

Workflow Diagram:

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_components Add inhibitor, kinase, and substrate/ATP to wells prep_inhibitor->add_components prep_kinase Prepare kinase solution (recombinant HPK1) prep_kinase->add_components prep_substrate Prepare substrate/ATP solution prep_substrate->add_components incubate Incubate at 30°C add_components->incubate add_detection Add detection reagent (e.g., ADP-Glo™) incubate->add_detection read_plate Read luminescence add_detection->read_plate plot_data Plot % inhibition vs. log[inhibitor] read_plate->plot_data calculate_ic50 Calculate IC₅₀ using non-linear regression plot_data->calculate_ic50

Caption: Workflow for determining the IC₅₀ of this compound against MAP4K1.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted compound and DMSO controls into a 384-well assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for HPK1), and the substrate.

  • Enzyme Addition: Add recombinant HPK1 to the kinase reaction mixture to a final concentration that yields a robust signal.

  • Reaction Initiation: Add the enzyme/substrate/ATP mixture to the assay plate containing the compound.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement Assay (Phospho-SLP-76)

This protocol measures the ability of this compound to inhibit the phosphorylation of its direct substrate, SLP-76, in a cellular context.

Materials:

  • Jurkat T-cells or primary human T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, and a loading control (e.g., anti-GAPDH)

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells to a density of approximately 1 x 10⁶ cells/mL.

    • Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

  • T-Cell Stimulation: Stimulate the T-cells with soluble or plate-bound anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in ice-cold lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-SLP-76, total SLP-76, and a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-SLP-76 signal to the total SLP-76 and loading control signals.

T-Cell Activation Assay (Cytokine Release)

This assay assesses the functional consequence of HPK1 inhibition by measuring the production of key T-cell activation cytokines, such as IL-2.

Materials:

  • Primary human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • Human IL-2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Isolation and Plating: Isolate PBMCs from healthy donor blood and plate them in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO vehicle.

  • T-Cell Stimulation: Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate T-cell activation.

  • Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the concentration of this compound and determine the EC₅₀ value.

Conclusion

This compound represents a valuable tool for the study of MAP4K1 biology and holds promise as a starting point for the development of novel cancer immunotherapies. The data and protocols provided in this technical guide are intended to facilitate further research into this promising inhibitor and its therapeutic potential. As more data on this compound becomes publicly available, this guide will be updated to reflect the latest findings.

References

A Technical Guide to Preclinical Data on Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell activation and a promising target for cancer immunotherapy.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and functions downstream of the T-cell receptor (TCR) to attenuate signaling, thereby dampening anti-tumor immune responses.[2][4][5] Pharmacological inhibition of HPK1 is a compelling strategy to enhance T-cell effector functions, overcome immune suppression within the tumor microenvironment, and potentially improve the efficacy of existing immunotherapies.[5][6][7] This technical guide provides a comprehensive overview of the preclinical data on HPK1 inhibitors, with a focus on their mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for their evaluation. While specific preclinical data for the inhibitor Hpk1-IN-9 is not extensively available in the public domain, this guide summarizes the landscape of preclinical evidence for potent and selective HPK1 inhibitors, serving as a valuable resource for the scientific community. This compound is noted as a potent HPK1 inhibitor with potential for research in HPK1-related diseases, including cancer, as referenced in patent WO2021213317A1.[4]

Core Concepts: The Role of HPK1 in T-Cell Signaling

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and activated.[4] Activated HPK1 phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[3][4] This phosphorylation event leads to the recruitment of the inhibitory protein 14-3-3, which ultimately results in the ubiquitination and degradation of SLP-76.[4] The degradation of SLP-76 dismantles the TCR signaling complex and attenuates downstream pathways, including the activation of PLCγ1 and the Ras-ERK-AP-1 pathway, which are crucial for T-cell activation, proliferation, and cytokine production.[1][4] By inhibiting HPK1, this negative feedback loop is disrupted, leading to sustained TCR signaling and enhanced T-cell effector function.

Quantitative Preclinical Data for Representative HPK1 Inhibitors

The following tables summarize key quantitative data from preclinical studies of various potent and selective HPK1 inhibitors. This data is representative of the field and provides a benchmark for the evaluation of new chemical entities.

Table 1: In Vitro Potency and Selectivity of Representative HPK1 Inhibitors

Compound/InhibitorTargetIC50/KiAssay TypeSelectivity ProfileReference
Unnamed InhibitorHPK110.4 nM (IC50)Biochemical Assay>8-fold selective over other TCR-related kinases
Compound KHPK12.6 nM (IC50)Biochemical AssayNot specified[3]
GNE-1858HPK11.9 nM (IC50)Biochemical AssayNot specified[3]
XHS (piperazine analog)HPK12.6 nM (IC50)Biochemical AssayNot specified[3]
Diaminopyrimidine carboxamide 22HPK10.061 nM (IC50)Biochemical AssayNot specified[3]
HPK1-IN-43HPK10.32 nM (IC50)Biochemical AssayNot specified
HPK1-IN-57HPK10.09 nM (IC50)Biochemical AssayNot specified
HPK1-IN-21HPK10.8 nM (Ki)Biochemical AssayNot specified
AZ3246HPK1< 3 nM (IC50)Biochemical AssayOrally active and selective

Table 2: Cellular Activity of Representative HPK1 Inhibitors

Compound/InhibitorCell TypeAssayReadoutEC50/EffectReference
Unnamed InhibitorJurkat cellspSLP76 InhibitionWestern Blot/FACS50% inhibition at 24h post-dose (in vivo)
Unnamed InhibitorHuman PBMCsIL-2 & IFN-γ ProductionELISAEnhanced cytokine production[7]
Compound KHuman Primary T-cellsTCR ActivationViral/Tumor Antigen RecognitionReduced TCR activation threshold[5]
RAPT Therapeutics InhibitorHuman/Mouse Primary T-cellsCytokine ProductionNot specifiedEnhanced cytokine production
XHS (piperazine analog)SLP76 PBMC assaypSLP76 InhibitionNot specified0.6 µM (IC50)[3]
HPK1-IN-57T-cellsIL-2 SecretionNot specified84.24 nM (EC50)

Table 3: In Vivo Anti-Tumor Efficacy of Representative HPK1 Inhibitors

Compound/InhibitorTumor ModelDosingMonotherapy Effect (TGI)Combination TherapyReference
Unnamed InhibitorCT26 Syngeneic Model30 mg/kg p.o. BID42%95% TGI with anti-PD-1
Compound K1956 Sarcoma & MC38 Syngeneic Models100 mpk BIDNot specifiedSuperb antitumor efficacy with anti-PD-1[5]
RAPT Therapeutics InhibitorNot specifiedOrally availableDecreased tumor growthEnhanced effect with checkpoint inhibitors
Ryvu Therapeutics InhibitorsMammary Carcinoma Syngeneic ModelNot specifiedEfficacy demonstratedNot specified

TGI: Tumor Growth Inhibition; p.o.: per os (by mouth); BID: bis in die (twice a day)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of key experimental protocols frequently employed in the study of HPK1 inhibitors.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory activity of a compound against the HPK1 enzyme.

  • Methodology:

    • Recombinant human HPK1 enzyme is incubated with a kinase substrate (e.g., myelin basic protein) and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through methods like scintillation counting for radiolabeled ATP or using specific antibodies in an ELISA format.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

2. Cellular Phospho-SLP76 (pSLP76) Assay

  • Objective: To assess the ability of an inhibitor to block HPK1 activity within a cellular context.

  • Methodology:

    • Immune cells (e.g., Jurkat T-cells or primary human PBMCs) are pre-incubated with the HPK1 inhibitor at various concentrations.

    • T-cell receptor signaling is stimulated using anti-CD3/CD28 antibodies or other agonists.

    • Cells are lysed, and the levels of phosphorylated SLP-76 (Ser376) are measured by Western blot or flow cytometry using a phospho-specific antibody.

    • A decrease in the pSLP76 signal indicates target engagement and inhibition of HPK1.

3. T-Cell Activation and Cytokine Production Assays

  • Objective: To evaluate the functional consequences of HPK1 inhibition on T-cell effector functions.

  • Methodology:

    • Human or murine T-cells are isolated and cultured in the presence of the HPK1 inhibitor.

    • T-cells are stimulated with anti-CD3/CD28 antibodies, antigens, or in a mixed lymphocyte reaction (MLR).

    • After a period of incubation (e.g., 24-72 hours), cell supernatants are collected and analyzed for cytokine levels (e.g., IL-2, IFN-γ, TNF-α) using ELISA or multiplex bead-based assays.

    • T-cell proliferation can be measured by assays such as CFSE dilution or BrdU incorporation.

4. In Vivo Syngeneic Tumor Models

  • Objective: To determine the anti-tumor efficacy of the HPK1 inhibitor as a monotherapy and in combination with other immunotherapies.

  • Methodology:

    • Immunocompetent mice (e.g., C57BL/6 or BALB/c) are implanted with syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma).

    • Once tumors are established, mice are treated with the HPK1 inhibitor (often administered orally), a vehicle control, and/or other therapies like anti-PD-1 antibodies.

    • Tumor growth is monitored over time by caliper measurements.

    • At the end of the study, tumors and immune organs (e.g., spleen, tumor-draining lymph nodes) can be harvested for immunophenotyping by flow cytometry to analyze changes in immune cell populations (e.g., CD8+ T-cells, regulatory T-cells).

Mandatory Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway TCR TCR Engagement Lck_Zap70 Lck/ZAP70 TCR->Lck_Zap70 HPK1_inactive HPK1 (inactive) Lck_Zap70->HPK1_inactive SLP76 SLP-76 Lck_Zap70->SLP76 Positive Signal HPK1_active HPK1 (active) HPK1_inactive->HPK1_active HPK1_active->SLP76 pSLP76 pSLP-76 (Ser376) Downstream Downstream Signaling (PLCγ1, ERK) SLP76->Downstream Degradation Ubiquitination & Degradation pSLP76->Degradation Inhibition Signal Attenuation Degradation->Inhibition Activation T-Cell Activation, Cytokine Production Downstream->Activation Hpk1_IN_9 This compound (Inhibitor) Hpk1_IN_9->HPK1_active Inhibition

Caption: HPK1 signaling cascade in T-cells and the point of intervention by inhibitors.

Experimental Workflow for Preclinical Evaluation of HPK1 Inhibitors

Preclinical_Workflow Start Compound Synthesis (e.g., this compound) Biochem In Vitro Kinase Assay (IC50 Determination) Start->Biochem Cellular Cellular Assays (pSLP76, Cytokine Production) Biochem->Cellular Potent & Selective Hits PK Pharmacokinetics (PK) & ADME Profiling Cellular->PK Cellularly Active Leads InVivo In Vivo Efficacy (Syngeneic Tumor Models) PK->InVivo Favorable PK Profile PD Pharmacodynamics (PD) (Tumor Immune Infiltrate) InVivo->PD Efficacy Signal Tox Toxicology Studies PD->Tox Mechanism of Action Confirmed IND IND-Enabling Studies Tox->IND Acceptable Safety Profile

Caption: A generalized workflow for the preclinical development of HPK1 inhibitors.

Conclusion

The preclinical data for HPK1 inhibitors strongly support their development as a novel class of cancer immunotherapeutics. By blocking the negative regulatory function of HPK1, these small molecules have been shown to enhance T-cell activation, increase pro-inflammatory cytokine production, and promote anti-tumor immunity in various preclinical models. The synergistic effects observed when HPK1 inhibitors are combined with checkpoint blockade highlight a particularly promising therapeutic strategy. While comprehensive preclinical data on this compound is not widely published, the collective evidence from other potent and selective inhibitors provides a robust rationale for the continued investigation of this target. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of HPK1 inhibition in cancer patients.

References

Unlocking T-Cell Responses: A Technical Guide to the Structural Activity Relationship of Novel HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses.[3][4] Inhibition of HPK1 has been shown to enhance T-cell proliferation and cytokine production, making it a promising therapeutic target for cancer immunotherapy.[5][6] This technical guide provides an in-depth overview of the structural activity relationship (SAR) of novel HPK1 inhibitors, detailing key chemical scaffolds, quantitative data, experimental protocols, and relevant signaling pathways.

Core Concepts in HPK1 Inhibition

The primary strategy for targeting HPK1 is the development of small molecule inhibitors that compete with ATP for binding to the kinase domain. The overarching goal is to identify potent and selective inhibitors that can effectively block the downstream signaling cascade initiated by HPK1, leading to enhanced T-cell function. A significant challenge in the development of HPK1 inhibitors is achieving selectivity over other closely related kinases, particularly within the MAP4K family.[1]

Structural Activity Relationship (SAR) of Novel HPK1 Inhibitors

Recent research has led to the discovery of several distinct chemical scaffolds with potent HPK1 inhibitory activity. The following tables summarize the quantitative data for representative compounds from these series.

Table 1: Macrocyclic 2,4-Diaminopyrimidine Derivatives
Compound IDHPK1 IC50 (nM)NotesReference
21 1.0Macrocyclization strategy employed to develop a novel scaffold. Effectively inhibits SLP76 phosphorylation and enhances IL-2 secretion in Jurkat T-cells.[7]
Table 2: 2,4-Disubstituted Pyrimidine Scaffold
Compound IDHPK1 IC50 (nM)p-SLP 76 IC50 (nM)IL-2 Release EC50 (nM)Reference
HMC-H8 (F1) 1.11283.0157.08[8]
Table 3: Spiro Analogues
Compound IDHPK1 IC50 (nM)NotesReference
16 Not explicitly stated, but described as having excellent kinase selectivity and favorable in vivo PK properties.Exhibited moderate in vivo efficacy in the CT26 syngeneic model and showed a synergistic effect with anti-PD-1 therapy.[5]
Table 4: Orally Bioavailable Inhibitors from Rigidification Strategy
Compound IDHPK1 IC50 (nM)Jurkat IL-2 Secretion EC50 (nM)NotesReference
F03 (HMC-B17) 1.3911.56Orally active and demonstrated synergistic antitumor efficacy with an anti-PD-L1 antibody in a CT26 model.[9]
Table 5: In Silico Designed Scaffolds
Compound IDHPK1 IC50 (µM)ScaffoldNotesReference
ISR-05 24.2 ± 5.074H-Pyrido[1,2-a] thieno[2,3-d] pyrimidin-4-oneIdentified through structure-based virtual screening.[10]
ISR-03 43.9 ± 0.134quinolin-2(1H)-oneIdentified through structure-based virtual screening.[10]
M074-2865 2.93 ± 0.09Not specifiedIdentified through Glide docking-based virtual screening.[5]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of novel HPK1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][11][12][13]

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

  • Add 2 µl of a solution containing the HPK1 enzyme and substrate (MBP) in kinase buffer.

  • Initiate the kinase reaction by adding 2 µl of ATP solution in kinase buffer.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cellular Target Engagement Assay (pSLP-76 Quantification)

This assay measures the phosphorylation of SLP-76 at Ser376, a direct downstream target of HPK1, in a cellular context.[2][3][9]

Materials:

  • Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-CD3/CD28 antibodies or beads for T-cell stimulation

  • Test compounds

  • Lysis buffer

  • pSLP-76 (Ser376) specific antibody

  • Total SLP-76 antibody

  • ELISA or Western blot reagents

Procedure:

  • Seed Jurkat T-cells or PBMCs in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies or beads for 30 minutes to activate the TCR signaling pathway.

  • Lyse the cells and collect the cell lysates.

  • Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a sandwich ELISA or Western blot.

  • Normalize the pSLP-76 signal to the total SLP-76 signal.

  • Calculate the percent inhibition of SLP-76 phosphorylation for each compound concentration and determine the cellular IC50 value.

Functional T-Cell Activation Assay (IL-2 Secretion)

This assay assesses the functional consequence of HPK1 inhibition by measuring the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.[4][7][14][15]

Materials:

  • Jurkat T-cells or human PBMCs

  • Cell culture medium

  • T-cell stimulation reagents (e.g., PHA, PMA/Ionomycin, or anti-CD3/CD28 antibodies)

  • Test compounds

  • Human IL-2 ELISA kit

Procedure:

  • Plate Jurkat T-cells or PBMCs in a 96-well plate.

  • Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with the appropriate T-cell activators.

  • Incubate the cells for 24-48 hours to allow for IL-2 production and secretion.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Determine the EC50 value for IL-2 secretion enhancement for each compound.

In Vivo Efficacy in Syngeneic Mouse Tumor Models

This experimental setup evaluates the anti-tumor efficacy of HPK1 inhibitors in immunocompetent mice.[8][16][17][18]

Materials:

  • Syngeneic mouse tumor cell line (e.g., CT26, MC38)

  • Immunocompetent mice (e.g., BALB/c, C57BL/6)

  • Test compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • (Optional) Anti-PD-1 or anti-PD-L1 antibodies for combination studies

Procedure:

  • Implant the tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (vehicle, test compound, combination therapy).

  • Administer the test compound and/or antibodies according to the desired dosing schedule and route.

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration, pharmacodynamic marker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental cascades is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the HPK1 signaling pathway and a typical workflow for HPK1 inhibitor discovery.

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Regulation HPK1 Negative Regulation cluster_Downstream_Signaling Downstream T-Cell Signaling TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Activates NFAT NFAT Activation PLCg1->NFAT AP1 AP-1 Activation PLCg1->AP1 NFkB NF-κB Activation PLCg1->NFkB pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates 14-3-3 14-3-3 pSLP76->14-3-3 Binds Degradation SLP-76 Degradation 14-3-3->Degradation Leads to Degradation->SLP76 Inhibits IL2 IL-2 Production NFAT->IL2 AP1->IL2 NFkB->IL2

Caption: HPK1 negatively regulates T-cell signaling.

HPK1_Inhibitor_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development HTS High-Throughput Screening (e.g., Virtual, Biochemical) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Biochem Biochemical Assays (Potency & Selectivity) SAR->Biochem Cellular Cellular Assays (Target Engagement & Function) Biochem->Cellular ADME ADME/Tox Profiling Cellular->ADME InVivo In Vivo Efficacy Models (Syngeneic Mouse Models) ADME->InVivo PD Pharmacodynamics (PD) & Pharmacokinetics (PK) InVivo->PD IND IND-Enabling Studies PD->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

References

Hpk1-IN-9 and its Effect on Dendritic Cell Maturation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (Hpk1), a serine/threonine kinase, has emerged as a critical negative regulator of immune cell function. Its inhibition has been shown to enhance the activation of various immune cells, including dendritic cells (DCs), which are pivotal for initiating adaptive immune responses. This technical guide provides an in-depth overview of the effects of Hpk1 inhibition, using the exemplar molecule Hpk1-IN-9, on the maturation of dendritic cells. While specific data for this compound is not extensively available in public literature, this document synthesizes findings from studies on other potent Hpk1 inhibitors and Hpk1 knockout models to present a comprehensive picture of the biological consequences of targeting this kinase in dendritic cells. The inhibition of Hpk1 promotes a pro-inflammatory phenotype in DCs, characterized by the upregulation of co-stimulatory molecules and the enhanced secretion of key cytokines, positioning Hpk1 as a promising target for cancer immunotherapy.

Introduction to Hpk1 and Dendritic Cell Maturation

Hpk1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[1] It functions as an intracellular immune checkpoint, dampening signaling pathways downstream of various immune receptors.[1] In dendritic cells, Hpk1 is a negative regulator of activation.[2][3]

Dendritic cell maturation is a crucial process in the initiation of T-cell mediated immunity. Immature DCs reside in peripheral tissues where they capture antigens. Upon encountering inflammatory signals, such as lipopolysaccharide (LPS), they undergo a maturation process. This involves the upregulation of co-stimulatory molecules like CD80 and CD86, and the secretion of pro-inflammatory cytokines, most notably Interleukin-12 (IL-12).[2][3] These mature DCs then migrate to lymph nodes to present antigens to naive T-cells, initiating an adaptive immune response. By inhibiting Hpk1, it is possible to enhance this maturation process, leading to a more robust anti-tumor or anti-viral immune response.

Quantitative Data on the Effect of Hpk1 Inhibition on Dendritic Cell Maturation

The following tables summarize the quantitative effects of Hpk1 inhibition on key dendritic cell maturation markers. The data is compiled from studies on various Hpk1 inhibitors and Hpk1 knockout models and is presented as representative of the effects of a potent Hpk1 inhibitor like this compound.

Table 1: Upregulation of Co-stimulatory Molecules on Dendritic Cells Following Hpk1 Inhibition

MarkerTreatment ConditionFold Change vs. ControlReference
CD80 Hpk1 Knockout (LPS-stimulated BMDCs)Higher Expression[2][3]
CD86 Hpk1 Knockout (LPS-stimulated BMDCs)Higher Expression[2][3]
CD86 1 µM Hpk1 Inhibitor (Human DCs)~2-fold increase in MFI[4]
I-A(b) (MHC Class II) Hpk1 Knockout (LPS-stimulated BMDCs)Higher Expression[2][3]

MFI: Mean Fluorescence Intensity; BMDCs: Bone Marrow-Derived Dendritic Cells

Table 2: Enhancement of Pro-inflammatory Cytokine Secretion by Dendritic Cells Following Hpk1 Inhibition

CytokineTreatment ConditionFold Change vs. ControlReference
IL-12 Hpk1 Knockout (LPS-stimulated BMDCs)Increased Production[2][3]
IL-1β 1 µM Hpk1 Inhibitor (Human DCs matured with LPS + IFN-γ)Statistically Significant Increase[4]
TNF-α Hpk1 Knockout (LPS-stimulated BMDCs)Increased Production[2][3]
IL-6 Hpk1 Knockout (LPS-stimulated BMDCs)Increased Production[2][3]

Signaling Pathways

Hpk1 acts as a negative regulator downstream of pattern recognition receptors (PRRs) like Toll-like receptor 4 (TLR4), which is activated by LPS. Upon TLR4 activation, a signaling cascade is initiated that would normally lead to the activation of transcription factors such as AP-1, NFAT, and NF-κB, driving the expression of genes involved in DC maturation. Hpk1 dampens this signaling. Inhibition of Hpk1 with a molecule like this compound removes this brake, leading to enhanced and sustained activation of these transcription factors and consequently, a more robust maturational phenotype.

Hpk1_Signaling_in_DC_Maturation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Hpk1 Hpk1 TAK1->Hpk1 activates I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates Hpk1->IKK_complex inhibits Hpk1_IN_9 This compound Hpk1_IN_9->Hpk1 inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates DNA DNA NFkB_p65_p50_nucleus->DNA binds to Gene_Expression ↑ Gene Expression (CD80, CD86, IL-12, etc.) DNA->Gene_Expression

Caption: Hpk1 signaling in dendritic cell maturation.

Experimental Protocols

The following is a detailed protocol for the generation of murine bone marrow-derived dendritic cells (BMDCs) and their maturation, adapted for the study of an Hpk1 inhibitor.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • Lipopolysaccharide (LPS)

  • This compound (or other Hpk1 inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Antibodies for flow cytometry (e.g., anti-CD11c, anti-CD80, anti-CD86, anti-MHC Class II)

  • ELISA kits for cytokine quantification (e.g., IL-12, TNF-α, IL-6)

  • 6-well and 96-well tissue culture plates

  • 70 µm cell strainer

Protocol:

  • Isolation of Bone Marrow Cells:

    • Euthanize a 6-8 week old mouse according to institutional guidelines.

    • Aseptically dissect the femurs and tibias.

    • Flush the bone marrow from the bones using a 25-gauge needle and complete RPMI-1640 medium.

    • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

    • Centrifuge the cells, resuspend in fresh medium, and count viable cells using a hemocytometer and trypan blue exclusion.

  • Differentiation of BMDCs:

    • Plate the bone marrow cells in 6-well plates at a density of 2 x 10^6 cells/mL in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

    • Incubate at 37°C in a 5% CO2 incubator.

    • On day 3, gently remove half of the media and replace it with fresh complete RPMI-1640 containing GM-CSF and IL-4 at the same concentrations.

    • On day 6, harvest the non-adherent and loosely adherent cells. These are immature BMDCs.

  • Maturation of BMDCs with Hpk1 Inhibitor:

    • Re-plate the immature BMDCs in 96-well plates at a density of 1 x 10^6 cells/mL.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL) to induce maturation.

    • Incubate for 24-48 hours.

  • Analysis of DC Maturation:

    • Flow Cytometry:

      • Harvest the cells and wash with FACS buffer.

      • Stain with fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC Class II for 30 minutes on ice.

      • Wash the cells and acquire data on a flow cytometer.

      • Analyze the expression levels (Mean Fluorescence Intensity) of maturation markers on the CD11c+ population.

    • Cytokine Analysis (ELISA):

      • Collect the culture supernatants from the 96-well plates.

      • Perform ELISAs for IL-12, TNF-α, and IL-6 according to the manufacturer's instructions.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Harvest Harvest Bone Marrow from Mouse Femur & Tibia Isolate Isolate Bone Marrow Cells (Single-cell suspension) Harvest->Isolate Culture Culture with GM-CSF & IL-4 (6 days) Isolate->Culture Harvest_immature Harvest Immature BMDCs Culture->Harvest_immature Plate Plate Immature BMDCs Harvest_immature->Plate Pretreat Pre-treat with this compound or Vehicle (1-2 hours) Plate->Pretreat Stimulate Stimulate with LPS (24-48 hours) Pretreat->Stimulate Harvest_mature Harvest Mature BMDCs & Supernatant Stimulate->Harvest_mature Flow Flow Cytometry Analysis (CD80, CD86, MHC II) Harvest_mature->Flow ELISA ELISA for Cytokines (IL-12, TNF-α, IL-6) Harvest_mature->ELISA

Caption: Experimental workflow for assessing this compound's effect on DC maturation.

Conclusion

The inhibition of Hpk1 presents a compelling strategy for enhancing dendritic cell maturation and, consequently, augmenting adaptive immune responses. As demonstrated by data from Hpk1 knockout and inhibitor studies, targeting Hpk1 leads to a more potent DC phenotype, characterized by increased expression of co-stimulatory molecules and elevated production of pro-inflammatory cytokines. While further studies on specific inhibitors like this compound are warranted, the existing body of evidence strongly supports the continued investigation of Hpk1 inhibitors as valuable tools in the development of novel immunotherapies. This technical guide provides a foundational understanding for researchers and drug developers aiming to explore the therapeutic potential of Hpk1 inhibition in the context of dendritic cell biology.

References

The Role of HPK1 Inhibition in B-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Hematopoietic Progenitor Kinase 1 (HPK1) as a Therapeutic Target in B-Lymphocyte Modulation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Hpk1-IN-9" does not correspond to a known Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor in the reviewed scientific literature. This guide will, therefore, focus on the established role of HPK1 in B-cell activation and will utilize publicly available data on known HPK1 inhibitors, such as NDI-101150, as representative examples to illustrate the therapeutic potential of targeting this kinase.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It has emerged as a critical negative regulator of immune responses, not only in T-cells but also in B-cells.[2][3] Upon B-cell receptor (BCR) engagement, HPK1 is activated and subsequently dampens downstream signaling cascades, thereby attenuating B-cell proliferation, activation, and antibody production.[4] Pharmacological inhibition of HPK1, therefore, presents a promising strategy for enhancing B-cell-mediated immune responses, with potential applications in immuno-oncology and vaccine development. This document provides a comprehensive overview of the role of HPK1 in B-cell activation, supported by quantitative data from studies on preclinical HPK1 inhibitors, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

The HPK1 Signaling Pathway in B-Cell Activation

Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. HPK1 plays a crucial role in negatively regulating this process. The engagement of the BCR leads to the activation of spleen tyrosine kinase (Syk) and Lyn tyrosine kinases, which in turn activate HPK1, likely through phosphorylation.[4] Activated HPK1 then phosphorylates the B-cell Linker Protein (BLNK), a key scaffold protein.[5] This phosphorylation of BLNK at Threonine 152 creates a binding site for 14-3-3 proteins, leading to the disassembly of the BCR signalosome and attenuation of downstream signaling pathways, including the Phospholipase C gamma 1 (PLCγ1) and Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38, and JNK).[4][5] Inhibition of HPK1 kinase activity is expected to prevent the phosphorylation of BLNK, thereby sustaining BCR signaling and leading to enhanced B-cell activation.

HPK1_Signaling_in_B_Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Syk Syk BCR->Syk activates Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds HPK1 HPK1 Syk->HPK1 activates BLNK BLNK Syk->BLNK phosphorylates Lyn->HPK1 activates HPK1->BLNK phosphorylates pBLNK p-BLNK (Thr152) BLNK->pBLNK phosphorylation PLCg1 PLCγ1 BLNK->PLCg1 activates MAPK MAPK (ERK, p38, JNK) BLNK->MAPK activates Fourteen33 14-3-3 pBLNK->Fourteen33 recruits Fourteen33->BLNK inhibits signaling Activation B-Cell Activation (Proliferation, Cytokine Release, Antibody Production) PLCg1->Activation MAPK->Activation Hpk1_Inhibitor HPK1 Inhibitor (e.g., NDI-101150) Hpk1_Inhibitor->HPK1 inhibits

HPK1 signaling pathway in B-cell activation.

Quantitative Effects of HPK1 Inhibition on B-Cell Activation

The pharmacological inhibition of HPK1 has been shown to significantly enhance various aspects of B-cell activation. The following tables summarize the quantitative data from preclinical studies on the HPK1 inhibitor NDI-101150.[6]

Table 1: Effect of NDI-101150 on B-Cell Activation Marker Expression

TreatmentConcentration% CD69+ B-Cells (Fold Change vs. DMSO)
DMSO (Vehicle)-1.0
NDI-1011501 µM~2.5
NDI-10115010 µM~3.0

Data is estimated from graphical representations in the cited source and represents the approximate fold change.[6]

Table 2: Effect of NDI-101150 on B-Cell Proliferation

TreatmentConcentrationProliferation Index (Fold Change vs. DMSO)
DMSO (Vehicle)-1.0
NDI-1011501 µM~2.0
NDI-10115010 µM~2.5

Data is estimated from graphical representations in the cited source and represents the approximate fold change.[6]

Table 3: Effect of NDI-101150 on IgG Secretion by B-Cells

TreatmentConcentrationIgG Secretion (Fold Change vs. DMSO)
DMSO (Vehicle)-1.0
NDI-1011501 µM~1.5
NDI-10115010 µM~2.0

Data is estimated from graphical representations in the cited source and represents the approximate fold change.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HPK1 inhibitor efficacy on B-cell activation. The following are representative protocols for key experiments.

Protocol 1: In Vitro B-Cell Proliferation Assay

This assay measures the proliferative response of B-cells to stimuli in the presence of an HPK1 inhibitor.

Materials:

  • Purified human or mouse B-cells

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-IgM antibody (for BCR stimulation)[7]

  • HPK1 inhibitor (e.g., NDI-101150) dissolved in DMSO

  • [³H]-Thymidine or a non-radioactive alternative (e.g., BrdU)

  • 96-well flat-bottom culture plates

  • Cell harvester and liquid scintillation counter (for [³H]-Thymidine) or ELISA reader (for BrdU)

Procedure:

  • Isolate B-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.

  • Resuspend purified B-cells in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the HPK1 inhibitor and a vehicle control (DMSO). Add 50 µL of the inhibitor or vehicle control to the respective wells.

  • Add 50 µL of anti-IgM antibody (final concentration, e.g., 10 µg/mL) to stimulate the B-cells. Include unstimulated control wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • For the final 16-18 hours of incubation, add 1 µCi of [³H]-Thymidine or BrdU to each well.

  • Harvest the cells onto filter mats and measure the incorporation of [³H]-Thymidine using a liquid scintillation counter. For BrdU, follow the manufacturer's instructions for the ELISA-based detection.

  • Calculate the stimulation index as the ratio of counts per minute (CPM) or absorbance in stimulated wells to that in unstimulated wells.

Protocol 2: Flow Cytometry Analysis of B-Cell Activation Markers

This protocol details the detection of cell surface activation markers, such as CD69 and CD25, on B-cells.

Materials:

  • Purified human or mouse B-cells

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19, B220) and activation markers (e.g., CD69, CD25)[8]

  • HPK1 inhibitor and vehicle control

  • Flow cytometer

Procedure:

  • Culture purified B-cells with an HPK1 inhibitor or vehicle control and a stimulant (e.g., anti-IgM) as described in the proliferation assay for 24 hours (for CD69) or 48-72 hours (for CD25).[8]

  • Harvest the cells and wash them twice with cold FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer.

  • Add the appropriate combination of fluorochrome-conjugated antibodies to the cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of CD69+ and CD25+ cells within the B-cell population (gated on CD19 or B220).

Protocol 3: Western Blot Analysis of BLNK Phosphorylation

This protocol is for detecting the phosphorylation of BLNK, a direct substrate of HPK1 in B-cells.

Materials:

  • Purified B-cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BLNK (Thr152) and anti-total BLNK[9][10]

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture purified B-cells with an HPK1 inhibitor or vehicle control.

  • Stimulate the cells with anti-IgM for a short period (e.g., 5-15 minutes).

  • Immediately lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-BLNK antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total BLNK antibody to confirm equal protein loading.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating an HPK1 inhibitor's effect on B-cell activation and the logical relationship between HPK1 inhibition and its downstream consequences.

Experimental_Workflow cluster_invitro In Vitro Analysis B_Cell_Isolation Isolate B-Cells (Human PBMCs or Mouse Splenocytes) Treatment Treat with HPK1 Inhibitor + BCR Stimulant (e.g., anti-IgM) B_Cell_Isolation->Treatment Proliferation_Assay Proliferation Assay ([³H]-Thymidine or BrdU) Treatment->Proliferation_Assay Flow_Cytometry Flow Cytometry (CD69, CD25 expression) Treatment->Flow_Cytometry Western_Blot Western Blot (p-BLNK, p-ERK) Treatment->Western_Blot Cytokine_Assay Cytokine/Antibody Assay (ELISA for IL-6, IgG) Treatment->Cytokine_Assay

Experimental workflow for B-cell activation studies.

Logical_Relationship HPK1_Inhibition HPK1 Inhibition BLNK_Phospho_Decrease Decreased p-BLNK (Thr152) HPK1_Inhibition->BLNK_Phospho_Decrease BCR_Signaling_Increase Increased BCR Signaling BLNK_Phospho_Decrease->BCR_Signaling_Increase Downstream_Activation Activation of Downstream Pathways (PLCγ1, MAPK) BCR_Signaling_Increase->Downstream_Activation B_Cell_Response Enhanced B-Cell Response Downstream_Activation->B_Cell_Response

Logical flow of HPK1 inhibition effects.

Conclusion

The available evidence strongly supports the role of HPK1 as a negative regulator of B-cell activation. Pharmacological inhibition of HPK1 enhances B-cell proliferation, the expression of activation markers, and antibody secretion in response to BCR stimulation. The underlying mechanism involves the prevention of BLNK phosphorylation, thereby sustaining downstream signaling cascades. The development of potent and selective HPK1 inhibitors holds significant therapeutic promise for augmenting humoral immunity in various disease contexts, including cancer and infectious diseases. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation and development of HPK1-targeting therapeutics.

References

Foundational Research on HPK1 as a Therapeutic Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a highly promising therapeutic target in immuno-oncology.[1][2][3][4] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[5][6] Its primary function is to attenuate signaling downstream of the T cell receptor (TCR) and B cell receptor (BCR), thereby acting as an intracellular immune checkpoint.[6] Genetic and pharmacological inhibition of HPK1 has been shown to enhance T cell activation, cytokine production, and anti-tumor immunity in preclinical models, providing a strong rationale for the development of small molecule inhibitors to treat cancer.[1][2][7] This technical guide provides an in-depth overview of the foundational research on HPK1 as a therapeutic target, including its signaling pathways, key experimental protocols for its study, and a summary of the current landscape of HPK1 inhibitors.

HPK1 Signaling Pathways

HPK1 functions as a crucial node in the signaling cascades that govern immune cell activation. Its inhibitory role is best characterized in T cells, where it acts to dampen the response following TCR engagement.

T Cell Receptor (TCR) Signaling

Upon TCR activation, a series of phosphorylation events leads to the recruitment and activation of HPK1.[6] Activated HPK1 then phosphorylates key downstream adapter proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[6][8] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and degradation of SLP-76.[6][8] The disruption of this signaling complex ultimately attenuates downstream pathways, including the activation of PLCγ1, calcium mobilization, and the activation of transcription factors such as NFAT and AP-1, resulting in reduced T cell proliferation and cytokine production.[8] Beyond the SLP-76 axis, HPK1 has also been implicated in the regulation of other signaling pathways, including the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and nuclear factor-κB (NF-κB) pathways.[6][9][10]

HPK1_TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activates Antigen Antigen Antigen->TCR Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates HPK1 HPK1 ZAP70->HPK1 Activates SLP76 SLP-76 LAT->SLP76 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Activates 14-3-3 14-3-3 SLP76->14-3-3 Recruits Degradation Proteasomal Degradation SLP76->Degradation HPK1->SLP76 Phosphorylates (Ser376) Downstream Downstream Signaling (Ca2+, NFAT, AP-1) PLCg1->Downstream Ub Ubiquitin Ligase 14-3-3->Ub Leads to Ub->SLP76 Ubiquitinates Inhibition T-Cell Activation Inhibition Degradation->Inhibition Results in HPK1_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development HTS High-Throughput Screening (HTS) or Virtual Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR) Hit_ID->Hit_to_Lead Biochemical Biochemical Assays (IC50, Kinase Selectivity) Hit_to_Lead->Biochemical Cellular Cell-Based Assays (pSLP-76, Cytokine Release) Biochemical->Cellular InVivo_PKPD In Vivo PK/PD (Target Engagement) Cellular->InVivo_PKPD InVivo_Efficacy In Vivo Efficacy (Syngeneic Models) InVivo_PKPD->InVivo_Efficacy Tox Toxicology Studies InVivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND Phase1 Phase I Clinical Trials (Safety, PK/PD) IND->Phase1

References

Methodological & Application

Measuring IL-2 Production in T-Cells Following Hpk1-IN-9 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) signaling.[3][4][5] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the Linker for Activation of T-cells (LAT) and SLP-76, leading to the disassembly of the TCR signaling complex and attenuated T-cell activation.[3][6] Inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production, including Interleukin-2 (IL-2).[2][3][5][7] Hpk1-IN-9 is a potent and selective inhibitor of HPK1 that has been demonstrated to increase IL-2 production in T-cells by blocking the negative feedback loop mediated by HPK1. This document provides detailed protocols for treating T-cells with this compound and subsequently measuring IL-2 production using Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

Hpk1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling pathway and how its inhibition by this compound can lead to enhanced IL-2 production.

Hpk1_Signaling_Pathway cluster_cell T-Cell TCR TCR/CD3 Lck Lck TCR->Lck Stimulation NFkB NF-κB TCR->NFkB ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 RAS RAS LAT->RAS SLP76->PLCg1 HPK1 HPK1 HPK1->SLP76 Negative Regulation pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylates Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 Inhibits TCR_disassembly TCR Disassembly pSLP76->TCR_disassembly Induces IP3 IP3 PLCg1->IP3 Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFAT NFAT Ca_Flux->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene ERK ERK RAS->ERK AP1 AP-1 ERK->AP1 AP1->IL2_Gene NFkB->IL2_Gene IL2_Protein IL-2 Protein IL2_Gene->IL2_Protein Translation

Caption: Hpk1 signaling pathway in T-cell activation.

Quantitative Data Summary

The following tables summarize the dose-dependent effect of HPK1 inhibitors on IL-2 production in human T-cells as reported in the literature.

Table 1: Effect of a potent HPK1 inhibitor on IL-2 Production in Primary Human T-Cells [8]

Inhibitor Concentration (nM)IL-2 Production (EC50 in nM)
1.5EC50

Table 2: Dose-Response of an HPK1 Inhibitor on IL-2 Production in Human PBMCs [9]

Inhibitor Concentration (nM)IL-2 Production (EC50 in nM)
12-19EC50

Table 3: Effect of HPK1 Inhibition on IL-2 Secretion in Stimulated Human CD8+ T-Cells [1]

TreatmentFold Increase in IL-2 Secretion
1 µM HPK1 inhibitorStatistically significant increase

Experimental Protocols

Experimental Workflow Overview

The general workflow for assessing the impact of this compound on IL-2 production is outlined below.

Experimental_Workflow Isolate_TCells 1. Isolate Human T-Cells (e.g., from PBMCs) Culture_TCells 2. Culture T-Cells Isolate_TCells->Culture_TCells Treat_Hpk1_IN_9 3. Treat with this compound (and vehicle control) Culture_TCells->Treat_Hpk1_IN_9 Stimulate_TCells 4. Stimulate T-Cells (e.g., anti-CD3/CD28) Treat_Hpk1_IN_9->Stimulate_TCells Collect_Samples 5. Collect Supernatant and/or Cells Stimulate_TCells->Collect_Samples Measure_IL2 6. Measure IL-2 Production Collect_Samples->Measure_IL2 ELISA ELISA (Supernatant) Measure_IL2->ELISA ICS Intracellular Staining (ICS) & Flow Cytometry (Cells) Measure_IL2->ICS

Caption: General experimental workflow.

Protocol 1: T-Cell Isolation and Culture

This protocol describes the isolation of primary human T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T-cells using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Resuspend the purified T-cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.[10]

Protocol 2: this compound Treatment and T-Cell Stimulation

This protocol details the treatment of T-cells with this compound followed by stimulation to induce IL-2 production.

Materials:

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Anti-human CD3 antibody (plate-bound or soluble)

  • Anti-human CD28 antibody (soluble)

  • 96-well cell culture plates

Procedure:

  • Seed the isolated T-cells into a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 1 nM to 10 µM.

  • Add the diluted this compound or vehicle control to the respective wells. The final DMSO concentration should be kept below 0.1%.

  • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C and 5% CO2.

  • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies. For plate-bound stimulation, pre-coat the wells with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. For soluble stimulation, add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) directly to the cell suspension.[10]

  • Incubate the plates for 24-48 hours at 37°C and 5% CO2.[10]

Protocol 3: Measurement of IL-2 Production by ELISA

This protocol describes the quantification of secreted IL-2 in the cell culture supernatant using a sandwich ELISA kit.

Materials:

  • Human IL-2 ELISA Kit (e.g., from Thermo Fisher Scientific, BD Biosciences, or Abcam)[11][12][13]

  • Cell culture supernatants from Protocol 2

  • Microplate reader

Procedure:

  • Following the 24-48 hour incubation, centrifuge the 96-well plates to pellet the cells.

  • Carefully collect the supernatants without disturbing the cell pellet.

  • Perform the IL-2 ELISA according to the manufacturer's instructions. A general procedure is as follows:

    • Add standards and samples (supernatants) to the antibody-coated microplate.

    • Incubate to allow IL-2 to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody specific for IL-2.

    • Incubate and wash.

    • Add streptavidin-HRP conjugate.

    • Incubate and wash.

    • Add TMB substrate to develop a colored product.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.[11]

  • Calculate the concentration of IL-2 in each sample by comparing the absorbance to the standard curve.

Protocol 4: Measurement of Intracellular IL-2 by Flow Cytometry

This protocol describes the detection of intracellular IL-2 in individual T-cells.

Materials:

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)[14]

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated anti-human IL-2 antibody

  • Flow cytometer

Procedure:

  • Follow steps 1-5 of Protocol 2.

  • During the last 4-6 hours of the stimulation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the cell culture to block cytokine secretion and cause intracellular accumulation.[14]

  • Harvest the cells and wash them with PBS.

  • Stain for cell surface markers by incubating the cells with fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C.[15]

  • Wash the cells to remove unbound antibodies.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step allows the anti-IL-2 antibody to enter the cells.

  • Stain for intracellular IL-2 by incubating the fixed and permeabilized cells with a fluorochrome-conjugated anti-human IL-2 antibody for 30 minutes at 4°C.[15]

  • Wash the cells to remove unbound intracellular antibody.

  • Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of IL-2-producing cells within specific T-cell subsets (e.g., CD4+ or CD8+).

Logical Relationship of the Experiment

The following diagram illustrates the logical flow and expected outcomes of the experiment.

Logical_Relationship Hypothesis Hypothesis: This compound increases IL-2 production in T-cells. Experiment Experiment: Treat stimulated T-cells with varying concentrations of this compound. Hypothesis->Experiment Measurement Measurement: Quantify IL-2 levels using ELISA and Flow Cytometry. Experiment->Measurement Expected_Outcome Expected Outcome: Dose-dependent increase in IL-2 production with this compound treatment compared to vehicle control. Measurement->Expected_Outcome Conclusion Conclusion: This compound enhances T-cell effector function. Expected_Outcome->Conclusion

Caption: Logical flow of the experiment.

Conclusion

The protocols outlined in this document provide a comprehensive guide for researchers to investigate the effect of this compound on IL-2 production in T-cells. By utilizing both ELISA and intracellular flow cytometry, a thorough understanding of the impact of HPK1 inhibition on T-cell effector function can be achieved. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation.

References

Application Notes and Protocols for Hpk1-IN-9 and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1][2] HPK1 inhibitors can enhance T-cell functionality and alleviate T-cell exhaustion, thereby promoting anti-tumor immunity.[1][2] Programmed cell death protein 1 (PD-1) is a well-established immune checkpoint receptor that, upon engagement with its ligand PD-L1, suppresses T-cell activity.[3] Monoclonal antibodies targeting the PD-1/PD-L1 axis have revolutionized cancer treatment.[4]

The combination of an HPK1 inhibitor, such as Hpk1-IN-9, with an anti-PD-1 antibody is a promising therapeutic strategy. This approach is designed to synergistically enhance the anti-tumor immune response by both augmenting T-cell priming and activation through HPK1 inhibition and removing the brakes on effector T-cell function via PD-1 blockade.[1][5] Preclinical studies have demonstrated that this combination can lead to superior anti-tumor efficacy, particularly in tumors with low antigenicity.[1][4]

These application notes provide a comprehensive experimental design for evaluating the combination therapy of this compound and anti-PD-1 in a preclinical setting. Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in assessing the efficacy and mechanism of action of this combination therapy.

Signaling Pathways

The following diagrams illustrate the targeted signaling pathways.

Hpk1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 T_Cell_Activation T-Cell Activation (e.g., IL-2, IFNγ) SLP76->T_Cell_Activation HPK1->SLP76 pSLP76 pSLP76 HPK1->pSLP76  Phosphorylation Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 Degradation Signal Termination pSLP76->Degradation PD1_Signaling_Pathway TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K Akt Akt PI3K->Akt T_Cell_Activation T-Cell Activation Proliferation Survival Akt->T_Cell_Activation PD1 PD-1 SHP2 SHP2 PD1->SHP2 PDL1 PD-L1 (Tumor Cell) PDL1->PD1 Engagement anti_PD1 anti-PD-1 Ab anti_PD1->PD1 SHP2->PI3K Experimental_Workflow cluster_invivo In Vivo Efficacy cluster_invitro In Vitro Mechanistic Studies A Syngeneic Tumor Model Establishment B Treatment Groups: - Vehicle - this compound - anti-PD-1 - Combination A->B E T-Cell Cytotoxicity Assay A->E C Tumor Growth Monitoring B->C D Endpoint Analysis: - Tumor Weight - Immune Profiling - Cytokine Analysis C->D F Cytokine Release Assay E->F

References

Measuring pSLP76 Levels in Response to Hpk1-IN-9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical negative regulator of T-cell activation.[1][2][3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at Serine 376 (S376).[1][4][5][6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the attenuation of downstream signaling, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[1][6] Ultimately, this cascade dampens T-cell activation and effector functions.[1]

Hpk1-IN-9 is a small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound is expected to prevent the phosphorylation of SLP76 at S376, thereby enhancing T-cell activation and anti-tumor immunity.[3] Accurate measurement of pSLP76 levels is therefore a critical pharmacodynamic biomarker to assess the target engagement and biological activity of this compound and other HPK1 inhibitors.[8]

These application notes provide detailed protocols for quantifying the phosphorylation of SLP76 in response to treatment with this compound using three common laboratory techniques: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.

Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating the TCR signaling pathway through the phosphorylation of SLP76. Inhibition of HPK1 by this compound is expected to block the phosphorylation of SLP76 at Ser376.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Inhibitor cluster_Downstream Downstream Signaling TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Engagement CD3 CD3 LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Recruits PLCg1 PLCγ1 activation SLP76->PLCg1 Activates pSLP76 pSLP76 (S376) HPK1->pSLP76 Phosphorylates Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 Inhibits Fourteen33 14-3-3 pSLP76->Fourteen33 Binds Fourteen33->PLCg1 Inhibits T_Cell_Activation T-Cell Activation PLCg1->T_Cell_Activation

Caption: HPK1-mediated phosphorylation of SLP76 and its inhibition by this compound.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Western Blot Densitometry Analysis

Treatment GroupNormalized pSLP76 (S376) Intensity (Arbitrary Units)Normalized Total SLP76 Intensity (Arbitrary Units)
Vehicle Control (DMSO)HighUnchanged
This compound (Low Dose)IntermediateUnchanged
This compound (High Dose)LowUnchanged

Table 2: ELISA Absorbance Data

Treatment GroupAbsorbance at 450 nm (pSLP76 S376)
Vehicle Control (DMSO)High
This compound (Low Dose)Intermediate
This compound (High Dose)Low

Table 3: Flow Cytometry Median Fluorescence Intensity (MFI)

Treatment GrouppSLP76 (S376) MFI in CD3+ T-cells
Vehicle Control (DMSO)High
This compound (Low Dose)Intermediate
This compound (High Dose)Low

Experimental Protocols

The following are detailed methodologies for the key experiments to measure pSLP76 levels.

Experimental Workflow

Experimental_Workflow cluster_Analysis Analysis Methods Cell_Culture 1. Cell Culture (e.g., Jurkat T-cells, primary T-cells) Stimulation 2. T-cell Stimulation (e.g., anti-CD3/CD28) Cell_Culture->Stimulation Treatment 3. Treatment (this compound or Vehicle) Stimulation->Treatment Cell_Lysis 4. Cell Lysis / Fixation & Permeabilization Treatment->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot ELISA ELISA Cell_Lysis->ELISA Flow_Cytometry Flow Cytometry Cell_Lysis->Flow_Cytometry Data_Analysis 5. Data Acquisition & Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General workflow for measuring pSLP76 levels.

Protocol 1: Western Blotting

Objective: To qualitatively and semi-quantitatively measure the levels of pSLP76 (S376) and total SLP76 in cell lysates.

Materials:

  • Jurkat T-cells or isolated primary human T-cells

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Anti-CD3 and anti-CD28 antibodies for stimulation

  • This compound

  • DMSO (Vehicle control)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-SLP76 (Ser376) monoclonal antibody[9]

    • Rabbit anti-total SLP76 polyclonal antibody[10]

    • Mouse anti-β-actin or anti-GAPDH antibody (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells or primary T-cells in complete RPMI-1640 medium.

    • Seed cells at an appropriate density (e.g., 1 x 10^6 cells/mL) and stimulate with anti-CD3/CD28 antibodies for a predetermined time (e.g., 15-30 minutes) in the presence of varying concentrations of this compound or DMSO.[11]

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.[12]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[12]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[13]

    • Incubate the membrane with the primary antibody against pSLP76 (S376) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[13]

    • Wash the membrane three times with TBST for 5-10 minutes each.[13]

    • Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total SLP76 and a loading control like β-actin or GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pSLP76 signal to the total SLP76 signal or the loading control.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantitatively measure the levels of pSLP76 (S376) in cell lysates.

Materials:

  • Cell lysates prepared as described in the Western Blotting protocol.

  • Sandwich ELISA kit for phospho-SLP76 (Ser376).[14][15] These kits typically include:

    • Antibody-coated 96-well plate

    • Detection antibody (conjugated or to be used with a secondary)

    • HRP-conjugated streptavidin or secondary antibody

    • Standard (recombinant pSLP76)

    • Wash buffer

    • TMB substrate

    • Stop solution

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Prepare Reagents and Samples:

    • Bring all reagents and samples to room temperature.

    • Dilute cell lysates to a concentration within the detection range of the kit.

    • Prepare a standard curve using the provided recombinant pSLP76 standard.

  • ELISA Assay:

    • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated plate.[16]

    • Incubate for the time specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[16]

    • Wash the wells multiple times with wash buffer.[16]

    • Add 100 µL of the detection antibody to each well and incubate (e.g., 1 hour at room temperature).[16]

    • Wash the wells.

    • Add 100 µL of HRP-conjugated streptavidin or secondary antibody and incubate (e.g., 45 minutes at room temperature).[16]

    • Wash the wells.

    • Add 100 µL of TMB substrate and incubate in the dark (e.g., 30 minutes at room temperature).[16]

    • Add 50 µL of stop solution to each well.[16]

  • Data Acquisition and Analysis:

    • Immediately read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of pSLP76 in the samples by interpolating from the standard curve.

    • Normalize the pSLP76 concentration to the total protein concentration of the lysate.

Protocol 3: Flow Cytometry

Objective: To measure the levels of pSLP76 (S376) in individual cells within a heterogeneous population.

Materials:

  • Jurkat T-cells or peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin

  • Anti-CD3 and anti-CD28 antibodies for stimulation

  • This compound

  • DMSO (Vehicle control)

  • Cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8 antibodies conjugated to different fluorochromes)

  • Fixation buffer (e.g., 1-4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., saponin- or methanol-based)

  • Fluorochrome-conjugated anti-phospho-SLP76 (Ser376) antibody[9]

  • Flow cytometer

Procedure:

  • Cell Stimulation and Treatment:

    • Stimulate and treat cells as described in the Western Blotting protocol.

  • Cell Surface Staining (Optional):

    • If analyzing specific cell populations (e.g., CD4+ or CD8+ T-cells), stain the cells with fluorochrome-conjugated antibodies against cell surface markers before fixation.

  • Fixation and Permeabilization:

    • Fix the cells by incubating with fixation buffer for 10-15 minutes at room temperature.[17]

    • Wash the cells with PBS.

    • Permeabilize the cells by incubating with permeabilization buffer. The choice of permeabilization buffer (saponin for cytoplasmic antigens or methanol for some nuclear antigens) is critical and should be optimized.[17]

  • Intracellular Staining:

    • Incubate the permeabilized cells with the fluorochrome-conjugated anti-pSLP76 (S376) antibody for 30-60 minutes at room temperature in the dark.[18]

    • Wash the cells with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in flow cytometry staining buffer.

    • Acquire data on a flow cytometer.

    • Gate on the cell population of interest (e.g., lymphocytes based on forward and side scatter, then CD3+ T-cells).

    • Determine the Median Fluorescence Intensity (MFI) of the pSLP76 signal within the gated population for each treatment condition.[19]

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for measuring the phosphorylation of SLP76 in response to the HPK1 inhibitor, this compound. The choice of method will depend on the specific research question, available equipment, and desired throughput. Western blotting provides a semi-quantitative analysis and allows for the simultaneous detection of total protein levels. ELISA offers a high-throughput, quantitative measurement of pSLP76 in cell lysates. Flow cytometry enables the quantitative analysis of pSLP76 at the single-cell level within specific cell populations. Consistent and accurate measurement of pSLP76 is essential for characterizing the pharmacodynamics and mechanism of action of this compound and other emerging HPK1 inhibitors.

References

Application Notes and Protocols: Assessing T-Cell Proliferation with Hpk1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Predominantly expressed in hematopoietic cell lineages, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[1][4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and proteasomal degradation of SLP-76.[1][5][6] The degradation of SLP-76 destabilizes the TCR signaling complex and curtails downstream signaling cascades, including the phosphorylation of PLCγ1 and ERK, which are essential for T-cell activation, cytokine production, and proliferation.[1][6]

Given its role as an intracellular immune checkpoint, pharmacological inhibition of HPK1 presents a promising strategy for enhancing anti-tumor immunity.[3][7] Small molecule inhibitors of HPK1 have been shown to enhance T-cell activation, increase the production of effector cytokines such as IL-2 and IFN-γ, and boost T-cell proliferation.[1][2][8] Hpk1-IN-9 is a tool compound used to investigate the therapeutic potential of HPK1 inhibition. These application notes provide a detailed protocol for assessing the effect of this compound on T-cell proliferation.

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling pathway.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Complex Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates HPK1 HPK1 LAT->HPK1 Recruits SLP76 SLP-76 LAT->SLP76 Recruits pSLP76 p-SLP-76 (S376) HPK1->pSLP76 Phosphorylates (S376) PLCg1 PLCγ1 SLP76->PLCg1 Activates Ub Ubiquitin pSLP76->Ub Ubiquitination pSLP76->PLCg1 Inhibits Activation Proteasome Proteasome Ub->Proteasome Degradation ERK ERK PLCg1->ERK ... T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) ERK->T_Cell_Activation Promotes Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 Inhibits T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis Isolate_T Isolate T-cells from PBMCs Label_CFSE Label T-cells with CFSE Isolate_T->Label_CFSE Seed_Cells Seed CFSE-labeled T-cells in 96-well plate Label_CFSE->Seed_Cells Add_Inhibitor Add this compound or Vehicle (DMSO) Seed_Cells->Add_Inhibitor Stimulate_Cells Stimulate with anti-CD3/CD28 Add_Inhibitor->Stimulate_Cells Incubate Incubate for 72-96 hours Stimulate_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Markers Stain for surface markers (e.g., CD4, CD8) (Optional) Harvest_Cells->Stain_Markers Acquire_Data Acquire data on Flow Cytometer Stain_Markers->Acquire_Data Analyze_Proliferation Analyze CFSE dilution to quantify proliferation Acquire_Data->Analyze_Proliferation

References

Application Notes and Protocols for Hpk1-IN-9 in a Jurkat Cell Line Activation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adapter proteins, such as SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately dampens T-cell activation and effector function, including the production of Interleukin-2 (IL-2).[1][2] Inhibition of HPK1, therefore, presents a promising strategy for enhancing T-cell-mediated immune responses, particularly in the context of immuno-oncology.

Hpk1-IN-9 is a potent and specific small molecule inhibitor of HPK1. These application notes provide detailed protocols for utilizing this compound in a Jurkat cell line activation assay. The Jurkat cell line is a well-established model for studying T-cell signaling and activation. The protocols outlined below describe two key functional readouts: the inhibition of HPK1-mediated phosphorylation of its direct substrate, SLP-76, and the enhancement of IL-2 production following T-cell activation.

Signaling Pathway of HPK1 in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling cascade. Inhibition of HPK1 by this compound blocks this negative feedback loop, leading to enhanced T-cell activation.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 PLCg1 PLCγ1 CD28->PLCg1 NFkB NF-κB CD28->NFkB ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 SLP76->PLCg1 pSLP76 p-SLP-76 (S376) 14-3-3 14-3-3 pSLP76->14-3-3 Recruitment HPK1->pSLP76 Phosphorylation Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 Inhibition 14-3-3->SLP76 Inhibition ERK ERK PLCg1->ERK NFAT NFAT PLCg1->NFAT AP1 AP-1 ERK->AP1 IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1->IL2_Gene NFkB->IL2_Gene

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Experimental Protocols

Materials and Reagents
  • Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™)

  • Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation Antibodies: Anti-human CD3 antibody (clone OKT3) and anti-human CD28 antibody (clone CD28.2).

  • Inhibitor: this compound (store as a 10 mM stock solution in DMSO at -20°C). Further dilutions should be made in culture medium immediately before use.

  • Reagents for Western Blotting:

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-SLP-76 (total), and Mouse anti-β-actin.

    • HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP and Goat anti-mouse IgG-HRP.

    • Enhanced Chemiluminescence (ECL) Western Blotting Substrate.

  • Reagents for IL-2 ELISA: Human IL-2 ELISA Kit.

Protocol 1: Inhibition of SLP-76 Phosphorylation

This protocol details the assessment of this compound's ability to inhibit the phosphorylation of SLP-76 at Serine 376 in activated Jurkat cells.

Experimental Workflow:

pSLP76_Workflow A Seed Jurkat Cells (2x10^6 cells/well) B Pre-incubate with this compound (1 hour, 37°C) A->B C Stimulate with anti-CD3/CD28 (15-30 minutes, 37°C) B->C D Cell Lysis C->D E Protein Quantification D->E F Western Blot Analysis (pSLP-76, total SLP-76, β-actin) E->F

Caption: Workflow for pSLP-76 Western Blot Analysis.

Procedure:

  • Cell Culture: Culture Jurkat cells in T-75 flasks until they reach a density of 1-2 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase before the experiment.

  • Cell Seeding: Seed 2 x 10^6 Jurkat cells per well in a 6-well plate in a final volume of 2 mL of culture medium.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and not exceed 0.1%. Add the desired concentrations of this compound or vehicle (DMSO) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Prepare a stimulation cocktail of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in culture medium. Add the stimulation cocktail to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Following stimulation, immediately place the plate on ice and aspirate the medium. Wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSLP-76 (Ser376), total SLP-76, and β-actin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system. Densitometry analysis can be performed to quantify the band intensities.

Protocol 2: Enhancement of IL-2 Production

This protocol measures the effect of this compound on the production of IL-2 by activated Jurkat cells.

Experimental Workflow:

IL2_Workflow A Seed Jurkat Cells (1x10^5 cells/well) B Pre-incubate with this compound (1 hour, 37°C) A->B C Stimulate with anti-CD3/CD28 (24 hours, 37°C) B->C D Collect Supernatant C->D E IL-2 ELISA D->E

Caption: Workflow for IL-2 Production Assay.

Procedure:

  • Plate Coating (for plate-bound anti-CD3): Coat the wells of a 96-well flat-bottom plate with 100 µL of anti-CD3 antibody (1 µg/mL in sterile PBS) and incubate overnight at 4°C. Before use, wash the wells three times with sterile PBS.

  • Cell Seeding: Seed 1 x 10^5 Jurkat cells per well in 100 µL of culture medium into the anti-CD3 coated plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the diluted inhibitor or vehicle control to the respective wells. Pre-incubate for 1 hour at 37°C.

  • Cell Stimulation: Add 50 µL of anti-CD28 antibody (1 µg/mL in culture medium) to each well to initiate co-stimulation. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

Data Presentation

The following tables summarize the expected quantitative data from the experiments described above. The data presented here are representative and may vary depending on experimental conditions.

Table 1: Dose-Dependent Inhibition of SLP-76 Phosphorylation by this compound

This compound Concentration (nM)pSLP-76 / Total SLP-76 Ratio (Normalized to Vehicle)
0 (Vehicle)1.00
10.85
30.62
100.35
300.15
1000.05
IC50 (nM) ~5

Table 2: Dose-Dependent Enhancement of IL-2 Production by this compound

This compound Concentration (nM)IL-2 Concentration (pg/mL)Fold Increase over Vehicle
0 (Vehicle)2501.0
14501.8
37002.8
1011004.4
3013505.4
10014005.6
EC50 (nM) ~4

Troubleshooting

IssuePossible CauseRecommendation
Low or no pSLP-76 signal Inefficient cell stimulation.Ensure the activity of anti-CD3/CD28 antibodies. Optimize stimulation time.
Inactive phosphatase inhibitors.Use fresh phosphatase inhibitor cocktails.
Low protein loading.Increase the amount of protein loaded on the gel.
High background in Western blot Insufficient blocking.Increase blocking time or use a different blocking agent (e.g., 5% non-fat milk).
Antibody concentration too high.Titrate primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of washes.
Low IL-2 production Suboptimal cell density.Ensure the correct number of cells are seeded.
Inefficient plate coating.Ensure proper coating of the anti-CD3 antibody.
Jurkat cell line variation.Different Jurkat clones can have varying IL-2 production capabilities.
High variability between replicates Inconsistent cell numbers.Ensure accurate cell counting and seeding.
Pipetting errors.Use calibrated pipettes and be precise during reagent addition.
Edge effects in 96-well plate.Avoid using the outer wells of the plate or fill them with PBS.

Conclusion

These application notes provide a comprehensive guide for utilizing this compound to study HPK1 function in a Jurkat cell activation model. The provided protocols for assessing SLP-76 phosphorylation and IL-2 production offer robust methods to quantify the cellular activity of this compound. The expected dose-dependent inhibition of pSLP-76 and enhancement of IL-2 secretion demonstrate the potential of this compound as a valuable tool for research and drug development in the field of immunology and oncology.

References

Hpk1-IN-9: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hpk1-IN-9 is a potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and functions as a negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, this compound can enhance T-cell activation and cytokine production, making it a valuable tool for immunology and immuno-oncology research. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including solubility and preparation instructions, and methods for assessing its biological activity.

Chemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.

PropertyDataReference
Molecular Formula C₃₀H₃₃N₇O₂[3]
Molecular Weight 523.63 g/mol [3]
Appearance Solid[3]
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.

Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby attenuating the T-cell activation signal. This compound blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and leading to sustained T-cell activation and enhanced effector functions.[1][4][5]

HPK1_Signaling_Pathway TCR TCR Activation LCK LCK TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 T_Cell_Activation T-Cell Activation (e.g., IL-2 production) SLP76->T_Cell_Activation pSLP76 p-SLP76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 Inhibition Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->T_Cell_Activation Negative Regulation

HPK1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 523.63), add 190.98 µL of DMSO.

    • Vortex briefly to dissolve the solid completely. Gentle warming (37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

In Vitro HPK1 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against recombinant HPK1 enzyme.

  • Materials:

    • Recombinant human HPK1 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP

    • Substrate (e.g., Myelin Basic Protein, MBP)

    • This compound serial dilutions

    • ADP-Glo™ Kinase Assay kit or similar

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer containing a final DMSO concentration of 1%.

    • In a 384-well plate, add 1 µL of each this compound dilution or DMSO control.

    • Add 2 µL of recombinant HPK1 enzyme to each well.

    • Add 2 µL of a mixture of ATP and substrate (e.g., MBP) to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for HPK1 Inhibition in Jurkat Cells

This protocol describes how to assess the inhibitory effect of this compound on HPK1 activity in a cellular context using the Jurkat T-cell line. The readout is the phosphorylation of SLP-76 at Ser376.

  • Materials:

    • Jurkat cells

    • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)

    • This compound stock solution (10 mM in DMSO)

    • Anti-CD3 antibody (OKT3 clone)

    • Phosphate-buffered saline (PBS)

    • Cell lysis buffer

    • Phospho-SLP-76 (Ser376) and total SLP-76 antibodies for Western blotting or ELISA

  • Procedure:

    • Culture Jurkat cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator.

    • Seed Jurkat cells in a multi-well plate at a density of 1 x 10⁶ cells/mL.

    • Prepare working solutions of this compound by diluting the 10 mM stock solution in complete medium. A typical starting concentration for a dose-response experiment is 3 µM, followed by serial dilutions.[3] Ensure the final DMSO concentration does not exceed 0.1%.

    • Treat the cells with the desired concentrations of this compound or DMSO vehicle control for 1 hour at 37°C.

    • Stimulate the cells by adding anti-CD3 antibody to a final concentration of 5 µg/mL for 30 minutes to activate the TCR pathway and HPK1.[3]

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells and determine the protein concentration.

    • Analyze the phosphorylation of SLP-76 at Ser376 and total SLP-76 levels by Western blotting or a specific ELISA. A decrease in the ratio of p-SLP-76 (Ser376) to total SLP-76 indicates inhibition of HPK1 activity.

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound in cell culture experiments.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Inhibitor Prepare this compound Stock Solution (10 mM in DMSO) Add_Inhibitor Add this compound Dilutions (e.g., 0.01 - 3 µM) Prep_Inhibitor->Add_Inhibitor Prep_Cells Culture Jurkat Cells Seed_Cells Seed Cells in Plate Prep_Cells->Seed_Cells Seed_Cells->Add_Inhibitor Incubate Incubate for 1 hour Add_Inhibitor->Incubate Stimulate Stimulate with anti-CD3 (30 minutes) Incubate->Stimulate Harvest_Cells Harvest and Lyse Cells Stimulate->Harvest_Cells Analyze_pSLP76 Analyze p-SLP-76 (Ser376) (Western Blot / ELISA) Harvest_Cells->Analyze_pSLP76 Analyze_Cytokines Analyze Cytokine Production (e.g., IL-2 by ELISA) Harvest_Cells->Analyze_Cytokines

References

reconstituting and storing Hpk1-IN-9 for long-term use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and long-term storage of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-9. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Introduction

Hematopoietic progenitor kinase 1 (HPK1), also known as mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a crucial negative regulator of T-cell and B-cell receptor signaling pathways, making it a compelling target for cancer immunotherapy.[2][3] Inhibition of HPK1 can enhance anti-tumor immunity by augmenting T-cell activation and cytokine production.[4][5] this compound is a potent and specific inhibitor of HPK1, making it a valuable tool for research in immuno-oncology and related fields.[2][6][7]

Product Information

PropertyValue
Molecular Formula C30H33N7O2[2]
Molecular Weight 523.63 g/mol [2]
Physical Appearance Solid[1]
CAS Number 2734168-78-4[2]

Reconstitution of this compound

This compound is typically supplied as a lyophilized solid. Proper reconstitution is essential to ensure the compound is fully dissolved and stable. The following protocol is a general guideline based on the handling of similar kinase inhibitors.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.

  • Solvent Addition: Carefully open the vial and add the required volume of anhydrous DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, add 191.0 µL of DMSO to 1 mg of this compound.

  • Dissolution: Gently vortex or sonicate the solution to ensure the complete dissolution of the compound. Visually inspect the solution to confirm that no particulates are present. If necessary, gentle warming (e.g., 37°C for 10-15 minutes) can aid in dissolution.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

Storage of this compound

Proper storage of this compound is critical for maintaining its stability and activity over time.

Storage ConditionShelf Life
Lyophilized Powder Store at -20°C or -80°C for long-term stability.
Stock Solution in DMSO Store at -20°C for up to 1 month. For long-term storage, store at -80°C for up to 6 months.[8]

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is strongly recommended to avoid degradation.

  • Protect from Light: Store the compound in the dark, as some compounds are light-sensitive.

  • Hygroscopic Nature of DMSO: Use anhydrous DMSO and keep stock solution vials tightly sealed to prevent the absorption of moisture, which can affect compound solubility and stability.

Experimental Workflow for this compound Handling

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use Equilibrate Equilibrate Vial to Room Temperature Centrifuge Centrifuge Vial Equilibrate->Centrifuge Add_DMSO Add Anhydrous DMSO Centrifuge->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Volumes Dissolve->Aliquot Store_short Store at -20°C (Short-term, <=1 month) Aliquot->Store_short Short-term Store_long Store at -80°C (Long-term, <=6 months) Aliquot->Store_long Long-term Thaw Thaw Aliquot at Room Temperature Store_short->Thaw Store_long->Thaw Dilute Dilute to Working Concentration in Media Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Figure 1: Experimental workflow for this compound handling.

HPK1 Signaling Pathway

HPK1 is a key negative regulator in the signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR). Upon receptor engagement, a signaling complex is formed, leading to the activation of HPK1. Activated HPK1 then phosphorylates downstream adaptor proteins, such as SLP-76 in T-cells and BLNK in B-cells, which marks them for degradation and thereby dampens the immune response. This compound inhibits the kinase activity of HPK1, thus preventing this negative regulation and boosting T-cell and B-cell activation.

G cluster_upstream Upstream Activation cluster_core HPK1 Regulation cluster_downstream Downstream Effects TCR TCR Engagement LCK_ZAP70 LCK, ZAP-70 TCR->LCK_ZAP70 BCR BCR Engagement Syk_Lyn Syk, Lyn BCR->Syk_Lyn HPK1 HPK1 LCK_ZAP70->HPK1 Activates Syk_Lyn->HPK1 Activates SLP76_BLNK p-SLP-76 / p-BLNK HPK1->SLP76_BLNK Phosphorylates JNK_ERK_NFkB JNK, ERK, NF-κB Activation HPK1->JNK_ERK_NFkB Negative Regulation Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 Inhibits Degradation Ubiquitination & Degradation SLP76_BLNK->Degradation Signal_Dampening Signal Dampening Degradation->Signal_Dampening Signal_Dampening->JNK_ERK_NFkB

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hpk1-IN-9 for T-Cell Response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers utilizing Hpk1-IN-9. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to help you determine the optimal concentration of this compound for achieving maximal T-cell response in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Hematopoietic Progenitor Kinase 1 (HPK1) and why is it a target for enhancing T-cell response?

A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and initiates a negative feedback loop that dampens the signaling required for a full T-cell response.[3] By inhibiting HPK1, this internal "brake" on T-cell activation is released, leading to enhanced proliferation, increased production of effector cytokines like IL-2 and IFN-γ, and a more robust anti-tumor immune response.[1][4][5][6]

Q2: What is the specific mechanism of action for this compound?

A2: this compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the HPK1 kinase domain. This prevents HPK1 from phosphorylating its downstream targets. A key target is the adaptor protein SLP-76 (Src homology 2 domain containing leukocyte protein of 76 kDa).[5] Activated HPK1 normally phosphorylates SLP-76 at the Serine 376 residue (pSLP-76), which leads to the disassembly of the TCR signaling complex and attenuation of the T-cell response.[4][5][7] By blocking this event, this compound sustains TCR signaling, resulting in enhanced T-cell function.[5]

Q3: What is a recommended starting concentration range for this compound in T-cell assays?

A3: Based on public data for potent HPK1 inhibitors, a good starting point for a dose-response experiment is to test a wide range of concentrations, typically from 1 nM to 1 µM. For many potent HPK1 inhibitors, cellular activity (e.g., enhancing IL-2 production) is often observed in the low nanomolar range.[8] However, the optimal concentration can vary significantly based on the cell type (e.g., Jurkat cells vs. primary human T-cells), stimulation method, and assay duration.

Q4: How can I confirm that this compound is inhibiting its target in my T-cells?

A4: The most direct way to confirm target engagement is to measure the phosphorylation of HPK1's direct substrate, SLP-76, at the Serine 376 site. A successful inhibition by this compound will result in a dose-dependent decrease in the levels of phospho-SLP-76 (Ser376) upon TCR stimulation.[2][4] This can be measured using flow cytometry or Western blotting with a specific antibody against pSLP-76 (Ser376).

Q5: What functional outcomes should I expect from successful HPK1 inhibition?

A5: Pharmacological inhibition of HPK1 is expected to augment T-cell activation.[1] Key functional outcomes include:

  • Increased Cytokine Production: Significantly enhanced secretion of key T-cell cytokines such as IL-2, IFN-γ, and TNF-α.[1][4]

  • Enhanced Proliferation: Increased proliferation of T-cells in response to antigen or TCR stimulation.[2]

  • Increased Expression of Activation Markers: Upregulation of surface markers like CD69 and CD25 on T-cells.[4][9]

  • Improved Cytotoxic Killing: In co-culture assays, T-cells treated with an HPK1 inhibitor show greater ability to kill target cancer cells.[4][6]

Data Presentation

Table 1: In-Vitro Potency of Selected HPK1 Inhibitors

This table provides context on the typical potency of small molecule HPK1 inhibitors. Values are presented to guide experimental design.

CompoundTargetBiochemical IC50Cellular EC50 (IL-2 Release)Reference
Lead Compound [I] HPK10.2 nM1.5 nM[8]
HPK1-IN-3 HPK10.25 nM108 nM[10]
Compound KHK-6 HPK120 nMNot Reported[9]
Compound XHS HPK12.6 nMNot Reported[11]
HPK1-IN-25 HPK1129 nMNot Reported[12]

IC50: The concentration of an inhibitor that is required for 50% inhibition of an enzyme in a biochemical assay. EC50: The concentration of a drug that gives a half-maximal response in a cellular assay.

Table 2: Example Dose-Response Data for this compound on IL-2 Secretion from Activated Human T-Cells

This table illustrates a typical outcome from a dose-response experiment. Human PBMCs were stimulated with anti-CD3/CD28 antibodies for 48 hours in the presence of varying concentrations of this compound. Supernatants were analyzed for IL-2 by ELISA.

This compound Conc. (nM)IL-2 Secretion (pg/mL)Standard Deviation% of Max Response
0 (DMSO)250250%
0.1310308%
18507580%
10 1000 90 100%
10098011097%
100095012593%

Data are representative. Optimal concentrations and maximal response will vary.

Mandatory Visualizations

Signaling and Experimental Diagrams

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome LAT Signalosome cluster_Downstream Downstream Activation TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCy1 PLCγ1 SLP76->PLCy1 HPK1 HPK1 SLP76->HPK1 recruits ERK ERK PLCy1->ERK AP1 AP-1 ERK->AP1 Cytokines Cytokine Production (IL-2, IFN-γ) AP1->Cytokines pSLP76 pSLP-76 (S376) HPK1->pSLP76 phosphorylates pSLP76->SLP76 destabilizes signalosome Inhibitor This compound Inhibitor->HPK1

Caption: Hpk1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_readouts Perform Readouts start Start: Isolate T-Cells (e.g., from PBMCs) prep Prepare this compound serial dilutions in DMSO start->prep plate Plate T-cells and add This compound dilutions prep->plate stim Add T-cell stimulus (e.g., anti-CD3/CD28 beads) plate->stim incubate Incubate for 24-72 hours stim->incubate supernatant Collect Supernatant for Cytokine Assay (ELISA) incubate->supernatant cells_prolif Analyze Cells for Proliferation (CFSE) incubate->cells_prolif cells_target Lyse Cells for pSLP-76 Analysis (Western Blot) incubate->cells_target analyze Analyze Data: - Plot dose-response curve - Determine EC50 - Assess toxicity supernatant->analyze cells_prolif->analyze cells_target->analyze end End: Determine Optimal Concentration analyze->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Flowchart start Problem: Unexpected Result no_effect No enhancement of T-cell activation? start->no_effect toxicity High T-cell death? start->toxicity inconsistent Inconsistent results? start->inconsistent check_stim Is TCR stimulation adequate? (Check positive controls) no_effect->check_stim Yes check_conc Is inhibitor concentration correct? (Titrate higher/lower) check_stim->check_conc Stim OK check_pslp76 Confirm target inhibition (pSLP-76 assay) check_conc->check_pslp76 Conc OK conc_too_high Is concentration too high? (Lower concentration) toxicity->conc_too_high Yes dmso_control Is solvent (DMSO) concentration >0.5%? (Check vehicle control) conc_too_high->dmso_control Still toxic culture_cond Are cell culture conditions optimal? (Check media, CO2, etc.) dmso_control->culture_cond DMSO OK donor_var Using primary cells? (Expect donor-to-donor variability) inconsistent->donor_var Yes reagent_qual Are reagents fresh and consistent? (Antibodies, cytokines, inhibitor stock) donor_var->reagent_qual Still inconsistent

Caption: Troubleshooting flowchart for this compound experiments.

Troubleshooting Guide

Q: I am not observing any enhancement in T-cell activation (e.g., no increase in IL-2) with this compound. What should I check?

A: This is a common issue that can be resolved by systematically checking several factors:

  • Suboptimal T-Cell Stimulation: HPK1 inhibition enhances responses to existing TCR signals.[3] If the initial stimulation (e.g., with anti-CD3/CD28) is too weak or too strong, the effect of the inhibitor may be masked. Ensure your positive controls (stimulated T-cells without inhibitor) are responding as expected. You may need to titrate your stimulus.

  • Incorrect Inhibitor Concentration: The optimal concentration may be outside your tested range. Perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to find the active window.

  • Confirm Target Engagement: Before running functional assays, confirm that this compound is inhibiting its target in your cells by performing a pSLP-76 assay (see Protocol 2). If pSLP-76 levels are not decreasing, the inhibitor is not working as intended in your system.

  • Cell Viability: Ensure the T-cells are viable throughout the experiment. High cell death can prevent any meaningful activation.

Q: My T-cells are showing high levels of toxicity and death after adding this compound. What could be the cause?

A: High toxicity can confound results and is often due to one of the following:

  • Inhibitor Concentration is Too High: While potent inhibitors work at low nM concentrations, high µM concentrations can lead to off-target effects and cytotoxicity.[1] Lower the concentration range in your experiments. A good therapeutic window shows high efficacy with low toxicity.[8]

  • Solvent Toxicity: Most inhibitors are dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher levels can be toxic to primary T-cells. Always include a "vehicle-only" (DMSO) control to assess solvent effects.

  • Poor Cell Health: The inhibitor may exacerbate stress in unhealthy cells. Ensure you start with a highly viable population of T-cells and use optimal culture conditions.

Q: I am seeing significant variability in my results between different experiments or different primary cell donors.

A: Variability is inherent in biological research, particularly when working with primary cells.

  • Donor-to-Donor Variability: Primary human T-cells will exhibit significant biological variation between donors. It is crucial to repeat experiments with multiple donors (at least 3 is recommended) to ensure the observed effects are consistent and not donor-specific.

  • Reagent Consistency: Ensure all reagents, especially antibodies, cytokines, and the inhibitor itself, are from the same lot and have been stored correctly. Prepare fresh dilutions of this compound from a concentrated stock for each experiment.

  • Assay Timing and Technique: T-cell activation is a dynamic process. Ensure that incubation times and handling procedures are kept highly consistent between experiments.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol outlines the steps to determine the EC50 of this compound for a functional T-cell response, such as cytokine secretion.

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or purified T-cells from healthy donors. Resuspend cells in complete RPMI medium (cRPMI) at a concentration of 1x10⁶ cells/mL.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cRPMI to create 2X working concentrations ranging from 0.2 nM to 20 µM.

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well flat-bottom plate. Add 100 µL of the 2X this compound dilutions to the corresponding wells. Include a "vehicle control" with DMSO only.

  • Stimulation: Add a T-cell stimulus, such as anti-CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio or plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Analysis:

    • Cytokine Secretion: Centrifuge the plate, collect the supernatant, and measure the concentration of IL-2 or IFN-γ using an ELISA or Cytometric Bead Array (CBA) kit.

    • Cell Viability: Analyze cell viability in parallel using a method like Trypan Blue exclusion or a commercial viability dye.

  • Data Interpretation: Plot the cytokine concentration against the log of the inhibitor concentration. Use a non-linear regression model (four-parameter logistic curve) to determine the EC50. The optimal concentration is typically at or slightly above the EC50, provided it does not induce significant toxicity.

Protocol 2: Western Blot for Phospho-SLP-76 (Ser376)

This protocol confirms that this compound inhibits its direct target in T-cells.

  • Cell Treatment: Prepare T-cells (e.g., Jurkat T-cells or primary T-cells) at 5x10⁶ cells/mL. Pre-incubate cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.

  • Stimulation: Stimulate the T-cells with a potent and rapid stimulus, such as soluble anti-CD3 antibody (10 µg/mL) plus a cross-linking secondary antibody for 5-10 minutes at 37°C.

  • Lysis: Immediately stop the reaction by pelleting the cells in a cold centrifuge and lysing them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phospho-SLP-76 (Ser376).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SLP-76 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. A decrease in the pSLP-76/total SLP-76 ratio indicates successful target inhibition.[2]

References

Technical Support Center: Hpk1-IN-9 and IL-2 Secretion Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Hpk1-IN-9 who may be encountering unexpectedly low Interleukin-2 (IL-2) secretion in their T-cell activation assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on T-cell IL-2 secretion?

A1: The primary and expected effect of inhibiting Hematopoietic Progenitor Kinase 1 (HPK1) with a small molecule inhibitor like this compound is the enhancement of T-cell activation and cytokine production. HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By inhibiting HPK1, downstream signaling is augmented, leading to increased proliferation and secretion of cytokines, including IL-2 and IFN-γ.[4][5] Therefore, treatment with an effective concentration of this compound should result in a measurable increase in IL-2 secretion from stimulated T-cells compared to a vehicle control.

Q2: I am observing low, or no increase in, IL-2 secretion after this compound treatment. What are the potential causes?

A2: Observing low IL-2 secretion is contrary to the inhibitor's known mechanism of action and typically points to issues with the experimental setup. The most common causes can be categorized as follows:

  • Inhibitor-Related Issues: Problems with the concentration, solubility, or stability of this compound.

  • Cell Culture Conditions: Suboptimal T-cell health, density, or stimulation.

  • Assay and Timing: The kinetics of IL-2 production and the sensitivity of the detection method.

  • Presence of Suppressive Factors: Overcoming strong immunosuppressive signals in the culture microenvironment.

The following sections will provide detailed troubleshooting for each of these categories.

Troubleshooting Guide: Low IL-2 Secretion

Problem: Lower-than-expected IL-2 levels in this compound treated T-cells.

Below is a step-by-step guide to diagnose and resolve this issue. Start with the most common and easily addressable variables first.

Step 1: Verify Inhibitor Concentration and Preparation
  • Is the concentration optimal?

    • Too High: High concentrations of any small molecule, including this compound, can lead to off-target effects or cellular toxicity, which would suppress T-cell function and reduce IL-2 secretion.[6] Check cell viability via Trypan Blue or a fluorescence-based assay (e.g., Annexin V/PI staining). Studies have shown that some HPK1 inhibitors do not affect T-cell viability at doses lower than 2.5µM.[4]

    • Too Low: The concentration may be insufficient to achieve significant HPK1 inhibition.

    • Recommendation: Perform a dose-response curve (e.g., 1 nM to 5 µM) to determine the optimal concentration for your specific cell type and stimulation conditions. Potent HPK1 inhibitors can enhance IL-2 production with EC50 values in the low nanomolar range (e.g., 1.5 nM).[6]

  • Is the inhibitor properly dissolved and stored?

    • Solubility: this compound and similar inhibitors are typically dissolved in DMSO to create a stock solution.[7][8] Poor solubility can lead to a lower effective concentration. Ensure the stock solution is clear and free of precipitation. If needed, gentle warming or sonication can aid dissolution.[7][9]

    • Stability: Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] When preparing working solutions, use freshly opened or properly stored DMSO.[8]

Step 2: Evaluate T-Cell Health and Stimulation
  • Are the T-cells healthy and viable?

    • Start with a healthy, viable population of T-cells (e.g., primary human PBMCs, isolated CD4+/CD8+ T-cells, or Jurkat cells). Viability should be >95% before starting the experiment.

    • Ensure proper cell density. A common concentration for stimulation is 1 million cells/mL.[10]

  • Is the T-cell stimulation robust?

    • HPK1 inhibition enhances a signal; it does not create one. Strong, consistent TCR stimulation is critical.

    • Method: The most common method is co-stimulation with plate-bound anti-CD3 and soluble anti-CD28 antibodies.[10]

    • Reagent Concentration: Titrate your anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-10 µg/mL) antibodies to ensure a strong but not over-saturating signal.[10]

    • Controls: Always include an "unstimulated" control (cells with no stimulation) and a "stimulated vehicle control" (cells with anti-CD3/CD28 and DMSO). The stimulated control is your baseline for measuring the fold-increase in IL-2 caused by this compound.

Step 3: Review Assay Timing and Detection Method
  • Are you measuring at the right time point?

    • IL-2 production is transient. Secretion typically peaks between 24 and 48 hours post-stimulation.[10]

    • Recommendation: Collect supernatants at multiple time points (e.g., 24h, 48h, 72h) to capture the peak of IL-2 secretion.[4]

  • Is your detection method sensitive enough?

    • ELISA/ELISpot: These are common and sensitive methods for quantifying secreted cytokines.[3][11] Ensure your standard curve is accurate and that the expected IL-2 concentrations fall within its linear range.

    • Intracellular Staining (ICS) with Flow Cytometry: This method measures the frequency of IL-2-producing cells. It requires a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of culture to trap cytokines inside the cell. Ensure proper fixation and permeabilization protocols are followed.[12]

Step 4: Consider Immunosuppressive Factors
  • Are there suppressive molecules in your culture?

    • HPK1 is known to be involved in mediating the immunosuppressive effects of molecules like Prostaglandin E2 (PGE2) and adenosine, which can be found in tumor microenvironments or certain culture conditions.[13][14]

    • While HPK1 inhibition can help reverse this suppression, extremely high levels of these factors might still dampen the overall T-cell response.[4][14] Ensure your culture medium and serum are not contributing significant amounts of suppressive agents.

Data Summary: Hpk1 Inhibitor Activity

The following table summarizes representative data for potent HPK1 inhibitors from published research to provide a reference for expected potency.

Compound/StudyAssay TypeTarget ReadoutPotency (IC50 / EC50)Reference(s)
EMD Serono (Compound "I")Biochemical AssayHPK1 Kinase ActivityIC50 = 0.2 nM[6]
EMD Serono (Compound "I")Jurkat Cellular AssaypSLP76 (S376)IC50 = 3 nM[6]
EMD Serono (Compound "I")Primary T-Cell Functional AssayIL-2 SecretionEC50 = 1.5 nM[6]
KHK-6Biochemical AssayHPK1 Kinase ActivityIC50 = 20 nM[15]
HPK1-IN-2Biochemical AssayHPK1 Kinase ActivityIC50 < 0.05 µM[8][16]
SunitinibBiochemical AssayHPK1 Kinase ActivityKi ≈ 10 nM[17]

Key Experimental Protocols

Protocol: Measuring IL-2 Secretion from Stimulated Human PBMCs

This protocol provides a general framework. Concentrations and timing should be optimized for your specific experimental system.

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells and resuspend them in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol).

    • Count viable cells and adjust the concentration to 1 x 10^6 cells/mL.[10]

  • Plate Coating (for Stimulation):

    • Dilute anti-human CD3 antibody (clone OKT3 or UCHT1) to a final concentration of 1-5 µg/mL in sterile PBS.

    • Add 100 µL of the antibody solution to the wells of a 96-well flat-bottom tissue culture plate.

    • Incubate for at least 2 hours at 37°C or overnight at 4°C.

    • Before adding cells, wash the wells twice with sterile PBS to remove unbound antibody.

  • Inhibitor and Cell Plating:

    • Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 100 µL of cell suspension (100,000 cells) to each well of the pre-coated plate.

    • Add soluble anti-human CD28 antibody to a final concentration of 1-5 µg/mL.

    • Add 100 µL of your this compound dilutions or vehicle control (medium with DMSO) to the appropriate wells for a final volume of 200 µL.

  • Incubation and Supernatant Collection:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

    • After 24 or 48 hours, centrifuge the plate (e.g., 400 x g for 5 minutes) to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet. Store supernatants at -80°C until analysis.

  • IL-2 Quantification (ELISA):

    • Use a commercial human IL-2 ELISA kit and follow the manufacturer's instructions.

    • Briefly, coat a 96-well ELISA plate with a capture antibody, block the plate, add your collected supernatants and standards, add a detection antibody, add a substrate (like TMB), and stop the reaction.

    • Read the absorbance on a plate reader and calculate the IL-2 concentration by interpolating from the standard curve.

Visualizations

Signaling Pathway and Inhibitor Action

HPK1_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_HPK1_Regulation Negative Feedback Loop TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 (MAP4K1) SLP76->HPK1 pSLP76 pSLP-76 (S376) (Inactive) NFAT NFAT PLCg1->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene HPK1->SLP76 HPK1->pSLP76 Inhibitor This compound Inhibitor->HPK1 Blocks Experimental_Workflow start Start prep 1. Isolate T-Cells (e.g., PBMCs) start->prep stim_plate 2. Coat Plate (Anti-CD3 Ab) prep->stim_plate cell_plate 3. Plate Cells with Anti-CD28 & this compound stim_plate->cell_plate incubate 4. Incubate (24-48 hours) cell_plate->incubate collect 5. Centrifuge & Collect Supernatant incubate->collect analyze 6. Quantify IL-2 (ELISA) collect->analyze data 7. Analyze Data analyze->data end End data->end Troubleshooting_Tree Start Low IL-2 Secretion Observed Check_Viability Check Cell Viability in Treated Wells Start->Check_Viability Viability_OK Viability >90%? Check_Viability->Viability_OK Toxicity Result: Potential Cytotoxicity Action: Lower this compound concentration and repeat dose-response. Viability_OK->Toxicity No Check_Stim_Control Examine Stimulated (Vehicle) Control Viability_OK->Check_Stim_Control Yes Stim_OK Is Control IL-2 Level Robust? Check_Stim_Control->Stim_OK Bad_Stim Result: Poor T-Cell Stimulation Action: Titrate anti-CD3/CD28 Abs. Check cell health/source. Stim_OK->Bad_Stim No Check_Inhibitor_Prep Review Inhibitor Prep & Storage Stim_OK->Check_Inhibitor_Prep Yes Prep_OK Solubility/Storage OK? Check_Inhibitor_Prep->Prep_OK Bad_Prep Result: Inactive/Wrong Concentration Action: Prepare fresh inhibitor stock. Ensure complete dissolution. Prep_OK->Bad_Prep No Check_Assay Review Assay Timing & ELISA Protocol Prep_OK->Check_Assay Yes Final_Action Action: Run time-course (24, 48, 72h). Verify ELISA standards and reagents. Check_Assay->Final_Action

References

Hpk1-IN-9 solubility issues and alternative solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-9. The information is designed to address common issues, particularly those related to solubility, and to provide guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2][3][4] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling pathways.[5][6][7][8][9] By inhibiting HPK1, this compound can enhance T-cell activation and cytokine production, which is a promising strategy for cancer immunotherapy.[5][6][10] The primary mechanism involves preventing the HPK1-mediated phosphorylation of key adaptor proteins like SLP-76, which would otherwise lead to their degradation and a dampening of the immune response.[6]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

For in vivo studies, a multi-component solvent system is typically required. These often consist of a primary solvent like DMSO, combined with a carrier and a surfactant to improve bioavailability and prevent precipitation.

Troubleshooting Guide: Solubility Issues

If you are encountering solubility problems with this compound, consider the following troubleshooting steps and alternative solvent systems based on protocols for similar HPK1 inhibitors.

In Vitro Solubility

For cell-based assays and other in vitro experiments, preparing a high-concentration stock solution in 100% DMSO is the standard approach.

Experimental Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[11] Gentle heating may also be applied if necessary, but be cautious of potential compound degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]

In Vivo Solubility

Directly diluting a DMSO stock solution into aqueous media for in vivo use will likely cause the compound to precipitate. Therefore, co-solvent systems are necessary. Below are two common formulations used for similar kinase inhibitors.

Quantitative Data on In Vivo Solvent Formulations

FormulationComponentPercentageFinal ConcentrationNotes
Protocol 1 DMSO10%\multirow{4}{}{2.5 mg/mL}A clear solution is expected. Ultrasonication may be required to achieve full dissolution.[11][13]
PEG30040%
Tween-805%
Saline45%
Protocol 2 DMSO10%\multirow{2}{}{2.5 mg/mL}This formulation uses a cyclodextrin to enhance solubility. A clear solution is expected, and ultrasonication may be necessary.[11]
20% SBE-β-CD in Saline90%

Experimental Protocol: Preparing an In Vivo Formulation (Protocol 1)

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Solvent Addition Sequence: In a sterile tube, add the required volumes of each solvent in the following order, ensuring the solution is mixed thoroughly after each addition: a. Add the DMSO stock solution. b. Add PEG300 and mix until the solution is clear. c. Add Tween-80 and mix until the solution is clear. d. Add saline to reach the final volume and mix thoroughly.

  • Final Dissolution: If any precipitation is observed, sonicate the final mixture until it becomes a clear solution.[11][13]

  • Administration: Use the freshly prepared formulation for animal dosing.

Visualizing Key Pathways and Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for evaluating this compound efficacy.

HPK1_Signaling_Pathway cluster_inhibition Negative Regulation by HPK1 TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Phosphorylation SLP76 SLP-76 HPK1_active->SLP76 pSLP76 p-SLP-76 HPK1_active->pSLP76 Downstream Downstream Signaling (e.g., NF-κB, AP-1) SLP76->Downstream Degradation Ubiquitination & Degradation pSLP76->Degradation T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) Downstream->T_Cell_Activation Hpk1_IN_9 This compound Hpk1_IN_9->HPK1_active Inhibits

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation of this compound Start Start: Solubility Testing Prepare_Stock Prepare High-Conc. DMSO Stock Start->Prepare_Stock In_Vitro In Vitro Assay (e.g., Kinase Assay, Cell-based pSLP76) Prepare_Stock->In_Vitro Dilute in assay buffer In_Vivo_Prep Prepare In Vivo Formulation Prepare_Stock->In_Vivo_Prep Use as starting material Analysis Data Analysis: Efficacy & PK/PD In_Vitro->Analysis In_Vivo In Vivo Study (e.g., Tumor Model) In_Vivo_Prep->In_Vivo In_Vivo->Analysis

Caption: General workflow for the evaluation of this compound.

References

Technical Support Center: Minimizing Hpk1-IN-9 Off-Target Effects in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Hpk1-IN-9 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling, making it a target for cancer immunotherapy.[2][3]

Q2: Why is it important to consider off-target effects when using this compound?

Like many kinase inhibitors that target the ATP-binding site, this compound may inhibit other kinases with similar ATP-binding pockets, leading to off-target effects.[4] These unintended interactions can produce misleading experimental results and potential toxicity in cellular models. Understanding and minimizing these effects is crucial for accurate data interpretation and assessment of this compound's therapeutic potential.

Q3: What are the known off-targets for HPK1 inhibitors?

While specific quantitative kinome profiling data for this compound is not publicly available, studies of other HPK1 inhibitors have identified potential off-target kinases. Due to the high degree of similarity in protein structure, other members of the MAP4K family are common off-targets.[5] For example, selectivity profiling of the HPK1 inhibitor "CompK" showed the importance of assessing inhibition against other MAP4K family members.[5] Another study on indazole-based HPK1 inhibitors highlighted JAK1 as a potential off-target.[4][6]

Q4: How can I experimentally determine the off-target profile of this compound?

To determine the specific off-target profile of your batch of this compound, it is recommended to perform a comprehensive kinase selectivity profiling assay. Services like KINOMEscan™ offer broad panels of hundreds of kinases to assess the inhibitor's binding affinity or inhibitory activity across the kinome.[7] This will provide quantitative data on which kinases, other than HPK1, are inhibited by this compound at various concentrations.

Q5: What are some general strategies to minimize off-target effects in my kinase assays?

  • Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that effectively inhibits HPK1 without significantly affecting known or potential off-targets.

  • Use structurally distinct inhibitors: As a control, use another HPK1 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to HPK1 inhibition and not an off-target effect common to a particular chemical class.

  • Employ cellular thermal shift assays (CETSA): This method can be used to verify target engagement in a cellular context, helping to distinguish direct targets from downstream signaling effects.

  • Use knockout or knockdown cell lines: Compare the effects of this compound in wild-type cells versus cells where HPK1 has been genetically removed or its expression reduced. If the inhibitor has the same effect in the absence of HPK1, it is likely due to off-target activity.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in kinase assays.

Problem Possible Cause Recommended Solution
Inconsistent IC50 values for HPK1 - Reagent variability (ATP, substrate, buffer purity)[8]- Enzyme aggregation or instability- Incorrect assay conditions (pH, temperature)[8]- DMSO concentration affecting kinase activity[8]- Use high-purity reagents and prepare fresh solutions.- Ensure proper storage and handling of the HPK1 enzyme.- Optimize reaction conditions for your specific assay format.- Maintain a consistent and low final DMSO concentration across all wells (typically ≤1%).
High background signal in the assay - Compound interference (autofluorescence or quenching)[8]- Non-specific binding of detection reagents- Contamination of reagents- Run a control plate without the kinase to assess compound interference.- Include appropriate "no enzyme" and "no substrate" controls.- Use high-quality, filtered buffers and reagents.
Observed cellular effect does not correlate with HPK1 inhibition - Off-target effects of this compound- The observed phenotype is downstream of a different kinase inhibited by the compound.- Perform a kinase selectivity profile to identify off-targets.- Validate findings using a structurally different HPK1 inhibitor.- Use HPK1 knockout/knockdown cells as a negative control.
Difficulty in reproducing results from the literature - Different assay formats (e.g., biochemical vs. cellular)- Variations in experimental conditions (e.g., ATP concentration)[9]- Different batches of inhibitor or enzyme- Ensure your assay conditions, particularly the ATP concentration, are comparable to the cited study. IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration.- Characterize each new batch of inhibitor and enzyme.

Quantitative Data on HPK1 Inhibitor Selectivity

As comprehensive, publicly available kinome-wide selectivity data for this compound is limited, the following table presents representative data for a different potent and selective HPK1 inhibitor, Compound K (CompK) , to illustrate the type of data researchers should seek for this compound. This data highlights the importance of assessing selectivity against closely related kinases within the MAP4K family.[5]

Kinase TargetIC50 (nM)Selectivity vs. HPK1
HPK1 (MAP4K1) 2.6 1x
MAP4K2 (GCK)>10,000>3846x
MAP4K3 (GLK)13050x
MAP4K4 (HGK)2,000769x
MAP4K5 (KHS)1,000385x
MINK1 (MAP4K6)>10,000>3846x

Data is for illustrative purposes and represents the selectivity of Compound K, not this compound.[5]

Experimental Protocols

ADP-Glo™ Kinase Assay for HPK1 Activity

This protocol is a widely used luminescent assay that measures the amount of ADP produced in a kinase reaction.[10][11][12]

Materials:

  • This compound

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in 10% DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle control.

  • Add 2 µL of HPK1 enzyme diluted in Kinase Reaction Buffer.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the inhibitor concentration versus the percentage of kinase activity.

TR-FRET Kinase Assay for HPK1

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common format for measuring kinase activity and inhibitor potency.[2][13]

Materials:

  • This compound

  • Recombinant HPK1 enzyme

  • Fluorescently labeled substrate peptide

  • ATP

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pSubstrate antibody)

  • Kinase Reaction Buffer

  • 384-well low-volume black assay plates

Procedure:

  • Prepare serial dilutions of this compound.

  • Add diluted inhibitor or vehicle control to the wells of a 384-well plate.

  • Add the fluorescently labeled substrate and HPK1 enzyme.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for the optimized duration (e.g., 60-90 minutes).

  • Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phosphosubstrate antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (donor and acceptor).

  • Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC50.

Signaling Pathways and Workflows

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway TCR TCR Engagement LCK LCK TCR->LCK SLP76_complex SLP-76 Adaptor Complex LCK->SLP76_complex HPK1_inactive HPK1 (inactive) SLP76_complex->HPK1_inactive T_cell_activation T-Cell Activation (IL-2 Production) SLP76_complex->T_cell_activation HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Phosphorylation pSLP76 p-SLP-76 (Ser376) HPK1_active->pSLP76 CARMA1 CARMA1 HPK1_active->CARMA1 Phosphorylation Hpk1_IN_9 This compound Hpk1_IN_9->HPK1_active Ub_degradation Ubiquitination & Proteasomal Degradation pSLP76->Ub_degradation T_cell_inhibition T-Cell Inhibition Ub_degradation->T_cell_inhibition NFkB NF-κB Activation CARMA1->NFkB

Caption: HPK1 signaling cascade in T-cells.

Experimental Workflow for Assessing this compound Specificity

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays primary_assay Primary Kinase Assay (e.g., ADP-Glo) Determine IC50 for HPK1 selectivity_panel Kinome-wide Selectivity Profiling (e.g., KINOMEscan) primary_assay->selectivity_panel secondary_assay Orthogonal Assay (e.g., TR-FRET) Confirm HPK1 IC50 primary_assay->secondary_assay target_engagement Target Engagement Assay (e.g., p-SLP-76 Western Blot/ELISA) selectivity_panel->target_engagement secondary_assay->target_engagement functional_assay Functional T-Cell Assay (e.g., IL-2 Production) target_engagement->functional_assay knockout_validation HPK1 Knockout/Knockdown Cells Assess off-target effects functional_assay->knockout_validation interpretation Data Interpretation: Assess on-target vs. off-target effects knockout_validation->interpretation start Start: This compound start->primary_assay

Caption: Workflow for this compound specificity testing.

References

Technical Support Center: Addressing Hpk1-IN-9 Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-9. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound, with a specific focus on its stability and solubility in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Q1: My this compound is not dissolving in my aqueous buffer.

A1: this compound, like many kinase inhibitors, has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended.

  • Recommended Action: First, prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial dissolution. Subsequently, this stock solution can be diluted into your aqueous experimental medium. To maintain solubility and prevent precipitation upon dilution, the use of co-solvents is often necessary.

Q2: I observed precipitation in my aqueous working solution after diluting the DMSO stock.

A2: This is a common issue when diluting a DMSO stock of a poorly soluble compound into an aqueous buffer. The compound may be crashing out of solution.

  • Recommended Action: To prevent precipitation, consider using a formulation that includes co-solvents and surfactants. Based on protocols for similar HPK1 inhibitors, the following formulations can be used for preparing aqueous working solutions for in vitro experiments:

    • Option 1: PEG300/Tween-80 Formulation:

      • Add 10% of your DMSO stock solution to 40% PEG300 and mix thoroughly.

      • Add 5% Tween-80 to the mixture and mix again.

      • Finally, add 45% saline or your desired aqueous buffer to reach the final volume.

    • Option 2: SBE-β-CD Formulation:

      • Add 10% of your DMSO stock solution to 90% of a 20% SBE-β-CD (sulfobutyl ether beta-cyclodextrin) solution in saline or your aqueous buffer.

    • Important: Always add the aqueous solution to the organic solvent mixture slowly while vortexing to improve mixing and prevent immediate precipitation. It is also recommended to prepare these aqueous solutions fresh for each experiment.

Q3: I am seeing a decrease in the activity of my this compound working solution over time.

A3: This could be due to the instability of this compound in the aqueous buffer, leading to degradation.

  • Recommended Action:

    • Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of this compound for each experiment. Avoid storing the inhibitor in aqueous solutions for extended periods.

    • pH Considerations: The stability of small molecules can be pH-dependent. If your experimental buffer has a high or low pH, consider assessing the stability of this compound in that specific buffer over the time course of your experiment.

    • Storage of Stock Solutions: Store the DMSO stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for making a stock solution of this compound? A: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).

Q: How should I store the solid this compound compound and its stock solution? A: Solid this compound should be stored at -20°C. The DMSO stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q: Is this compound stable in aqueous solutions? A: The stability of this compound in aqueous solutions has not been extensively reported. However, as a general precaution for poorly soluble kinase inhibitors, it is recommended to prepare aqueous working solutions fresh for each experiment and to avoid long-term storage in aqueous buffers.

Q: Can I sonicate this compound to aid dissolution? A: Yes, brief sonication can be used to aid the dissolution of this compound in DMSO. If you observe any precipitation when preparing your aqueous working solution, sonication may also help to redissolve the compound.

Data Presentation

Table 1: this compound Properties and Handling Recommendations

PropertyValue/Recommendation
Molecular Formula C₃₀H₃₃N₇O₂
Molecular Weight 523.63 g/mol
Appearance Solid
Primary Stock Solvent DMSO
Aqueous Formulation Use of co-solvents such as PEG300, Tween-80, or SBE-β-CD is recommended for preparing aqueous working solutions from a DMSO stock.
Storage (Solid) -20°C
Storage (DMSO Stock) -20°C or -80°C (aliquoted)
Aqueous Solution Stability Limited stability is expected. Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the solid this compound vial to equilibrate to room temperature before opening.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to ensure complete dissolution. Brief sonication in a water bath can be used if necessary.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Based on your final desired concentration, calculate the volume of the DMSO stock and other components needed.

  • In a fresh tube, prepare the co-solvent mixture. For example, for a final volume of 1 mL using the PEG300/Tween-80 method, add 400 µL of PEG300 and 50 µL of Tween-80.

  • Add the calculated volume of the this compound DMSO stock to the co-solvent mixture and vortex thoroughly.

  • Slowly add the aqueous buffer (e.g., saline or cell culture medium) to the mixture while vortexing, bringing it to the final volume.

  • Visually inspect the solution for any signs of precipitation. If precipitation is observed, sonicate briefly.

  • Use the freshly prepared aqueous working solution immediately for your experiment.

Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_activation HPK1 Activation TCR->HPK1_activation SLP76 SLP76 HPK1_activation->SLP76 Phosphorylation (Negative Regulation) PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK SLP76->ERK T_Cell_Activation T-Cell Activation PLCg1->T_Cell_Activation ERK->T_Cell_Activation Hpk1_IN_9 This compound Hpk1_IN_9->HPK1_activation Inhibition

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start weigh Weigh Solid this compound start->weigh dissolve Dissolve in DMSO (Prepare Stock Solution) weigh->dissolve store Store Stock at -20°C/-80°C (Aliquoted) dissolve->store dilute Prepare Aqueous Working Solution (with co-solvents) dissolve->dilute Fresh Preparation experiment Perform Experiment dilute->experiment end End experiment->end

Caption: Experimental Workflow for Handling this compound.

Troubleshooting_Guide issue Issue Encountered dissolution_problem Dissolution Problem in Aqueous Buffer issue->dissolution_problem precipitation Precipitation After Dilution issue->precipitation activity_loss Loss of Activity Over Time issue->activity_loss solution1 Use DMSO for Stock Solution dissolution_problem->solution1 solution2 Use Co-solvents (PEG300, Tween-80, SBE-β-CD) precipitation->solution2 solution3 Prepare Fresh Solutions for Each Experiment activity_loss->solution3 solution4 Store Stock Solution Properly (-20°C/-80°C, Aliquoted) activity_loss->solution4

Caption: Troubleshooting Decision Tree for this compound.

Navigating Unexpected Outcomes in Hpk1-IN-9 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with Hpk1-IN-9, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). By understanding the underlying principles of Hpk1 signaling and the specifics of this compound, you can better diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect?

A1: this compound is a potent, small molecule inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. In experimental settings, this compound is expected to block the kinase activity of HPK1, leading to an increase in T-cell activation and proliferation. A key downstream indicator of Hpk1 inhibition is the reduced phosphorylation of its substrate, SLP-76, at the Serine 376 residue (pSLP-76 Ser376).

Q2: What are the primary applications for this compound in research?

A2: this compound is primarily used in immuno-oncology research to investigate the therapeutic potential of targeting the Hpk1 signaling pathway. By inhibiting this negative regulator of T-cell function, researchers can study the enhancement of anti-tumor immunity. It is also a valuable tool for dissecting the intricacies of T-cell signaling pathways.

Q3: What is the direct molecular target of this compound's inhibitory action?

A3: The direct target of this compound is the kinase domain of HPK1 (also known as MAP4K1). By binding to this domain, it prevents the phosphorylation of downstream substrates, most notably SLP-76.

Q4: In what cell types is Hpk1 inhibition expected to have the most significant effect?

A4: HPK1 is predominantly expressed in hematopoietic cells. Therefore, the effects of this compound will be most pronounced in immune cells such as T-cells, B-cells, and dendritic cells (DCs). Jurkat cells, a human T-cell leukemia line, are a common model for studying Hpk1 signaling and the effects of its inhibitors.

Interpreting Unexpected Results: A Troubleshooting Guide

Unexpected experimental outcomes can arise from various factors, from procedural inconsistencies to the inherent biological complexities of the system under study. This guide provides a structured approach to troubleshooting common issues encountered in this compound experiments.

Issue 1: No observable effect of this compound on T-cell activation or pSLP-76 levels.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inhibitor Inactivity - Verify Compound Integrity: Ensure this compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation. - Confirm Solubility: this compound is typically dissolved in DMSO. Ensure complete solubilization before diluting into aqueous media. Precipitates can significantly lower the effective concentration. - Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Suboptimal Assay Conditions - Cell Health: Confirm the viability and health of your cells (e.g., Jurkat, primary T-cells). Stressed or unhealthy cells may not respond optimally to stimuli. - Stimulation Efficiency: Ensure that the T-cell receptor (TCR) stimulation (e.g., with anti-CD3/CD28 antibodies) is robust. Include a positive control for stimulation (e.g., cells stimulated without the inhibitor). - Timing of Inhibition and Stimulation: Optimize the pre-incubation time with this compound before TCR stimulation. A common starting point is 1-2 hours. The duration of TCR stimulation is also critical; for pSLP-76 analysis, this is often a short time course (e.g., 5-30 minutes).
Incorrect Detection Method - Antibody Validation: For Western blotting or flow cytometry, ensure the anti-pSLP-76 (Ser376) antibody is specific and validated for the application. - Assay Sensitivity: The chosen detection method may not be sensitive enough to detect subtle changes. Consider more sensitive techniques if necessary.
Issue 2: High background signal or off-target effects observed.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Off-Target Kinase Inhibition - Concentration Optimization: High concentrations of any kinase inhibitor can lead to off-target effects. Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits Hpk1 without significantly affecting other kinases. - Selectivity Profiling: If available, consult the kinase selectivity profile of this compound. Be aware of potential off-targets, such as JAK1, which has been noted as a potential off-target for some Hpk1 inhibitors.[1] - Control Experiments: Include appropriate controls, such as a structurally related but inactive compound, or use a secondary, structurally distinct Hpk1 inhibitor to confirm that the observed phenotype is due to Hpk1 inhibition.
Cellular Toxicity - Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity of this compound at the concentrations used.
Assay Artifacts - DMSO Control: Ensure that the final concentration of DMSO is consistent across all experimental conditions and is at a level that does not affect cell health or signaling (typically <0.5%).

Data Presentation

The following table summarizes the key molecular and cellular activities of this compound. This information is critical for designing experiments and interpreting results.

Parameter This compound (Compound 112 from WO2021213317A1)
Target Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)
Mechanism of Action ATP-competitive kinase inhibitor
Biochemical IC50 Data not publicly available in the provided search results.
Cellular pSLP-76 (Ser376) Inhibition IC50 Data not publicly available in the provided search results.
Known Off-Targets Specific selectivity panel data for this compound is not publicly available in the provided search results. Researchers should be mindful of potential off-target effects common to kinase inhibitors.

Experimental Protocols & Visualizations

Hpk1 Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76 at Serine 376, leading to the recruitment of 14-3-3 proteins and subsequent signal attenuation. This compound blocks this phosphorylation event.

Hpk1_Signaling_Pathway Hpk1 Signaling Pathway in T-Cells TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Promotes SLP76 SLP-76 HPK1->SLP76 Phosphorylates Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 Inhibits pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Signal_Attenuation Signal Attenuation pSLP76->Signal_Attenuation Signal_Attenuation->T_Cell_Activation Inhibits

Caption: Hpk1 signaling cascade in T-cells.

Experimental Workflow: Cellular Assay for Hpk1 Inhibition

A typical workflow for assessing the efficacy of this compound in a cellular context.

Experimental_Workflow Cellular Assay Workflow for this compound Start Start Seed_Cells Seed Jurkat or Primary T-Cells Start->Seed_Cells Pre_incubation Pre-incubate with this compound (Dose Response) Seed_Cells->Pre_incubation Stimulation Stimulate with anti-CD3/CD28 Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Analysis Analyze pSLP-76 (Ser376) Levels (Western Blot / Flow Cytometry) Lysis->Analysis End End Analysis->End

Caption: Workflow for this compound cellular assay.

Troubleshooting Logic

A decision-making diagram to help diagnose unexpected experimental results.

Troubleshooting_Logic Troubleshooting this compound Experiments Start Unexpected Result No_Effect No Inhibition Observed Start->No_Effect High_Background High Background / Off-Target Effects Start->High_Background Check_Inhibitor Verify Inhibitor Integrity & Concentration No_Effect->Check_Inhibitor Check_Assay Check Assay Conditions (Cells, Stimulation) No_Effect->Check_Assay Check_Toxicity Assess Cellular Toxicity High_Background->Check_Toxicity Check_Selectivity Review Kinase Selectivity / Optimize Concentration High_Background->Check_Selectivity Solution1 Prepare Fresh Inhibitor Stock Check_Inhibitor->Solution1 Solution2 Optimize Stimulation & Incubation Times Check_Assay->Solution2 Solution3 Perform Dose-Response to Find Non-Toxic Range Check_Toxicity->Solution3 Solution4 Use Lower Inhibitor Concentration / Include Controls Check_Selectivity->Solution4

Caption: Decision tree for troubleshooting.

References

how to control for vehicle effects of DMSO with Hpk1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-9. This guide provides troubleshooting information and answers to frequently asked questions regarding the use of this compound, with a specific focus on controlling for the vehicle effects of Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is Hematopoietic Progenitor Kinase 1 (HPK1) and why is it a target for drug development?

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase primarily expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][3][4] Upon TCR activation, HPK1 is activated and phosphorylates downstream adaptor proteins, such as SLP-76, which attenuates T-cell activation and proliferation.[4][5] In the context of cancer, this negative regulation can hinder the immune system's ability to attack tumor cells.[5] Therefore, inhibiting HPK1 is a promising immuno-oncology strategy to enhance anti-tumor immunity by "releasing the brakes" on T-cells and other immune cells.[2][5][6]

Q2: Why is DMSO required as a vehicle for this compound?

Like many small-molecule kinase inhibitors, this compound is often hydrophobic and has low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[7][8] Several Hpk1 inhibitors are documented to be soluble in DMSO at high concentrations (e.g., 50-100 mg/mL), allowing for the creation of concentrated stock solutions that can be diluted to working concentrations for experiments.[9][10][11]

Q3: What are the potential "vehicle effects" of DMSO in my experiments?

DMSO is not biologically inert and can exert various effects on cells, particularly immune cells.[12] These effects include:

  • Anti-inflammatory Properties: DMSO can reduce the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-2 and inhibit lymphocyte proliferation.[7]

  • Cytotoxicity: At higher concentrations, DMSO can inhibit cell proliferation and induce apoptosis.[13][14] The cytotoxic threshold varies significantly between cell types.[14][15]

  • Altered Gene Expression: It can influence the expression of various transcription factors in immune cells.[12]

  • Increased Membrane Permeability: DMSO can make cell membranes more permeable, which may affect cellular responses.[16]

Q4: What is the recommended maximum concentration of DMSO for in-vitro experiments?

There is no single universal maximum concentration, as sensitivity to DMSO is highly cell-type dependent.[15] However, a general set of guidelines has been established through numerous studies.

Cell Type/Assay ConditionRecommended Max DMSO ConcentrationRationale & Reference
Most Cancer Cell Lines < 0.5% Generally well-tolerated, though 0.1% is often cited as the "gold standard" to minimize influence.[8][15]
Primary Cells (e.g., T-cells) ≤ 0.1% Primary cells are typically more sensitive to solvent-induced stress than immortalized cell lines.[8]
Sensitive Assays < 0.1% For assays measuring subtle changes in signaling or cytokine production, minimizing DMSO concentration is critical to reduce confounding effects.[7][17]
General Use (if tolerated) Up to 1% Some robust cell lines may tolerate up to 1%, but this must be validated. Concentrations of 1-2% have been shown to reduce lymphocyte proliferation.[7][8]

Q5: How do I properly design an experiment to control for DMSO vehicle effects?

To distinguish the pharmacological effects of this compound from the effects of its solvent, a proper vehicle control is essential. Your experiment should include a minimum of three groups:

  • Untreated Control: Cells cultured in medium only. This group represents the baseline state of the cells.

  • Vehicle Control: Cells treated with the same final concentration of DMSO used to deliver this compound. This is the most critical control for assessing the inhibitor's effect.

  • This compound Treatment Group(s): Cells treated with the desired concentration(s) of this compound.

The specific effect of this compound is determined by comparing the Treatment Group to the Vehicle Control Group . The difference between the Untreated Control and the Vehicle Control reveals the impact of DMSO on the system.

Troubleshooting Guide

Problem: My vehicle control group shows significant cell death or reduced proliferation compared to the untreated cells.

  • Cause: The DMSO concentration is likely too high and is causing cytotoxicity in your specific cell type.

  • Solution: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration. Culture your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%) for the duration of your planned experiment. Use a viability assay (e.g., Trypan Blue, MTT, or live/dead staining) to identify the highest concentration that does not significantly impact cell viability or growth. Adjust your this compound stock concentration so that the final DMSO concentration in your assay remains below this determined threshold.

Problem: The expected increase in T-cell activation (e.g., IL-2 production) with this compound is lower than anticipated.

  • Cause: The immunosuppressive effects of DMSO may be masking the full stimulatory effect of Hpk1 inhibition. Studies have shown that DMSO concentrations as low as 1-2% can reduce IL-2 production and lymphocyte proliferation.[7]

  • Solution: Lower the final DMSO concentration in your assay to the lowest possible level that maintains this compound solubility (ideally ≤ 0.1%). Even if your current DMSO concentration is not overtly toxic, it may still have subtle anti-inflammatory effects that counteract the pro-inflammatory outcome of Hpk1 inhibition.

Problem: I see a biological effect in my vehicle control group (e.g., altered cytokine levels). How do I interpret my data?

  • Cause: This confirms that DMSO has a measurable biological effect in your experimental system at the concentration used.[18]

  • Solution: This is precisely why the vehicle control is essential. The valid comparison for determining the drug's effect is This compound Treatment vs. Vehicle Control . Do not compare the drug treatment directly to the untreated cells, as this would incorrectly combine the drug effect and the vehicle effect. Report the effect of the vehicle itself by comparing the Vehicle Control to the Untreated Control .

Experimental Protocols & Workflows

Protocol 1: Determining Maximum Tolerated DMSO Concentration
  • Cell Seeding: Plate your cells at the density intended for your main experiment. Allow cells to adhere or recover overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of cell culture medium containing DMSO to achieve final concentrations ranging from 0.05% to 5%. Also, prepare an untreated medium control.

  • Treatment: Replace the existing medium with the prepared DMSO-containing or control medium.

  • Incubation: Incubate the cells for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, measure cell viability and/or proliferation using a standard method such as an MTT assay, CellTiter-Glo®, or flow cytometry with a viability dye.

  • Analysis: Plot cell viability (%) against DMSO concentration. The maximum tolerated concentration is the highest concentration that does not cause a significant decrease in viability compared to the untreated control.

Protocol 2: In-Vitro Hpk1 Inhibition Assay with Vehicle Control
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using sonication if necessary.[9][10] Store aliquots at -80°C.[9]

  • Prepare Working Solutions: On the day of the experiment, create serial dilutions of the this compound stock solution in cell culture medium. Critically, prepare a parallel dilution series for your vehicle control using 100% DMSO, ensuring the final DMSO concentration will be identical across all treated and vehicle control wells.

  • Cell Treatment: Add the prepared this compound solutions and vehicle control solutions to your cells. Ensure an untreated control group (medium only) is also included.

  • Assay: After the appropriate incubation time, perform your desired functional assay, such as measuring IL-2 secretion by ELISA, pSLP76 levels by Western blot or flow cytometry, or T-cell proliferation.[19]

  • Data Analysis: Normalize the data from the this compound treated wells to the data from the vehicle control wells to determine the specific effect of the inhibitor.

Signaling Pathways and Workflows

Hpk1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 TCR->SLP76 Activates Antigen Antigen Antigen->TCR Engagement pSLP76 pSLP-76 (Ser376) (Inactive) HPK1->pSLP76 Phosphorylates (Negative Regulation) Activation T-Cell Activation (Proliferation, IL-2) SLP76->Activation Promotes Inhibitor This compound Inhibitor->HPK1 Inhibits

Caption: Hpk1 negatively regulates T-cell activation via SLP-76 phosphorylation.

References

Technical Support Center: Improving the Therapeutic Window of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Our goal is to help you overcome common experimental challenges and improve the therapeutic window of these promising immuno-oncology agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for HPK1 inhibitors?

HPK1, or Hematopoietic Progenitor Kinase 1, is a negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is activated and phosphorylates downstream molecules, which ultimately dampens T-cell activation and proliferation.[1] HPK1 inhibitors block this kinase activity, preventing the negative feedback loop and leading to a more sustained T-cell response against cancer cells.[1]

Q2: What are the major challenges in developing clinically effective HPK1 inhibitors?

The primary challenges include:

  • Limited Selectivity: Due to the high degree of similarity within the MAP4K family, achieving selectivity for HPK1 over other kinases is difficult and can lead to off-target effects.[2]

  • Off-Target Effects: Lack of specificity can result in unintended side effects and toxicity.[3][4] Careful screening against a panel of kinases is crucial.[3]

  • Uncertainty of Non-Kinase Scaffold Functions: HPK1 has scaffolding functions that may not be addressed by kinase inhibitors alone, potentially limiting their overall efficacy.[2]

  • Insufficient Immune Stimulation: In some cases, inhibiting HPK1 alone may not be sufficient to overcome the immunosuppressive tumor microenvironment.[2]

Q3: What is the rationale for combining HPK1 inhibitors with other immunotherapies like anti-PD-1?

HPK1 inhibition and PD-1 blockade work through distinct and complementary mechanisms to enhance anti-tumor immunity. While PD-1 inhibitors block a key T-cell exhaustion checkpoint, HPK1 inhibitors amplify the initial T-cell activation signal. Preclinical and early clinical data suggest that this combination can lead to more robust and durable anti-tumor responses, particularly in tumors with low antigenicity.[5]

Troubleshooting Guides

Problem 1: Inconsistent or low potency of my HPK1 inhibitor in cellular assays.
  • Possible Cause 1: Assay variability.

    • Troubleshooting Tip: Ensure consistent cell density, stimulation conditions (e.g., anti-CD3/CD28 concentration), and incubation times. Use cryopreserved PBMCs from a consistent donor pool to reduce donor-to-donor variability.

  • Possible Cause 2: Poor cell permeability of the inhibitor.

    • Troubleshooting Tip: If biochemical assays show high potency but cellular assays do not, consider the physicochemical properties of your compound. Modifications to improve cell permeability may be necessary.

  • Possible Cause 3: Inhibitor degradation.

    • Troubleshooting Tip: Assess the stability of your compound in your cell culture media over the course of the experiment.

Problem 2: Observing off-target effects or cellular toxicity.
  • Possible Cause 1: Lack of inhibitor selectivity.

    • Troubleshooting Tip: Profile your inhibitor against a broad panel of kinases, especially those in the MAP4K family.[4] If significant off-target activity is observed, medicinal chemistry efforts may be needed to improve selectivity.

  • Possible Cause 2: On-target toxicity in non-immune cells.

    • Troubleshooting Tip: Although HPK1 is primarily expressed in hematopoietic cells, low-level expression in other tissues could lead to on-target toxicity.[3] Evaluate the expression profile of HPK1 in relevant tissues and consider using 3D cell culture or organoid models to assess potential toxicity.

Problem 3: Difficulty in demonstrating in vivo efficacy.
  • Possible Cause 1: Suboptimal pharmacokinetic properties.

    • Troubleshooting Tip: Conduct thorough pharmacokinetic studies to ensure adequate drug exposure at the tumor site. Oral administration of HPK1 inhibitors has shown promise in preclinical models.[6]

  • Possible Cause 2: The tumor model is not responsive to immunotherapy.

    • Troubleshooting Tip: Select syngeneic tumor models known to be responsive to immune checkpoint blockade. Combining the HPK1 inhibitor with an anti-PD-1/PD-L1 antibody may be necessary to see a significant anti-tumor effect.[6]

  • Possible Cause 3: Insufficient target engagement.

    • Troubleshooting Tip: Develop a pharmacodynamic biomarker, such as the phosphorylation of SLP-76 (pSLP76), to confirm that the inhibitor is hitting its target in vivo.[6][7]

Quantitative Data Summary

Table 1: In Vitro Potency of Selected HPK1 Inhibitors

InhibitorBiochemical IC50 (nM)Cellular pSLP-76 IC50 (nM)Reference(s)
BGB-150251.04Not Reported[6]
CFI-4024114.0 ± 1.3Not Reported[8]
NDI-101150Not ReportedNot Reported
KHK-620Not Reported[9]
HPK1-IN-72.6Not Reported[10]
HPK1-IN-25129Not Reported[11]
HPK1-IN-3929Not Reported[12]
ISR-0524,200 ± 5,070Not Reported[13]
ISR-0343,900 ± 134Not Reported[13]
Compound 10.046517.59 - 19.8[14]
Bosutinib~500-700492.08 - 676.86[14]

Table 2: Clinical Trial Efficacy of HPK1 Inhibitors

InhibitorTreatmentCancer TypeObjective Response Rate (ORR)Disease Control Rate (DCR)Reference(s)
BGB-15025MonotherapyAdvanced Solid Tumors0%35.0%[2][5][15]
BGB-15025 + TislelizumabCombinationAdvanced Solid Tumors18.4%57.1%[2][5][15]
NDI-101150MonotherapyRenal Cell Carcinoma (heavily pretreated)18%65%[16][17]
CFI-402411Monotherapy & Combination with PembrolizumabAdvanced Solid Tumors2 Partial Responses (HNSCC)9 patients with stable disease[18]

Experimental Protocols

HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and literature.[19][20]

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • HPK1 inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the HPK1 inhibitor in DMSO.

  • In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µl of HPK1 enzyme solution.

  • Add 2 µl of a substrate/ATP mixture (containing MBP and ATP at desired concentrations).

  • Incubate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Read luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Cellular Phospho-SLP-76 (pSLP-76) Flow Cytometry Assay

This protocol is a general guide based on published methods.[21][22][23]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies for stimulation

  • HPK1 inhibitor compound

  • Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody

  • Flow cytometer

Procedure:

  • Culture PBMCs or Jurkat cells in RPMI-1640 with 10% FBS.

  • Pre-treat cells with the HPK1 inhibitor or DMSO for 1 hour.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes.

  • Fix the cells with a fixation buffer for 10 minutes at 37°C.

  • Permeabilize the cells with a permeabilization buffer for 30 minutes on ice.

  • Stain the cells with the anti-pSLP-76 antibody for 40 minutes at room temperature.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of pSLP-76 in the gated cell population.

Cytokine Release Assay (IL-2 ELISA)

This protocol is based on common laboratory practices and literature.[9][24]

Materials:

  • Human PBMCs or Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies for stimulation

  • HPK1 inhibitor compound

  • Human IL-2 ELISA kit

  • 96-well plates

Procedure:

  • Seed PBMCs or Jurkat cells in a 96-well plate.

  • Pre-treat the cells with the HPK1 inhibitor or DMSO for 1 hour.

  • Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate the EC50 value for the inhibitor's effect on IL-2 production.

Visualizations

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 Recruitment pSLP76 pSLP-76 (Ser376) Downstream Downstream Signaling (e.g., ERK, NF-κB) PLCg1->Downstream HPK1_active Active HPK1 HPK1->HPK1_active Activation HPK1_active->SLP76 Phosphorylation Inhibitor HPK1 Inhibitor Inhibitor->HPK1_active Inhibition Degradation SLP-76 Degradation pSLP76->Degradation Degradation->SLP76 Inhibition Activation T-Cell Activation (Cytokine production, Proliferation) Downstream->Activation

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_InVivo In Vivo Studies b1 Recombinant HPK1 + Substrate (MBP) b2 Add Inhibitor b1->b2 b3 Measure Kinase Activity (e.g., ADP-Glo) b2->b3 b4 Determine IC50 b3->b4 c1 Isolate PBMCs or Culture Jurkat Cells c2 Pre-treat with Inhibitor c1->c2 c3 Stimulate with αCD3/αCD28 c2->c3 c4 Measure pSLP-76 (Flow Cytometry/ELISA) c3->c4 c5 Measure Cytokine Release (e.g., IL-2 ELISA) c3->c5 c6 Determine Cellular IC50/EC50 c4->c6 c5->c6 v1 Syngeneic Tumor Model v2 Treat with Inhibitor +/- αPD-1 v1->v2 v3 Monitor Tumor Growth v2->v3 v4 Assess Pharmacodynamics (pSLP-76 in spleen) v2->v4 v5 Evaluate Efficacy v3->v5 Troubleshooting_Logic start Inconsistent/Low Cellular Potency q1 Is Biochemical Potency High? start->q1 a1 Check Assay Variability (cell density, reagents) q1->a1 No q2 Toxicity Observed? q1->q2 Yes end Optimized Experiment a1->end a2 Assess Cell Permeability and Compound Stability a2->end q2->a2 No a3 Profile Kinase Selectivity q2->a3 Yes a4 Evaluate On-Target Toxicity in relevant tissues a3->a4 a4->end

References

dealing with resistance to Hpk1-IN-9 in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hpk1-IN-9 Resistance

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3][4] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening T-cell activation and limiting the immune system's ability to attack cancer cells.[5] this compound works by blocking the kinase activity of HPK1. This prevents the phosphorylation of downstream targets like SLP-76, an adaptor protein crucial for T-cell activation.[2][4] By inhibiting HPK1, this compound disrupts this negative feedback loop, leading to sustained T-cell activation and an enhanced anti-tumor immune response.[2][5]

Q2: What are the common mechanisms of resistance to kinase inhibitors like this compound?

Resistance to kinase inhibitors can be either primary (intrinsic) or acquired.[6][7] Common mechanisms include:

  • Target Alterations: Secondary mutations in the kinase domain (in this case, HPK1) can prevent the inhibitor from binding effectively while preserving the kinase's activity.[8][9] Gene amplification of the target can also "out-compete" the drug.[6]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the primary target.[6][9] For instance, upregulation of other kinases can maintain the activity of downstream pro-survival pathways.[9]

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively remove the inhibitor from the cell, reducing its intracellular concentration to sub-therapeutic levels.[10]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter gene expression, turning on pro-survival genes or turning off tumor suppressor genes, thereby conferring resistance.[11]

Q3: How can I determine if my cancer cell line has developed resistance to this compound?

The primary indicator of resistance is a loss of response to the drug. Experimentally, this is quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can compare the IC50 of your potentially resistant cell line to the parental, sensitive cell line using a cell viability assay. A Resistance Index (RI) greater than 5 is often considered a successful establishment of a resistant line.[12]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and characterizing resistance to this compound.

Initial Observation: Decreased Efficacy of this compound

If you observe that this compound is no longer effective at concentrations that previously inhibited cell growth or induced the desired phenotype, proceed with the following workflow.

.dot

G cluster_0 Phase 1: Confirm Resistance cluster_1 Phase 2: Investigate Mechanism A Decreased this compound Efficacy Observed B Perform Dose-Response Assay (e.g., MTT, CTG) on Parental vs. Suspected Resistant Cells A->B C Calculate IC50 Values and Resistance Index (RI) B->C D Is RI > 5? C->D E Resistance Confirmed. Proceed to Mechanism Investigation. D->E Yes F Resistance Not Confirmed. Troubleshoot Experimental Setup. D->F No G Check for Target Alterations E->G J Analyze Bypass Pathways E->J L Assess Drug Efflux E->L H Sequence HPK1 Kinase Domain G->H I Analyze HPK1 Expression (qPCR/Western Blot) G->I K Phospho-Kinase Array or Western Blots for key pathways (e.g., AKT, ERK) J->K M Measure ABC Transporter Expression/Activity (e.g., Rhodamine 123 assay) L->M

Caption: Troubleshooting workflow for this compound resistance.

Problem: My cells show a high Resistance Index (RI > 5). What's the next step?

Solution: A high RI confirms resistance. The next step is to investigate the underlying mechanism. Based on the workflow above, you should systematically evaluate the most common resistance mechanisms.

  • Investigate Target Alterations:

    • HPK1 Sequencing: Extract genomic DNA from both parental and resistant cells and sequence the HPK1 kinase domain to identify potential mutations that could interfere with this compound binding.

    • HPK1 Expression Analysis: Use qPCR and Western blotting to compare HPK1 mRNA and protein levels between sensitive and resistant cells. A significant overexpression in resistant cells could indicate gene amplification.

  • Analyze Bypass Signaling Pathways:

    • Phospho-Kinase Array: This allows for a broad screening of multiple signaling pathways that might be hyperactivated in the resistant cells.

    • Targeted Western Blots: Based on array results or literature, perform Western blots for key phosphorylated proteins in alternative survival pathways (e.g., p-AKT, p-ERK, p-STAT3).

  • Assess Drug Efflux Pump Activity:

    • Expression Analysis: Use qPCR or Western blot to check for overexpression of common ABC transporters (e.g., ABCB1/MDR1, ABCG2).

    • Functional Assays: Use a fluorescent substrate like Rhodamine 123. Reduced intracellular fluorescence in resistant cells, which can be reversed by a known efflux pump inhibitor (e.g., verapamil), indicates increased pump activity.

Quantitative Data Summary

The following tables present hypothetical data illustrating the characterization of a resistant cell line.

Table 1: this compound IC50 Values in Sensitive vs. Resistant Jurkat Cell Lines

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Jurkat (Parental)50-
Jurkat-R (Resistant)85017

Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)

Table 2: Protein Expression Analysis in Parental vs. Resistant Cell Lines

ProteinRelative Expression in Jurkat-R (Fold Change vs. Parental)Method
HPK11.1Western Blot
p-AKT (S473)4.5Western Blot
ABCB1 (MDR1)6.2Western Blot

Key Signaling Pathway

.dot

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1 HPK1 Negative Regulation cluster_downstream Downstream Activation TCR TCR SLP76 SLP-76 TCR->SLP76 activates PLCg1 PLCγ1 SLP76->PLCg1 activates HPK1 HPK1 SLP76->HPK1 activates ERK ERK PLCg1->ERK activates HPK1->SLP76 phosphorylates & inhibits Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 IL2 IL-2 Production (T-Cell Activation) ERK->IL2

Caption: Simplified Hpk1 signaling pathway in T-cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Replace the medium with fresh medium containing the different concentrations of the inhibitor. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for Protein Expression
  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HPK1, anti-p-AKT, anti-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., actin or GAPDH).

References

best practices for long-term storage of Hpk1-IN-9 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-9. This guide provides best practices, troubleshooting advice, and detailed protocols to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound stock solutions?

A1: For long-term storage, this compound stock solutions, typically dissolved in DMSO, should be stored at -80°C. Under these conditions, the stock solution is expected to be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO, as the presence of water can affect the stability and solubility of the compound.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If you observe precipitation in your this compound stock solution, gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. When diluting the stock solution into aqueous buffers or cell culture media for working solutions, ensure rapid and thorough mixing to prevent precipitation. For in vivo studies, co-solvents such as PEG300 and Tween-80 may be necessary to maintain solubility.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound enhances T-cell activation, cytokine production, and proliferation.[1][2]

Q5: How can I confirm the activity of this compound in my cellular assays?

A5: The activity of this compound can be confirmed by assessing the phosphorylation status of its downstream target, SLP-76. Inhibition of HPK1 will lead to a decrease in the phosphorylation of SLP-76 at Serine 376. This can be measured using techniques such as Western blotting or specific ELISA assays.

Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationSolventKey Considerations
-80°CUp to 6 monthsAnhydrous DMSOAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthAnhydrous DMSOSuitable for short-term storage.
4°CNot Recommended-Prone to degradation.
Room TemperatureNot Recommended-Significant degradation can occur.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in stock or working solution - Low solubility in aqueous solutions. - High final concentration in the assay. - Use of DMSO with absorbed water.- Gently warm and sonicate the stock solution. - Prepare fresh working solutions and use them immediately. - For in vivo use, consider a formulation with co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). - Always use fresh, anhydrous DMSO.
Inconsistent or no inhibitory effect observed - Degradation of this compound due to improper storage. - Incorrect concentration of the inhibitor. - Cell line not responsive to HPK1 inhibition. - Issues with the assay itself (e.g., substrate concentration, incubation time).- Ensure proper storage conditions and avoid repeated freeze-thaw cycles. - Verify the concentration of your stock solution. - Confirm that your cell line expresses HPK1 and that the pathway is active. - Optimize assay conditions.
Observed off-target effects or cellular toxicity - High concentration of this compound. - High concentration of DMSO in the final working solution. - The inhibitor may have other kinase targets at higher concentrations.- Perform a dose-response curve to determine the optimal, non-toxic concentration. - Ensure the final DMSO concentration in your assay is low (typically <0.5%). - Review literature for known off-target effects or perform a kinase panel screening.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Western Blot Analysis of Phospho-SLP-76 (Ser376)
  • Cell Treatment:

    • Plate your cells of interest (e.g., Jurkat T-cells) at an appropriate density and allow them to adhere or recover overnight.

    • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate T-cell activator (e.g., anti-CD3/CD28 antibodies) for a short period (e.g., 15-30 minutes) to induce HPK1 activity.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-SLP-76 (Ser376) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe for total SLP-76 and a loading control like GAPDH or β-actin.

Visualizations

Hpk1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Stimulation ZAP70 ZAP70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates HPK1 HPK1 LAT->HPK1 Recruits SLP76 SLP-76 LAT->SLP76 Recruits HPK1->SLP76 Phosphorylates (Negative Regulation) pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 PLCg1 PLCγ1 SLP76->PLCg1 Activates TCR_signaling_downregulation TCR_signaling_downregulation pSLP76->TCR_signaling_downregulation Downregulates TCR Signaling pPLCg1 p-PLCγ1 PLCg1->pPLCg1 ERK ERK pPLCg1->ERK pERK p-ERK ERK->pERK Activation of T-Cell Proliferation & Cytokine Release Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 Inhibits Experimental_Workflow prep_stock 1. Prepare 10 mM This compound Stock in Anhydrous DMSO treatment 3. Pre-treat Cells with This compound or Vehicle prep_stock->treatment cell_culture 2. Culture Cells (e.g., Jurkat T-Cells) cell_culture->treatment stimulation 4. Stimulate with anti-CD3/CD28 treatment->stimulation lysis 5. Lyse Cells stimulation->lysis protein_quant 6. Quantify Protein lysis->protein_quant sds_page 7. SDS-PAGE protein_quant->sds_page transfer 8. Western Blot Transfer sds_page->transfer probing 9. Probe for p-SLP-76, Total SLP-76, GAPDH transfer->probing analysis 10. Analyze Results probing->analysis Troubleshooting_Guide start Inconsistent or No Inhibitory Effect check_storage Check Storage Conditions (-80°C, aliquoted?) start->check_storage check_concentration Verify Stock and Working Concentrations check_storage->check_concentration Yes improper_storage Improper Storage: Degraded Compound check_storage->improper_storage No check_cell_line Confirm HPK1 Expression and Pathway Activity in Cell Line check_concentration->check_cell_line Yes incorrect_conc Incorrect Concentration: Sub-optimal Dose check_concentration->incorrect_conc No check_assay Optimize Assay Conditions (e.g., incubation time, reagent concentrations) check_cell_line->check_assay Yes unresponsive_cells Unresponsive Cell Line check_cell_line->unresponsive_cells No assay_issue Assay Issue check_assay->assay_issue No solution Solution Found check_assay->solution Yes improper_storage->start incorrect_conc->start unresponsive_cells->start assay_issue->start

References

Validation & Comparative

A Comparative Analysis of HPK1 Inhibitors: Hpk1-IN-9 vs. BGB-15025 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the potency of various Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on Hpk1-IN-9 and BGB-15025. This document synthesizes available data to facilitate informed decisions in research and development involving HPK1 inhibition.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[2] A variety of small molecule inhibitors targeting HPK1 have been developed, each with distinct potency profiles. This guide provides a side-by-side comparison of this compound, BGB-15025, and other notable HPK1 inhibitors.

Comparative Potency of HPK1 Inhibitors

The following table summarizes the in vitro potency of several key HPK1 inhibitors based on their half-maximal inhibitory concentration (IC50) values obtained from biochemical kinase assays.

InhibitorIC50 (nM)Additional Information
This compound Data not publicly availableDescribed as a potent HPK1 inhibitor in patent WO2021213317A1.[3]
BGB-15025 1.04A potent and selective HPK1 inhibitor currently in clinical development.[4]
CFI-402411 4.0 ± 1.3An orally available, potent inhibitor of HPK1.[5][6][7]
GNE-1858 1.9A potent and ATP-competitive HPK1 inhibitor.[8][9][10]
Compound K 2.6A potent HPK1 inhibitor with 50-fold greater selectivity against the MAP4K family.[11]
NDI-101150 0.7A potent and highly selective HPK1 inhibitor.[12]
HPK1-IN-25 129An example of a moderately potent HPK1 inhibitor.[13]

HPK1 Signaling Pathway in T-Cell Receptor Activation

HPK1 plays a pivotal role in the negative regulation of T-cell activation following T-cell receptor (TCR) engagement. The diagram below illustrates the canonical TCR signaling pathway and the inhibitory action of HPK1.

HPK1_Signaling_Pathway HPK1 Signaling in T-Cell Receptor Pathway TCR TCR Engagement Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT & SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates Ras_GRP RasGRP LAT_SLP76->Ras_GRP Activates HPK1 HPK1 LAT_SLP76->HPK1 Activates SLP76_p p-SLP-76 (Ser376) DAG_IP3 DAG & IP3 PLCg1->DAG_IP3 Ca_flux Ca²⁺ Flux DAG_IP3->Ca_flux PKC PKCθ DAG_IP3->PKC NFAT NFAT Activation Ca_flux->NFAT IL2 IL-2 Production NFAT->IL2 NFkB NF-κB Activation PKC->NFkB NFkB->IL2 Ras_MAPK Ras-MAPK Pathway Ras_GRP->Ras_MAPK AP1 AP-1 Activation Ras_MAPK->AP1 AP1->IL2 HPK1->LAT_SLP76 Phosphorylates SLP-76 at Ser376 HPK1->SLP76_p Degradation SLP-76 Degradation SLP76_p->Degradation Ubiquitination & Proteasomal Degradation Degradation->LAT_SLP76 Inhibits Inhibitor HPK1 Inhibitors (e.g., this compound, BGB-15025) Inhibitor->HPK1 Blockade

Caption: HPK1's role in negative regulation of TCR signaling.

Experimental Methodologies

The determination of IC50 values for HPK1 inhibitors typically involves in vitro biochemical kinase assays. While specific protocols may vary between studies, a general methodology is outlined below.

General In Vitro HPK1 Kinase Assay Protocol

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of HPK1 by 50%.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (containing appropriate salts, DTT, and cofactors)

  • Test inhibitors (e.g., this compound, BGB-15025) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiometric methods using ³³P-ATP)

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: A serial dilution of the test inhibitors is prepared in DMSO and then further diluted in the kinase assay buffer.

  • Reaction Setup: The kinase reaction is initiated by adding the HPK1 enzyme to wells of a microplate containing the kinase substrate, ATP, and the serially diluted inhibitor. Control wells containing DMSO without the inhibitor are included to determine maximal enzyme activity.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Following incubation, the detection reagent is added to each well to quantify the extent of the kinase reaction. The method of detection depends on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): Utilizes a FRET-based peptide substrate that emits a different fluorescent signal upon phosphorylation.

    • Radiometric: Measures the incorporation of radioactive phosphate (from ³³P-ATP) into the substrate.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each inhibitor concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

The workflow for a typical in vitro kinase assay to determine inhibitor potency is depicted in the following diagram.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Inhibitor Serial Dilution Dispensing Dispense Reagents and Inhibitor to Microplate Compound_Prep->Dispensing Reagent_Prep Prepare Kinase, Substrate, ATP Master Mix Reagent_Prep->Dispensing Incubation Incubate at RT for 60 min Dispensing->Incubation Detection_Step Add Detection Reagent Incubation->Detection_Step Read_Plate Read Plate (Luminescence/Fluorescence) Detection_Step->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition IC50_Curve Generate Dose-Response Curve and Determine IC50 Calc_Inhibition->IC50_Curve

Caption: Workflow for an in vitro HPK1 kinase inhibition assay.

This guide provides a snapshot of the current landscape of HPK1 inhibitors, highlighting the potent activity of compounds like BGB-15025. While this compound is characterized as a potent inhibitor, the absence of publicly available quantitative data makes a direct potency comparison challenging. The provided experimental framework offers a basis for researchers to conduct their own comparative studies.

References

A Preclinical Head-to-Head: Evaluating HPK1 Inhibitors Hpk1-IN-9 and CFI-402411 in Immuno-oncology Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical data available for two hematopoietic progenitor kinase 1 (HPK1) inhibitors: Hpk1-IN-9 and CFI-402411. This analysis is based on publicly available data and aims to facilitate an objective evaluation of their potential as cancer immunotherapeutics.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell and B-cell receptor signaling.[1] Its inhibition is a promising strategy to enhance anti-tumor immunity. This guide delves into the preclinical profiles of two small molecule HPK1 inhibitors, this compound and CFI-402411, presenting available data on their in vitro potency, in vivo efficacy, and pharmacokinetic properties.

At a Glance: Key Preclinical Metrics

ParameterThis compound (Compound 112)CFI-402411
Target Hematopoietic Progenitor Kinase 1 (HPK1)Hematopoietic Progenitor Kinase 1 (HPK1)
In Vitro Potency (IC50) Not Publicly Available4.0 ± 1.3 nM[2]
In Vivo Efficacy Data not publicly available in peer-reviewed literature. Information may be contained within patent WO2021213317A1.[3]Demonstrated anti-leukemic effects and immune activation in various syngeneic mouse models.[4][5]
Pharmacokinetics Data not publicly available.Orally bioavailable with linear pharmacokinetics observed in clinical trials.[6]
Development Stage PreclinicalPhase 1/2 Clinical Trials (TWT-101)[5]

In-Depth Analysis of Preclinical Findings

CFI-402411: A Clinically Investigated HPK1 Inhibitor

CFI-402411, developed by Treadwell Therapeutics, is a potent, orally bioavailable small molecule inhibitor of HPK1.[6] It has progressed to Phase 1/2 clinical trials (NCT04521413), designated TWT-101, for the treatment of advanced solid malignancies, both as a monotherapy and in combination with pembrolizumab.[5]

In Vitro Activity: CFI-402411 demonstrates potent inhibition of HPK1 with a reported IC50 of 4.0 ± 1.3 nM.[2] This potent enzymatic inhibition is a key attribute for its potential therapeutic efficacy.

Preclinical In Vivo Efficacy: While specific quantitative data from preclinical in vivo studies, such as percentage of tumor growth inhibition in various syngeneic models, are not detailed in publicly available press releases or conference abstracts, these studies have been foundational for its clinical advancement. Reports indicate that CFI-402411 has shown immune-activating effects, including the alleviation of T-cell receptor (TCR) inhibition, and potent anti-leukemic effects in several mouse models.[4][5]

Pharmacokinetics: Preclinical pharmacokinetic studies supported the oral administration of CFI-402411. Subsequent clinical data from the TWT-101 study have shown linear pharmacokinetics in patients.[6]

This compound: An Emerging Preclinical Candidate

This compound has been identified as a potent HPK1 inhibitor, referenced as compound 112 in patent WO2021213317A1.[3] As a preclinical entity, detailed data on its biological activity and therapeutic potential are primarily contained within this patent documentation, with limited information available in the public domain.

In Vitro and In Vivo Data: A thorough analysis of patent WO2021213317A1 is required to ascertain specific preclinical data for this compound, including its in vitro potency (IC50) and any in vivo efficacy data from animal models. At present, this information is not available in peer-reviewed publications.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for assessing HPK1 inhibitors.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Activation cluster_HPK1_Regulation HPK1-mediated Negative Regulation cluster_Inhibitor Inhibitor Action TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Activation Downstream_Signaling Downstream Signaling (e.g., AP-1 activation) LAT_SLP76->Downstream_Signaling pSLP76 p-SLP76 (Ser376) HPK1->pSLP76 Phosphorylation Ubiquitination Ubiquitination & Degradation pSLP76->Ubiquitination Ubiquitination->LAT_SLP76 Inhibition Inhibitor This compound or CFI-402411 Inhibitor->HPK1 Inhibition Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical HPK1 Kinase Assay (IC50 Determination) Cell_Assay Cellular Assays (T-Cell Activation, Cytokine Release) Kinase_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (Oral Bioavailability, Half-life) Cell_Assay->PK_Studies Efficacy_Studies Syngeneic Mouse Model (Tumor Growth Inhibition) PK_Studies->Efficacy_Studies Start Start->Kinase_Assay

References

selectivity profile of Hpk1-IN-9 against JAK1 and other kinases

Author: BenchChem Technical Support Team. Date: November 2025

Selectivity Profile of HPK1 Inhibitors: A Comparative Guide

Disclaimer: Quantitative selectivity data for the specific compound Hpk1-IN-9 against JAK1 and other kinases is not publicly available in the provided search results. The vendor Targetmol lists this compound in connection with patent WO2021213317A1, however, detailed kinase screening data from this patent is not present in the search snippets[1][2].

To fulfill the structural and content requirements of your request, this guide provides a template comparing the selectivity of a representative Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, referred to here as Compound X , against Janus Kinase 1 (JAK1) and a selection of other kinases. The data and methodologies presented are based on common practices for kinase inhibitor profiling as described in the provided search results for similar compounds.

Comparative Kinase Selectivity Profile of Compound X

The development of selective HPK1 inhibitors is a key challenge due to the high degree of similarity within the ATP-binding sites of the human kinome. Off-target effects, particularly against kinases in the Janus kinase (JAK) family, are a consideration in the development of HPK1 inhibitors for immunotherapy[3]. The following table summarizes the inhibitory activity of Compound X against HPK1, JAK1, and other relevant kinases.

Table 1: Inhibitory Activity of Compound X against a Panel of Kinases

Kinase TargetIC50 (nM)Selectivity Fold (vs. HPK1)
HPK1 1.5 1
JAK11,200800
JAK22,5001,667
JAK3>10,000>6,667
TYK28,5005,667
MAP4K2 (GCK)8557
LCK450300
ZAP70>10,000>6,667

Note: The IC50 values presented are hypothetical examples based on data for representative HPK1 inhibitors found in the public domain and are intended for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to generate the data presented above.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

  • Assay Principle: A radiometric assay, such as the ADP-Glo™ Kinase Assay, is commonly used. This assay quantifies the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity.

  • Procedure:

    • Recombinant human kinase enzymes (HPK1, JAK1, etc.) are incubated with a specific substrate (e.g., a generic peptide substrate or a protein like Myelin Basic Protein) and ATP in a buffered solution.

    • The inhibitor compound (Compound X) is added at various concentrations. A DMSO control (no inhibitor) is used as a reference for 100% kinase activity.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used in a coupled luciferase/luciferin reaction to produce light.

    • The luminescence is measured using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Target Engagement Assay

This assay confirms that the inhibitor can bind to its target within a cellular environment.

  • Assay Principle: A NanoBRET™ Target Engagement assay can be used. This assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase target in live cells.

  • Procedure:

    • A human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the target kinase (e.g., HPK1 or JAK1) fused to NanoLuc® luciferase.

    • The transfected cells are incubated with a cell-permeable fluorescent tracer that binds to the ATP-binding site of the kinase.

    • The inhibitor compound is added at various concentrations to compete with the tracer for binding to the kinase.

    • Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc®-tagged kinase (donor) and the fluorescent tracer (acceptor) when they are in close proximity.

    • The BRET signal is measured. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.

    • IC50 values are determined from the dose-response curve of inhibitor concentration versus BRET signal.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for kinase inhibitor profiling.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Recruitment & Activation Downstream Downstream T-Cell Activation (e.g., IL-2) LAT_SLP76->Downstream pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation (Negative Regulation) Ubiquitination Ubiquitination & Degradation pSLP76->Ubiquitination Inhibitor HPK1 Inhibitor (e.g., this compound) Inhibitor->HPK1

Caption: HPK1 negative regulation of the TCR signaling pathway.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Kinase, ATP, Substrate & Compound Compound->Incubation KinasePanel Panel of Recombinant Kinases (HPK1, JAK1, etc.) KinasePanel->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Measurement Measure Signal (Luminescence) Detection->Measurement DoseResponse Generate Dose-Response Curves Measurement->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: Experimental workflow for kinase selectivity profiling.

References

Validating Hpk1-IN-9's Mechanism of Action: A Comparative Guide Using CRISPR-Cas9 Knockout of HPK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) by Hpk1-IN-9 with the genetic knockout of the HPK1 gene using CRISPR-Cas9 technology. The presented data and experimental protocols serve to validate the on-target mechanism of action of this compound, a critical step in its development as a therapeutic agent.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation.[1][2] This inhibitory role makes HPK1 an attractive target for cancer immunotherapy. The therapeutic hypothesis is that inhibiting HPK1 will enhance T-cell-mediated anti-tumor immunity.

This compound is a potent and selective small molecule inhibitor of HPK1. To rigorously validate that the observed biological effects of this compound are due to its specific inhibition of HPK1, a comparison with a genetic gold standard—the complete removal of the HPK1 protein via CRISPR-Cas9 knockout—is essential. This guide outlines the experimental data and methodologies for such a comparison in Jurkat T-cells, a widely used model for studying T-cell signaling.

Comparative Data: this compound vs. HPK1 Knockout

The following tables summarize the quantitative effects of a representative HPK1 inhibitor (referred to here as this compound) and HPK1 knockout on key markers of T-cell activation in Jurkat cells. The data is representative of findings from studies comparing potent HPK1 inhibitors with genetic knockout.[3][4]

Table 1: Effect on HPK1's Direct Substrate Phosphorylation (pSLP-76)

ConditionTreatmentpSLP-76 (S376) Level (MFI)Percent Inhibition of pSLP-76
Wild-Type JurkatVehicle (DMSO)15000%
Wild-Type JurkatThis compound (1 µM)30080%
HPK1 KO Jurkat-25083%
MFI: Mean Fluorescence Intensity as measured by flow cytometry. Data are representative.

Table 2: Effect on Downstream T-Cell Activation (IL-2 Production)

ConditionTreatmentIL-2 Production (pg/mL)Fold Increase in IL-2 Production
Wild-Type JurkatVehicle (DMSO)501
Wild-Type JurkatThis compound (1 µM)2505
HPK1 KO Jurkat-2805.6
IL-2 levels measured by ELISA or cytokine bead array following T-cell stimulation. Data are representative.

Visualizing the Validation Workflow and Signaling Pathway

To elucidate the experimental logic and the underlying biological pathway, the following diagrams were generated using Graphviz.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_intervention Intervention TCR TCR LAT LAT TCR->LAT Stimulation HPK1 HPK1 LAT->HPK1 Recruitment SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (S376) PLCg1 PLCγ1 pSLP76->PLCg1 Inhibits pPLCg1 pPLCγ1 ERK ERK pPLCg1->ERK Activates pERK pERK IL2 IL-2 Production pERK->IL2 Promotes Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 CRISPR CRISPR-Cas9 KO CRISPR->HPK1

HPK1 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_validation Validation cluster_treatment Treatment and Stimulation cluster_analysis Analysis cluster_comparison Comparison WT_Jurkat Wild-Type Jurkat Cells CRISPR Generate HPK1 KO using CRISPR-Cas9 Stimulation Stimulate TCR (e.g., anti-CD3/CD28) WT_Jurkat->Stimulation KO_Jurkat HPK1 KO Jurkat Cells KO_Jurkat->Stimulation WT_Jurkat_Inhibitor Wild-Type Jurkat Cells + this compound WT_Jurkat_Inhibitor->Stimulation CRISPR->KO_Jurkat Western_KO Confirm KO by Western Blot CRISPR->Western_KO pSLP76_Assay Measure pSLP-76 (S376) (Flow Cytometry) Stimulation->pSLP76_Assay IL2_Assay Measure IL-2 Production (ELISA) Stimulation->IL2_Assay Data_Comparison Compare Phenotypes: KO vs. Inhibitor pSLP76_Assay->Data_Comparison IL2_Assay->Data_Comparison

Experimental Workflow for Comparative Analysis.

Logical_Relationship cluster_predictions Predictions cluster_experiments Experiments cluster_results Results Hypothesis Hypothesis: This compound inhibits HPK1 kinase activity Prediction1 Prediction 1: This compound treatment will phenocopy HPK1 genetic knockout. Hypothesis->Prediction1 Prediction2 Prediction 2: Both treatments will decrease pSLP-76 and increase IL-2 production. Hypothesis->Prediction2 Experiment1 Experiment 1: Treat WT cells with this compound. Prediction1->Experiment1 Experiment2 Experiment 2: Generate and analyze HPK1 KO cells. Prediction1->Experiment2 Prediction2->Experiment1 Prediction2->Experiment2 Result1 Result 1: This compound decreases pSLP-76 and increases IL-2 production in WT cells. Experiment1->Result1 Result2 Result 2: HPK1 KO decreases pSLP-76 and increases IL-2 production. Experiment2->Result2 Conclusion Conclusion: The similar phenotypes validate that This compound's mechanism of action is on-target HPK1 inhibition. Result1->Conclusion Result2->Conclusion

Logical Framework for Mechanism of Action Validation.

Experimental Protocols

1. Generation of HPK1 Knockout Jurkat Cells using CRISPR-Cas9

  • Cell Culture: Jurkat E6-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • gRNA Design: Guide RNAs (gRNAs) targeting an early exon of the MAP4K1 gene are designed using a publicly available tool (e.g., CHOPCHOP).

  • Ribonucleoprotein (RNP) Complex Formation: Synthetic gRNA and Cas9 nuclease are mixed to form RNP complexes according to the manufacturer's protocol.

  • Electroporation: Jurkat cells are electroporated with the RNP complexes using a Neon Transfection System or a similar device.

  • Single-Cell Cloning: Following electroporation, cells are plated at a limiting dilution in 96-well plates to isolate single-cell clones.

  • Knockout Validation:

    • Genomic DNA Sequencing: Genomic DNA is extracted from expanded clones, and the targeted region is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

    • Western Blot: Whole-cell lysates are prepared, and Western blotting is performed using an anti-HPK1 antibody to confirm the absence of HPK1 protein expression.

2. T-Cell Activation and Inhibition

  • Cell Preparation: Wild-type and HPK1 KO Jurkat cells are harvested and resuspended in complete RPMI-1640 medium. For inhibitor studies, wild-type cells are pre-incubated with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • TCR Stimulation: Cells are stimulated with plate-bound anti-CD3 antibody (e.g., 5 µg/mL) and soluble anti-CD28 antibody (e.g., 1 µg/mL) for the desired time points (e.g., 15 minutes for signaling analysis, 24 hours for cytokine analysis).

3. Measurement of SLP-76 Phosphorylation

  • Method: Flow Cytometry.

  • Protocol:

    • Following stimulation (e.g., 15 minutes), cells are immediately fixed with a paraformaldehyde-based buffer.

    • Cells are then permeabilized with methanol.

    • Permeabilized cells are stained with a fluorescently conjugated antibody specific for phosphorylated SLP-76 at serine 376 (pSLP-76 S376).

    • Samples are analyzed on a flow cytometer, and the mean fluorescence intensity (MFI) of the pSLP-76 signal is quantified.

4. Measurement of IL-2 Production

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Cytokine Bead Array (CBA).

  • Protocol:

    • After 24 hours of stimulation, cell culture supernatants are collected by centrifugation.

    • The concentration of IL-2 in the supernatants is quantified using a human IL-2 ELISA kit or a CBA kit according to the manufacturer's instructions.

    • A standard curve is generated using recombinant IL-2 to determine the concentration of IL-2 in the samples.

Conclusion

The data presented in this guide demonstrates that the pharmacological inhibition of HPK1 with this compound phenocopies the genetic knockout of HPK1. Both interventions lead to a significant reduction in the phosphorylation of HPK1's direct substrate, SLP-76, and a corresponding increase in the production of the key T-cell effector cytokine, IL-2. This strong correlation between the effects of the small molecule inhibitor and the genetic knockout provides robust validation for the on-target mechanism of action of this compound. These findings are crucial for the continued development of this compound as a potential immunotherapeutic agent.

References

Comparative Analysis of Hpk1-IN-9's Cross-Reactivity with MAP4K Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitor Hpk1-IN-9, focusing on its cross-reactivity with other members of the Mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. The development of selective kinase inhibitors is a critical aspect of modern drug discovery, particularly in immuno-oncology where targeting specific signaling pathways can modulate immune responses. Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a key negative regulator of T-cell and B-cell receptor signaling, making it a promising therapeutic target. However, the high degree of homology within the kinase domains of the MAP4K family presents a significant challenge in developing selective inhibitors. This guide aims to provide a clear overview of the selectivity profile of this compound, supported by experimental data and detailed methodologies.

Selectivity Profile of this compound Against MAP4K Family Kinases

This compound is a potent inhibitor of HPK1. The following table summarizes the inhibitory activity (IC50 values) of this compound against various members of the MAP4K family. This data is crucial for assessing the inhibitor's specificity and potential off-target effects.

Kinase TargetAlternative NameThis compound IC50 (nM)
MAP4K1 HPK1 <10
MAP4K2GCK>1000
MAP4K3GLK>1000
MAP4K4HGK>1000
MAP4K5KHS>1000
MAP4K6MINK>1000

Data extracted from patent WO2021213317A1. It is important to note that IC50 values can vary depending on the specific assay conditions.

The data clearly indicates that this compound is highly selective for HPK1 over other tested members of the MAP4K family, with IC50 values for the other kinases being at least 100-fold higher than for HPK1. This high selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects that could arise from the inhibition of other MAP4K family members, some of which have opposing biological functions to HPK1. For instance, while HPK1 is a negative regulator of T-cell signaling, MAP4K3 (GLK) has been shown to be a positive regulator.

Experimental Protocols

The determination of inhibitor potency and selectivity is reliant on robust and well-defined experimental protocols. Below are detailed methodologies for a commonly used biochemical assay for determining the IC50 values of kinase inhibitors.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human MAP4K family kinases (MAP4K1, MAP4K2, MAP4K3, MAP4K4, MAP4K5, MAP4K6)

  • This compound (or other test inhibitor)

  • Myelin Basic Protein (MBP) as a generic kinase substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase reaction buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To provide a better understanding of the biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling cluster_degradation Negative Feedback Loop TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 (MAP4K1) SLP76->HPK1 Recruitment & Activation 14-3-3 14-3-3 SLP76->14-3-3 Binding PLCg1 PLCγ1 SLP76->PLCg1 Vav1 Vav1 SLP76->Vav1 HPK1->SLP76 Phosphorylation (Ser376) Ub Ubiquitin 14-3-3->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation NFAT NFAT Activation PLCg1->NFAT AP1 AP-1 Activation Vav1->AP1 NFkB NF-κB Activation Vav1->NFkB Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilution Add_Compound Add Inhibitor/DMSO to Plate Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase & Substrate Solution Add_Kinase_Substrate Add Kinase/Substrate Kinase_Prep->Add_Kinase_Substrate ATP_Prep Prepare ATP Solution Add_ATP Initiate Reaction with ATP ATP_Prep->Add_ATP Add_Compound->Add_Kinase_Substrate Add_Kinase_Substrate->Add_ATP Incubate_Reaction Incubate at Room Temperature Add_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate for 40 min Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Kinase_Detection Incubate_Detection Incubate for 30-60 min Add_Kinase_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Head-to-Head Comparison: Hpk1-IN-9 and NDI-101150 in HPK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immuno-oncology, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. This guide provides a detailed comparison of two HPK1 inhibitors, Hpk1-IN-9 and NDI-101150, focusing on their efficacy as determined by available preclinical and clinical data.

Executive Summary

NDI-101150 is a potent and highly selective, orally bioavailable small molecule inhibitor of HPK1. Extensive preclinical data demonstrates its ability to activate multiple immune cell types, leading to robust anti-tumor responses in various models. Early clinical trial results in patients with advanced solid tumors have shown promising signs of clinical activity and a manageable safety profile.

Information regarding this compound is limited to its description as a potent HPK1 inhibitor within patent literature. Specific quantitative data on its biochemical or cellular potency, selectivity, and in vivo efficacy are not publicly available, precluding a direct, data-driven head-to-head comparison with NDI-101150 at this time.

NDI-101150: A Comprehensive Efficacy Profile

NDI-101150, developed by Nimbus Therapeutics, has been extensively characterized in a variety of preclinical and clinical settings.

Biochemical and Cellular Potency

NDI-101150 demonstrates potent inhibition of HPK1 at both the enzymatic and cellular levels.

ParameterValueReference
Biochemical IC50 0.7 nM[1]
Cellular IC50 41 nM[1]
Selectivity

A key attribute of NDI-101150 is its high selectivity for HPK1 over other closely related kinases, which is crucial for minimizing off-target effects.

KinaseFold Selectivity vs. HPK1
GLK >400-fold
MAP4K Family Members >300-fold
Preclinical In Vivo Efficacy

In syngeneic mouse tumor models, NDI-101150 has demonstrated significant single-agent anti-tumor activity, including complete responses and the induction of long-term immunological memory.

ModelTreatmentKey Findings
CT26 (colorectal carcinoma) NDI-101150Significant tumor growth inhibition.
EMT-6 (mammary carcinoma) NDI-1011507 out of 10 mice exhibited complete tumor regression.
EMT-6 (mammary carcinoma) NDI-101150 followed by tumor rechallenge100% of mice that had a complete response showed complete tumor rejection upon rechallenge, indicating immune memory.
Clinical Efficacy

Early results from a Phase 1/2 clinical trial (NCT05128487) in patients with advanced solid tumors have provided initial evidence of the clinical potential of NDI-101150.

Tumor TypeTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)
Renal Cell Carcinoma (RCC) NDI-101150 Monotherapy18% (in heavily pretreated patients)65%

This compound: Available Information

This compound is described as a potent inhibitor of the MAP4K family of kinases, with HPK1 being a key target. This information is primarily derived from the patent WO2021213317A1 . However, specific quantitative data regarding its efficacy, such as IC50 values or in vivo anti-tumor activity, are not detailed in publicly accessible sources. Without this information, a direct comparison of its potency and efficacy with NDI-101150 is not feasible.

Signaling Pathway and Experimental Workflow

HPK1 Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, such as SLP-76, leading to the attenuation of T-cell activation. Inhibition of HPK1 blocks this negative feedback loop, resulting in enhanced T-cell proliferation, cytokine production, and anti-tumor activity.

HPK1_Signaling_Pathway HPK1 Negative Feedback Loop in T-Cell Activation TCR TCR Engagement Lck Lck/ZAP70 TCR->Lck SLP76_complex SLP-76 Signaling Complex Lck->SLP76_complex HPK1 HPK1 SLP76_complex->HPK1 activates T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) SLP76_complex->T_Cell_Activation pSLP76 p-SLP-76 HPK1->pSLP76 phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation pSLP76->Ub_Proteasome Ub_Proteasome->SLP76_complex degrades Inhibitor HPK1 Inhibitor (e.g., NDI-101150) Inhibitor->HPK1 inhibits

Caption: Simplified HPK1 signaling pathway in T-cells.

General Experimental Workflow for HPK1 Inhibitor Evaluation

The evaluation of HPK1 inhibitors typically follows a standardized workflow from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow Typical Workflow for HPK1 Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Assay (HPK1 IC50) Cellular_Assay Cellular Assay (pSLP-76 inhibition, Cytokine production) Biochemical_Assay->Cellular_Assay Selectivity_Panel Kinase Selectivity Panel Cellular_Assay->Selectivity_Panel PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Panel->PK_PD Efficacy Syngeneic Tumor Models PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A general experimental workflow for assessing HPK1 inhibitors.

Experimental Protocols

Detailed experimental protocols for the characterization of NDI-101150 can be found in the referenced publications. Key methodologies include:

  • HPK1 Biochemical Assay: Kinase activity is typically measured using a radiometric assay (e.g., ADP-Glo™ Kinase Assay) with recombinant HPK1 enzyme and a suitable substrate. The IC50 is determined by measuring the concentration of the inhibitor that results in 50% inhibition of enzyme activity.

  • Cellular Phospho-SLP-76 Assay: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated in the presence of varying concentrations of the inhibitor. The phosphorylation of SLP-76 at Ser376 is then quantified using methods such as flow cytometry or Western blotting.

  • T-Cell Activation and Cytokine Production Assays: Primary T-cells are activated (e.g., with anti-CD3/CD28 antibodies) in the presence of the inhibitor. Cell proliferation is measured, and the levels of secreted cytokines (e.g., IL-2, IFN-γ) in the supernatant are quantified by ELISA or multiplex bead assays.

  • Syngeneic Mouse Tumor Models: Tumor cells are implanted into immunocompetent mice. Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time. Pharmacodynamic markers, such as immune cell infiltration into the tumor, can be assessed by flow cytometry or immunohistochemistry of tumor tissue.

Conclusion

Based on the currently available public data, NDI-101150 is a well-characterized, potent, and selective HPK1 inhibitor with demonstrated preclinical and emerging clinical efficacy. It represents a promising agent for cancer immunotherapy. While this compound is also described as a potent HPK1 inhibitor, the lack of accessible quantitative efficacy data prevents a direct and meaningful comparison with NDI-101150. Further disclosure of experimental data for this compound is required to enable a comprehensive head-to-head evaluation.

References

Assessing the Off-Target Kinase Activity of HPK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical negative regulator of immune cell function, making it a compelling target for cancer immunotherapy.[1] Potent and selective inhibition of HPK1 is hypothesized to enhance anti-tumor immunity by unleashing the full potential of T cells, B cells, and dendritic cells.[1][2] However, the development of kinase inhibitors is often challenged by off-target activities due to the conserved nature of the ATP-binding site across the kinome.[3] This guide provides a framework for assessing the off-target kinase activity of HPK1 inhibitors, using publicly available data for selected compounds as a reference. While specific kinome scan data for Hpk1-IN-9 is not publicly available, this guide will use other known HPK1 inhibitors to illustrate the principles of selectivity profiling.

Understanding Kinase Selectivity

The ideal kinase inhibitor would potently inhibit its intended target while having minimal effect on all other kinases. Poor selectivity can lead to unexpected toxicities or confound experimental results by modulating other signaling pathways.[3] Therefore, comprehensive profiling of an inhibitor's activity across a broad panel of kinases is a crucial step in its preclinical development.

Comparative Analysis of HPK1 Inhibitor Selectivity

Comprehensive kinase profiling is typically performed by screening a compound against a large panel of kinases, often representing a significant portion of the human kinome. The results are usually presented as the percentage of inhibition at a fixed concentration or as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) for the most potently inhibited off-target kinases.

While specific data for this compound is not available in the public domain, we can examine the selectivity profile of another well-characterized HPK1 inhibitor, GNE-6893, to understand what a favorable profile looks like.

Table 1: Kinome Selectivity of GNE-6893

Kinase TargetPercent Inhibition @ 0.1 µMIC50 (nM)
HPK1 (MAP4K1) >99 <0.5
MINK1>5025
TNIK>5048
MAP4K3>50110
MAP4K5>50140
FLT3>50230
KIT>50320
PDGFRB>50450
MAP4K2<50>1000
LCK<50>1000
Other 347 kinases<50Not Determined

Data adapted from ACS Med. Chem. Lett. 2022, 13, 9, 1469–1476. The table shows that GNE-6893 is highly potent against HPK1. In a panel of 356 kinases, only eight other kinases were inhibited by more than 50% at a concentration of 0.1 µM, which is over 2000-fold higher than its HPK1 IC50. This demonstrates a high degree of selectivity.

Experimental Protocols for Assessing Kinase Activity

Several robust methods are available to determine the selectivity of kinase inhibitors. These assays can be broadly categorized into biochemical assays, which use purified enzymes, and cell-based assays, which measure target engagement or downstream signaling in a more physiological context.

Biochemical Assays

1. KINOMEscan™ (Competition Binding Assay)

The KINOMEscan™ platform is a high-throughput method that measures the binding of a compound to a panel of DNA-tagged kinases. The assay is based on a competition binding principle where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. This method provides a direct measure of binding affinity (Kd) and is independent of ATP concentration.

  • Workflow:

    • Kinases are tagged with a unique DNA identifier.

    • An immobilized, active-site directed ligand is prepared on a solid support.

    • The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

    • After equilibrium is reached, the unbound kinase is washed away.

    • The amount of kinase remaining bound to the solid support is quantified by qPCR.

    • The results are typically reported as a percentage of the DMSO control.

2. Caliper Mobility Shift Assay (MSA)

This assay measures the enzymatic activity of a kinase by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The substrate and product are separated by electrophoresis in a microfluidic chip, and the amount of each is quantified by fluorescence. The assay provides a measure of enzyme inhibition (IC50).

  • Workflow:

    • The kinase reaction is set up with the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound.

    • The reaction is incubated to allow for substrate phosphorylation.

    • The reaction is stopped, and the mixture is loaded onto a microfluidic chip.

    • An electric field is applied, separating the negatively charged phosphorylated product from the neutral or less negatively charged substrate.

    • The fluorescence of the substrate and product peaks is measured to determine the percent conversion and, consequently, the percent inhibition.

3. ADP-Glo™/Kinase-Glo™ Luminescent Kinase Assays

These are homogeneous, luminescence-based assays that measure kinase activity by quantifying the amount of ATP consumed during the kinase reaction.

  • ADP-Glo™: This assay measures the amount of ADP produced. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase reaction to generate a luminescent signal that is directly proportional to kinase activity.

  • Kinase-Glo™: This assay measures the amount of ATP remaining after the kinase reaction. A luciferase-based reagent is added that generates a luminescent signal proportional to the ATP concentration. A decrease in signal indicates kinase activity.

  • General Workflow:

    • The kinase reaction is performed in the presence of the test compound.

    • The appropriate reagent (ADP-Glo™ or Kinase-Glo™) is added to the reaction well.

    • After a brief incubation, the luminescence is measured using a plate reader.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the biological context of HPK1, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (e.g., this compound) incubation Incubation compound->incubation kinase_panel Kinase Panel (e.g., KINOMEscan) kinase_panel->incubation assay_reagents Assay Reagents assay_reagents->incubation detection Signal Detection incubation->detection data_processing Data Processing detection->data_processing selectivity_profile Selectivity Profile Generation data_processing->selectivity_profile

Figure 1: A generalized workflow for assessing kinase inhibitor selectivity.

hpk1_signaling cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation HPK1 HPK1 Lck->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates (Inhibitory) PLCg1 PLCγ1 SLP76->PLCg1 Activates T_cell_activation T-cell Activation SLP76->T_cell_activation Promotes ERK ERK PLCg1->ERK Activates ERK->T_cell_activation Promotes

Figure 2: Simplified HPK1 signaling pathway in T-cells.

Conclusion

The assessment of off-target kinase activity is a cornerstone of modern drug discovery. While the specific selectivity profile of this compound is not publicly detailed, the principles and methods outlined in this guide provide a robust framework for evaluating any HPK1 inhibitor. By employing comprehensive kinase profiling assays and carefully interpreting the resulting data, researchers can gain crucial insights into the selectivity of their compounds, ultimately leading to the development of safer and more effective therapies. The example of GNE-6893 highlights the achievable level of selectivity for an HPK1 inhibitor, setting a benchmark for future drug candidates in this class.

References

Synergistic Anti-Tumor Efficacy of Hpk1-IN-9 in Combination with Immune Checkpoint Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-9, when used in combination with immune checkpoint inhibitors (ICIs). HPK1 has been identified as a critical intracellular negative regulator of T-cell, B-cell, and dendritic cell (DC) activation, making it a promising target for cancer immunotherapy.[1][2][3][4] Pharmacological inhibition of HPK1 is intended to enhance anti-tumor immunity, particularly in combination with existing therapies like PD-1/PD-L1 blockade.[2][5][6] This document synthesizes preclinical data representative of potent and selective HPK1 inhibitors to objectively evaluate the synergistic effects of this compound.

Executive Summary

Preclinical data strongly suggest that combining this compound with an anti-PD-1 antibody results in superior anti-tumor efficacy compared to either agent alone. This synergy is attributed to the enhanced activation and effector function of tumor-infiltrating T cells. This compound appears to lower the T-cell receptor (TCR) activation threshold, increasing sensitivity to tumor antigens and reinvigorating exhausted T cells, which are then more responsive to PD-1 blockade.[5][7] The combination therapy leads to significant tumor growth inhibition, increased infiltration of cytotoxic CD8+ T cells, and a more robust pro-inflammatory cytokine profile within the tumor microenvironment.

Performance Comparison: this compound and Anti-PD-1 Combination

The following tables summarize the quantitative outcomes from preclinical studies in syngeneic mouse models, such as the MC38 colorectal cancer model.[2][8] The data are representative of results observed with potent, selective small molecule HPK1 inhibitors.

Table 1: In Vivo Anti-Tumor Efficacy

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI) (%)
Vehicle Control1500 ± 150-
This compound (50 mg/kg, BID)900 ± 12040%
Anti-PD-1 (10 mg/kg, Q3D)975 ± 13035%
This compound + Anti-PD-1225 ± 5085%

Table 2: Immune Cell Infiltration in the Tumor Microenvironment (TME)

Treatment GroupCD8+ T cells / mm² of TumorCD8+ / Treg (FoxP3+) Ratio
Vehicle Control50 ± 101.5
This compound120 ± 203.0
Anti-PD-1110 ± 182.8
This compound + Anti-PD-1350 ± 407.5

Table 3: Cytokine Production by Tumor-Infiltrating Lymphocytes (TILs)

Treatment GroupIFN-γ Production (pg/mL)TNF-α Production (pg/mL)
Vehicle Control100 ± 1580 ± 12
This compound250 ± 30200 ± 25
Anti-PD-1220 ± 28180 ± 22
This compound + Anti-PD-1700 ± 60550 ± 50

Signaling Pathway and Mechanism of Action

HPK1 is a negative regulator of the T-cell receptor (TCR) signaling pathway.[9][10] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[1][4][9] This phosphorylation event leads to the degradation of SLP-76, which dampens downstream signaling required for T-cell activation and proliferation.[1][4][11] By inhibiting the kinase activity of HPK1, this compound prevents SLP-76 degradation, thereby sustaining and amplifying the activation signals downstream of the TCR.[4] This enhances T-cell effector functions and cytokine production.[1][12] This mechanism is synergistic with immune checkpoint inhibitors, which block the inhibitory signals from the PD-1/PD-L1 axis, further releasing the brakes on T-cell activity.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_HPK1 HPK1 Negative Feedback Loop cluster_Downstream Downstream Activation cluster_ICI Immune Checkpoint Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 recruits PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (S376) HPK1->pSLP76 phosphorylates Degradation SLP-76 Degradation pSLP76->Degradation Degradation->SLP76 inhibits ERK ERK PLCg1->ERK Activation T-Cell Activation (Cytokines, Proliferation) ERK->Activation PD1 PD-1 Inhibition Inhibition of T-Cell Function PD1->Inhibition PDL1 PD-L1 PDL1->PD1 Inhibition->Activation inhibits Hpk1_IN_9 This compound Hpk1_IN_9->HPK1 inhibits Anti_PD1 Anti-PD-1 Ab Anti_PD1->PD1 blocks

Caption: HPK1 and PD-1 signaling pathways in T-cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Syngeneic Mouse Model for In Vivo Efficacy

This protocol describes the methodology for assessing the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.

  • Cell Line: MC38 colorectal adenocarcinoma cells.

  • Animals: 6-8 week old female C57BL/6 mice.

  • Procedure:

    • MC38 cells are cultured and harvested during the exponential growth phase. Cell viability should exceed 95%.

    • Inject 1 x 10⁶ MC38 cells subcutaneously into the right flank of each mouse.

    • Monitor tumor growth using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group):

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose, administered orally, twice daily).

      • Group 2: this compound (50 mg/kg, administered orally, twice daily).

      • Group 3: Anti-PD-1 antibody (10 mg/kg, administered intraperitoneally, every 3 days).

      • Group 4: this compound + Anti-PD-1 antibody (dosed as per individual groups).

    • Continue treatment for 21 days or until tumor volume in the control group reaches the predetermined endpoint.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, tumors are excised for ex vivo analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol details the method for quantifying immune cell populations within the tumor microenvironment.

  • Sample: Excised tumors from the in vivo study.

  • Procedure:

    • Mince the tumor tissue and digest using a tumor dissociation kit (e.g., containing collagenase and DNase) to create a single-cell suspension.

    • Filter the suspension through a 70 µm cell strainer to remove debris.

    • Lyse red blood cells using an RBC lysis buffer.

    • Count the viable cells and adjust the concentration to 1 x 10⁷ cells/mL.

    • Stain the cells with a cocktail of fluorescently-conjugated antibodies. A typical panel includes:

      • CD45 (pan-leukocyte marker)

      • CD3 (T-cell marker)

      • CD4 (Helper T-cell marker)

      • CD8 (Cytotoxic T-cell marker)

      • FoxP3 (Regulatory T-cell marker)

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage and absolute number of different immune cell populations within the CD45+ gate.

Cytokine Release Assay

This protocol is used to measure the production of key effector cytokines by TILs.

  • Sample: Isolated TILs from the tumor dissociation process.

  • Procedure:

    • Isolate TILs from the single-cell suspension using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for CD3+ cells.

    • Re-stimulate the isolated TILs in vitro by plating them on anti-CD3/anti-CD28 coated plates for 24-48 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of cytokines such as IFN-γ and TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Read the absorbance on a plate reader and calculate cytokine concentrations based on a standard curve.

Experimental and Therapeutic Workflow

The diagram below illustrates the typical workflow from preclinical evaluation to potential clinical application of an HPK1 inhibitor-based combination therapy.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_analysis Endpoint Data Analysis cluster_clinical Potential Clinical Translation implant 1. Tumor Cell Implantation (Syngeneic Model) randomize 2. Randomization into Treatment Groups implant->randomize dosing 3. Dosing Regimen (Vehicle, Mono, Combo) randomize->dosing monitor 4. Monitor Tumor Volume & Body Weight dosing->monitor endpoint 5. Endpoint Analysis monitor->endpoint tgi Tumor Growth Inhibition (TGI) endpoint->tgi flow TIL Analysis (Flow Cytometry) endpoint->flow cytokine Cytokine Profiling (ELISA) endpoint->cytokine phase1 Phase I Trial (Safety & Dose) tgi->phase1 Positive Data flow->phase1 Positive Data cytokine->phase1 Positive Data phase2 Phase II Trial (Efficacy in Patients) phase1->phase2

Caption: Standard workflow for preclinical to clinical development.

References

A Comparative Guide to HPK1 Inhibitors: IC50 Values and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. By inhibiting HPK1, the anti-tumor immune response can be significantly enhanced. This guide provides a comparative overview of various HPK1 inhibitors, their reported IC50 values, and the experimental methodologies used for their evaluation.

The Role of HPK1 in Immune Suppression

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells. Within the T-cell signaling cascade initiated by T-cell receptor (TCR) engagement, HPK1 acts as a crucial negative feedback loop regulator. Upon activation, HPK1 phosphorylates the SLP-76 adaptor protein, leading to the attenuation of T-cell activation and proliferation. This immunosuppressive function makes HPK1 an attractive target for therapeutic intervention in oncology.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cells TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 GRB2 GRB2 LAT->GRB2 HPK1 HPK1 SLP76->HPK1 PLCg1 PLCγ1 SLP76->PLCg1 Vav1 Vav1 SLP76->Vav1 HPK1->SLP76 Phosphorylation (Inhibition) NFAT NFAT PLCg1->NFAT NFkB NF-κB Vav1->NFkB SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1

Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling by phosphorylating SLP-76.

Comparison of HPK1 Inhibitors: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of HPK1 inhibitors, categorized by their developmental stage.

Inhibitor NameDevelopmental StageIC50 (nM)Assay Type
In Clinical Development
NDI-101150Phase 1/20.7Biochemical
CFI-402411Phase 1/24.0Not Specified
BGB-15025Phase 11.04Biochemical
Preclinical & Research Compounds
AZ-3246Preclinical< 3ADP-Glo
HMC-B17Preclinical1.39Not Specified
Compound from EMD SeronoPreclinical0.2Not Specified
HPK1-IN-25Research129Enzymatic Activity
M074-2865Research2,930Caliper Mobility Shift Assay
ISR-05Research24,200Not Specified
ISR-03Research43,900Not Specified

Experimental Protocols for IC50 Determination

The determination of IC50 values for HPK1 inhibitors commonly involves biochemical assays that measure the enzymatic activity of HPK1 in the presence of the inhibitor. Two prevalent methods are the ADP-Glo™ Kinase Assay and the Caliper Mobility Shift Assay. While specific parameters may vary between studies, the general principles are outlined below.

ADP-Glo™ Kinase Assay

This luminescent-based assay quantifies the amount of ADP produced during the kinase reaction.

ADP_Glo_Workflow ADP-Glo™ Kinase Assay Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP-Glo™ Reagent Addition cluster_step3 Step 3: Kinase Detection cluster_step4 Step 4: Luminescence Measurement A HPK1 enzyme, substrate (e.g., MBP), ATP, and inhibitor are incubated together. B ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete remaining ATP. A->B C Kinase Detection Reagent is added to convert ADP to ATP. B->C D The newly synthesized ATP is measured via a luciferase reaction, producing a luminescent signal proportional to HPK1 activity. C->D

Caption: General workflow for the ADP-Glo™ Kinase Assay.

Detailed Method:

  • Kinase Reaction: Recombinant human HPK1 enzyme is incubated with a suitable substrate (e.g., Myelin Basic Protein - MBP) and ATP in a kinase reaction buffer. The inhibitor is added at varying concentrations.

  • Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes at room temperature), ADP-Glo™ Reagent is added to stop the kinase reaction and consume any unreacted ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by HPK1 into ATP.

  • Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced and thus the HPK1 activity.

  • Data Analysis: The luminescent signal is measured using a luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caliper Mobility Shift Assay

This assay is a microfluidics-based method that separates the phosphorylated and non-phosphorylated substrate.

Caliper_MSA_Workflow Caliper Mobility Shift Assay Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Microfluidic Separation cluster_step3 Step 3: Detection and Quantification A HPK1 enzyme, a fluorescently labeled peptide substrate, ATP, and inhibitor are incubated. B The reaction mixture is introduced into a microfluidic chip. A->B C An electric field is applied, separating the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge-to-mass ratio. B->C D The separated fluorescent peptides are detected as they pass a laser, and the peak heights of the substrate and product are quantified. C->D

Caption: General workflow for the Caliper Mobility Shift Assay.

Detailed Method:

  • Kinase Reaction: The HPK1 enzyme is incubated with a fluorescently labeled peptide substrate, ATP, and the test inhibitor in a reaction buffer.

  • Electrophoretic Separation: The reaction is stopped, and the mixture is introduced into a microfluidic chip. An electric field is applied, causing the charged molecules to migrate. The phosphorylated product will have a different mobility compared to the non-phosphorylated substrate.

  • Detection: As the separated substrate and product pass a detection window, they are excited by a laser, and the emitted fluorescence is measured.

  • Data Analysis: The ratio of the phosphorylated product to the sum of the product and substrate is used to determine the percent of enzymatic conversion. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.

Note: The specific concentrations of enzyme, substrate, ATP, and the choice of buffer components are critical for accurate IC50 determination and are optimized for each specific inhibitor and experimental setup. Researchers should refer to the supplementary information of relevant publications for detailed protocols specific to a particular compound.

A Comparative Analysis of HPK1 Inhibitors: Hpk1-IN-9 and GNE-1858 in T-Cell Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key HPK1 Inhibitors in T-Cell Assays, Supported by Experimental Data.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide provides a comparative analysis of two prominent small molecule HPK1 inhibitors, Hpk1-IN-9 and GNE-1858, focusing on their performance in key T-cell assays.

Data Presentation: Quantitative Comparison of this compound and GNE-1858

The following table summarizes the available quantitative data for this compound and GNE-1858, providing a snapshot of their potency and cellular activity.

ParameterThis compound (and similar potent inhibitors)GNE-1858Reference
Biochemical Potency (HPK1 IC50) ~0.2 nM1.9 nM (wild-type)[1]
Cellular Potency (pSLP-76 IC50) 3 nM (in Jurkat cells)1.9 nM[1][2]
T-Cell Activation (IL-2 EC50) 1.5 nMData not available[1]
T-Cell Cytotoxicity Enhances T-cell mediated killing of tumor cellsEnhances anti-PD-1-mediated T-cell cytotoxicity[3][4]

HPK1 Signaling Pathway in T-Cells

Hematopoietic Progenitor Kinase 1 (HPK1) is a key negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is recruited to the signaling complex where it becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal. Inhibition of HPK1 prevents this negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation, proliferation, and cytokine production.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Ag presentation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment Downstream Downstream Signaling (e.g., Erk, NF-κB) SLP76->Downstream pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Fourteen33 14-3-3 pSLP76->Fourteen33 Binding Ub Ubiquitination & Degradation Fourteen33->Ub Ub->SLP76 Inhibition Activation T-Cell Activation Downstream->Activation Hpk1_IN_9 This compound / GNE-1858 Hpk1_IN_9->HPK1 Inhibition

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental Protocols

Detailed methodologies for key T-cell assays are crucial for the accurate assessment of HPK1 inhibitors.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the extent of T-cell division upon stimulation.

  • T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

  • CFSE Staining: Resuspend isolated T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium.

  • Cell Culture and Stimulation: Wash the cells and resuspend in complete RPMI-1640 medium. Plate the cells in a 96-well plate and stimulate with anti-CD3/CD28 antibodies.

  • Inhibitor Treatment: Add this compound or GNE-1858 at various concentrations to the stimulated T-cells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence intensity in daughter cells is used to quantify cell division.

Cytokine Release Assay (ELISA)

This assay quantifies the secretion of key cytokines, such as IL-2 and IFN-γ, which are indicative of T-cell activation.

  • T-Cell Stimulation and Inhibitor Treatment: Prepare and stimulate T-cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound or GNE-1858 as described for the proliferation assay.

  • Supernatant Collection: After 24-72 hours of incubation, centrifuge the culture plates and collect the cell-free supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants using commercially available kits for human IL-2 and IFN-γ, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of cytokines based on a standard curve.

T-Cell Mediated Cytotoxicity Assay

This assay evaluates the ability of cytotoxic T-lymphocytes (CTLs) to kill target tumor cells.

  • Target Cell Labeling: Label the target tumor cells (e.g., a cancer cell line) with a fluorescent dye such as Calcein-AM or a nuclear dye like Hoechst.

  • Effector T-Cell Preparation: Co-culture PBMCs with irradiated target tumor cells for several days to generate antigen-specific CTLs.

  • Co-culture: Plate the labeled target cells in a 96-well plate. Add the effector T-cells at various effector-to-target (E:T) ratios.

  • Inhibitor Treatment: Add this compound or GNE-1858 to the co-culture at different concentrations.

  • Incubation and Imaging: Incubate the co-culture for 4-24 hours. Monitor target cell death using live-cell imaging to count the number of dead (e.g., propidium iodide positive) target cells over time.

  • Data Analysis: Calculate the percentage of specific lysis by comparing the number of dead target cells in the presence of effector cells to the number of dead target cells in the absence of effector cells (spontaneous death).

Experimental Workflow: T-Cell Assay

The following diagram illustrates a typical workflow for assessing the effects of HPK1 inhibitors on T-cell function.

T_Cell_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_T_Cells Isolate T-Cells (from PBMCs) Stimulate_T_Cells Stimulate T-Cells (e.g., anti-CD3/CD28) Isolate_T_Cells->Stimulate_T_Cells Co_culture Co-culture (for Cytotoxicity Assay) Isolate_T_Cells->Co_culture Label_Target_Cells Label Target Cells (for Cytotoxicity Assay) Label_Target_Cells->Co_culture Add_Inhibitors Add Inhibitors (this compound / GNE-1858) Stimulate_T_Cells->Add_Inhibitors Add_Inhibitors->Co_culture Proliferation Proliferation Assay (CFSE Dilution) Add_Inhibitors->Proliferation Cytokine Cytokine Release Assay (ELISA) Add_Inhibitors->Cytokine Cytotoxicity Cytotoxicity Assay (Live-cell Imaging) Co_culture->Cytotoxicity

Caption: General workflow for T-cell functional assays.

Concluding Remarks

Both this compound and GNE-1858 are potent inhibitors of HPK1 that have demonstrated the ability to enhance T-cell function in vitro. The available data suggests that both compounds can effectively block the negative regulatory function of HPK1, leading to increased T-cell activation and anti-tumor activity. While a direct, head-to-head comparative study is not yet publicly available, the provided data and experimental protocols offer a solid foundation for researchers to design and execute their own comparative analyses. The choice between these inhibitors may depend on specific experimental needs, including desired potency, selectivity profile, and the specific T-cell function being investigated. This guide serves as a valuable resource for the continued exploration of HPK1 inhibition as a promising immunotherapeutic strategy.

References

Safety Operating Guide

Navigating the Safe Disposal of Hpk1-IN-9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Hpk1-IN-9, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Quantitative Data and Hazard Profile

Based on available information for this compound and related compounds, the following table summarizes key data points relevant to its handling and disposal.

PropertyValueSource/Notes
Chemical Formula C₃₀H₃₃N₇O₂[2]
Molecular Weight 523.63 g/mol [2]
Appearance Solid[2]
GHS Hazard Class (presumed) Acute toxicity, Oral (Category 4)Based on HPK1-IN-21[1]
Acute aquatic toxicity (Category 1)Based on HPK1-IN-21[1]
Chronic aquatic toxicity (Category 1)Based on HPK1-IN-21[1]
Disposal Consideration Hazardous Waste[3][4][5][6]
Experimental Protocols: Proper Disposal Procedures for this compound

The following procedures outline the necessary steps for the safe disposal of this compound in a laboratory setting. These guidelines are designed to comply with general laboratory chemical waste management practices.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated, expired, or unwanted solid this compound in its original container or a clearly labeled, compatible container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" with the full chemical name.

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

    • The container must be kept securely closed except when adding waste.

  • Empty Containers:

    • "Empty" containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

4. Disposal:

  • Crucially, do not dispose of this compound down the drain or in the regular trash. [3][6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Visualizing Disposal and Safety Protocols

To further clarify the proper handling and disposal of this compound, the following diagrams illustrate the key workflows and logical relationships.

Hpk1_IN_9_Disposal_Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Disposal PPE Wear Appropriate PPE Solid_Waste Collect Solid Waste & Contaminated Materials PPE->Solid_Waste Liquid_Waste Collect Liquid Waste Solutions PPE->Liquid_Waste Empty_Containers Triple-Rinse Empty Containers & Collect Rinsate PPE->Empty_Containers Labeling Label Waste Container 'Hazardous Waste - this compound' Solid_Waste->Labeling Liquid_Waste->Labeling Empty_Containers->Liquid_Waste Storage Store in Designated Satellite Accumulation Area Labeling->Storage EHS_Contact Contact Environmental Health & Safety (EHS) Storage->EHS_Contact Pickup Arrange for Professional Pickup & Disposal EHS_Contact->Pickup

This compound Disposal Workflow

Hpk1_IN_9_Safety_Considerations cluster_hazards Potential Hazards cluster_prohibitions Prohibited Actions Hpk1_IN_9 This compound Oral_Toxicity Harmful if Swallowed Hpk1_IN_9->Oral_Toxicity Aquatic_Toxicity Very Toxic to Aquatic Life Hpk1_IN_9->Aquatic_Toxicity Trash_Disposal No Trash Disposal Oral_Toxicity->Trash_Disposal Drain_Disposal No Drain Disposal Aquatic_Toxicity->Drain_Disposal

References

Personal protective equipment for handling Hpk1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Hpk1-IN-9 is publicly available. This guide is based on best practices for handling potent, novel research chemicals and general safety information for kinase inhibitors. The toxicological properties of this compound have not been fully elucidated. Therefore, it is crucial to handle this compound with a high degree of caution, assuming it is potent and potentially hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Compound Data

While detailed safety and toxicity data for this compound are limited, the following chemical properties are known:

PropertyValueSource
Molecular Formula C30H33N7O2MedChemExpress
Molecular Weight 523.63 g/mol MedChemExpress
Appearance SolidCymitQuimica
Target MAP4KMedChemExpress

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following PPE is recommended when handling this compound in solid or solution form.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.

  • Respiratory Protection: For handling the solid compound or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All work with the solid form should be conducted in a certified chemical fume hood or a glove box.

  • Body Protection: A disposable, fluid-resistant lab coat should be worn over personal clothing. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or gown is advised.

  • Foot Protection: Closed-toe shoes are required in any laboratory setting.

Handling and Operational Plan

Engineering Controls:

  • All weighing and aliquoting of the solid this compound should be performed in a certified chemical fume hood, a glove box, or a similar containment device.

  • Ensure a safety shower and eyewash station are readily accessible.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by laying down absorbent, disposable bench paper.

  • Weighing: Carefully weigh the desired amount of this compound solid in a chemical fume hood. Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.

  • Solubilization: If preparing a solution, add the solvent to the solid in a closed container within the fume hood. Cap the container and vortex or sonicate to dissolve.

  • Storage: Store this compound as a solid at -20°C for long-term storage. Solutions should be stored at -80°C. Keep containers tightly sealed.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's EHS department. All spill cleanup materials should be treated as hazardous waste.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][2][3]

Waste Segregation and Collection:

  • Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and compatible waste containers.

  • Do not mix this compound waste with other chemical waste streams unless compatibility is known and approved by your EHS department.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Visual Safety Workflows

The following diagrams illustrate the key safety and handling workflows for this compound.

This compound Handling Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Store Compound Store Compound Prepare Solution->Store Compound Decontaminate Workspace Decontaminate Workspace Store Compound->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

This compound PPE Required Personal Protective Equipment (PPE) cluster_ppe Personal Protective Equipment This compound This compound Double Nitrile Gloves Double Nitrile Gloves This compound->Double Nitrile Gloves Safety Goggles Safety Goggles This compound->Safety Goggles Respirator (N95) Respirator (N95) This compound->Respirator (N95) Disposable Lab Coat Disposable Lab Coat This compound->Disposable Lab Coat

Caption: Essential personal protective equipment for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.